molecular formula C18H26O4 B1670393 Dipentyl phthalate CAS No. 131-18-0

Dipentyl phthalate

Cat. No.: B1670393
CAS No.: 131-18-0
M. Wt: 306.4 g/mol
InChI Key: IPKKHRVROFYTEK-UHFFFAOYSA-N
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Description

Dipentyl phthalate (DPeP, CAS 131-18-0) is a phthalate ester compound with the molecular formula C18H26O4. It serves as a significant compound in scientific research, particularly in toxicological and developmental studies. Its primary research value lies in its role as a model anti-androgen for investigating the mechanisms of phthalate-induced male reproductive developmental toxicity . Studies have established that in utero exposure to this compound during critical gestational periods disrupts androgen production in fetal male rats, leading to a dose-dependent reduction in fetal testicular testosterone production . The compound's mechanism of action involves the inhibition of key steroidogenic enzymes, including cytochrome P-450, 17 alpha-hydroxylase, and 17-20 lyase, which are essential for testosterone synthesis . This disruption of testosterone production is a key event linked to subsequent malformations in the reproductive system . Research has demonstrated that DPeP exhibits significant potency in this regard, being approximately eightfold more potent than di(2-ethylhexyl) phthalate (DEHP) in reducing fetal testosterone production and two- to threefold more potent in inducing early postnatal male reproductive malformations . Consequently, this compound is a critical tool for defining dose-response relationships, establishing biologically relevant effect levels for endocrine disruption, and contributing to cumulative risk assessments for phthalate esters . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes or personal use.

Properties

IUPAC Name

dipentyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3
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InChI Key

IPKKHRVROFYTEK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC
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Molecular Formula

C18H26O4
Record name DI-N-PENTYL PHTHALATE
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DSSTOX Substance ID

DTXSID5031131
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Molecular Weight

306.4 g/mol
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Physical Description

Di-n-pentyl phthalate is a clear colorless to light yellow liquid. Practically odorless. Floats on water. (NTP, 1992), Colorless oily liquid; [Hawley] Clear colorless to light yellow liquid; [CAMEO] Clear very faintly yellow liquid; [MSDSonline]
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Boiling Point

648 °F at 760 mmHg (NTP, 1992), 342 °C
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Flash Point

357 °F (NTP, 1992), 357 °F; 180 °C (Closed cup), 245 dec F (118 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, carbon disulfide, In water, 0.8 mg/L at 25 °C
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Density

1.022 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.022 at 20 °C
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Vapor Density

10.5 (AIR= 1)
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Vapor Pressure

0.000196 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Color/Form

Colorless, oily liquid

CAS No.

131-18-0
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Melting Point

less than -67 °F (NTP, 1992), FP: less than -55 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dipentyl Phthalate from Phthalic Anhydride and Amyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipentyl phthalate, a significant compound in various industrial applications. The document details the esterification reaction of phthalic anhydride with amyl alcohol, outlining the critical parameters, experimental protocols, and the underlying chemical pathway.

Introduction

This compound, also known as diamyl phthalate, belongs to the class of phthalate esters, which are primarily used as plasticizers to enhance the flexibility and durability of polymers. The synthesis involves the esterification of phthalic anhydride with two equivalents of amyl alcohol (pentanol). This reaction is typically catalyzed by an acid to achieve high conversion rates and yields. Understanding the nuances of this synthesis is crucial for optimizing production processes and ensuring product purity.

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds through a two-step nucleophilic acyl substitution reaction. In the first step, one molecule of amyl alcohol reacts with phthalic anhydride to form a monoester, mono-amyl phthalate. This intermediate then reacts with a second molecule of amyl alcohol to yield the diester, this compound, and a molecule of water.

Overall Reaction:

C₆H₄(CO)₂O + 2 C₅H₁₁OH → C₆H₄(COOC₅H₁₁)₂ + H₂O (Phthalic Anhydride) + (Amyl Alcohol) → (this compound) + (Water)

The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the formation of the product.

Reaction_Pathway PA Phthalic Anhydride Monoester Mono-amyl Phthalate PA->Monoester + Amyl Alcohol AmOH Amyl Alcohol DPP This compound Monoester->DPP + Amyl Alcohol H2O Water Catalyst Acid Catalyst Catalyst->Monoester Step 1 Catalyst->DPP Step 2

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Parameters and Data

The efficiency of this compound synthesis is influenced by several key parameters, including the type and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and reaction time. The following tables summarize quantitative data from various studies on phthalate ester synthesis, which can be extrapolated for the synthesis of this compound.

Table 1: Catalyst Performance in Phthalate Ester Synthesis

CatalystCatalyst ConcentrationReaction Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Hydrotalcite-rare earthVariesNot specifiedNot specifiedup to 95[1]
Concentrated Sulfuric Acid~1%145-15016-20Not specified[2][3]
Solid Acid Catalyst2-5% (mass ratio to reactants)120-1801-5Not specified[4]
p-Toluenesulfonic acid (p-TSA)Not specified100-140Not specifiedNot specified[5]
Titanium(IV) butoxide (Ti(OBu)₄)0.1%2204up to 99[6]
Iron(III) chloride (FeCl₃)10 mol%5024Good yields

Table 2: Reaction Conditions for Phthalate Ester Synthesis

Reactant 1Reactant 2Molar Ratio (Alcohol:Anhydride)Temperature (°C)Time (h)CatalystReference
Phthalic Anhydriden-Butanol1.2:1 to 1.8:1 (mass ratio)120-1801-5Solid Acid[4]
Phthalic Anhydriden-ButanolSuperfluous alcohol0-15016-20Conc. H₂SO₄[2]
Phthalic AnhydrideAlcohols (C9-C13)2.1:1 to 2.4:1120-140Not specifiedSulfuric Acid[7]
Phthalic Anhydride2-propyl-1-heptanol2.5:12204Ti(OBu)₄[6]
Phthalic AnhydrideMethanol2.6:1 to 2.8:1160-2002-4Not specified[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

  • Phthalic Anhydride (1 mole equivalent)

  • Amyl Alcohol (2.2 - 2.5 mole equivalents)

  • Acid Catalyst (e.g., concentrated H₂SO₄, p-TSA, 0.5-1% w/w of reactants)

  • Toluene or Xylene (as a water-entraining solvent)

  • 5% Sodium Carbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dean-Stark apparatus or equivalent setup for azeotropic water removal

  • Reaction flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification:

    • To a round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus fitted with a condenser, add phthalic anhydride, amyl alcohol, and the acid catalyst.

    • Add a water-entraining solvent like toluene or xylene.

    • Heat the reaction mixture to reflux (typically 120-150°C, depending on the solvent and alcohol).

    • Continuously remove the water formed during the reaction via azeotropic distillation using the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected or by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

  • Neutralization and Washing:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic anhydride.[2]

    • Wash the organic layer with a saturated sodium chloride solution to remove excess water and salts.

    • Separate the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and excess amyl alcohol using a rotary evaporator under reduced pressure.

  • Purification (Optional):

    • For higher purity, the crude this compound can be further purified by vacuum distillation.

Experimental_Workflow start Start reactants Charge Reactants: - Phthalic Anhydride - Amyl Alcohol - Catalyst - Solvent start->reactants esterification Esterification Reaction (Reflux with water removal) reactants->esterification neutralization Neutralization (Wash with Na₂CO₃ solution) esterification->neutralization washing Washing (Wash with brine) neutralization->washing drying Drying (Add anhydrous MgSO₄/Na₂SO₄) washing->drying filtration Filtration drying->filtration evaporation Solvent & Excess Alcohol Removal (Rotary Evaporation) filtration->evaporation purification Vacuum Distillation (Optional, for high purity) evaporation->purification product Pure this compound evaporation->product Crude Product purification->product end End product->end

Figure 2: Experimental workflow for this compound synthesis.

Safety Considerations

  • Phthalic anhydride is a corrosive and respiratory irritant.

  • Amyl alcohol is flammable and can cause skin and eye irritation.

  • Concentrated acids are highly corrosive.

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

The synthesis of this compound from phthalic anhydride and amyl alcohol is a well-established esterification reaction. The selection of an appropriate catalyst and the effective removal of water are critical for achieving high yields. The provided experimental protocol and summarized data offer a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this compound. Further research may focus on developing more environmentally friendly and reusable catalysts to enhance the sustainability of the process.

References

Physicochemical Properties of Di-n-Pentyl Phthalate: A Technical Guide for Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-pentyl phthalate (DNPP) is a diester of phthalic acid and n-pentanol, belonging to the class of chemical compounds known as phthalates. Historically used as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC), its potential as an endocrine disruptor has led to heightened scrutiny and regulatory interest. A thorough understanding of its physicochemical properties is fundamental for assessing its environmental fate, transport, and toxicological risk. This guide provides an in-depth overview of the core physicochemical data for DNPP, details on experimental protocols for their determination, and an examination of the toxicological pathways associated with its effects.

Physicochemical Data of Di-n-Pentyl Phthalate

The following tables summarize the key physicochemical properties of di-n-pentyl phthalate, crucial for risk assessment and environmental modeling.

Table 1: Identification and General Properties

PropertyValueReference
Chemical Name Di-n-pentyl phthalate[1]
Synonyms DNPP, Dipentyl phthalate[1]
CAS Number 131-18-0[1]
Molecular Formula C₁₈H₂₆O₄[2]
Molecular Weight 306.4 g/mol [2]
Appearance Clear, colorless to light yellow oily liquid[1][2]
Odor Nearly odorless[1][2]

Table 2: Thermodynamic and Physical Properties

PropertyValueUnitReference
Melting Point < -55°C[3]
Boiling Point 342°C[1][2]
Vapor Pressure 0.000196mmHg at 25°C[1][2]
Density 1.022g/cm³ at 20°C[2]
Water Solubility 0.8mg/L[2]
log Kₒw 5.62[1][2]
Henry's Law Constant 8.9 x 10⁻⁷ (estimated)atm·m³/mol
Refractive Index 1.488at 25°C[1][2]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for reliable risk assessment. The following sections outline the principles of standard methodologies used to measure the key parameters of DNPP.

Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like DNPP, which is a liquid at room temperature, the melting point is typically determined by cooling the substance until it solidifies and then measuring the temperature at which it melts upon controlled heating.

Methodology: Capillary Method (based on OECD Guideline 102)

  • Sample Preparation: A small amount of liquid DNPP is introduced into a capillary tube and then frozen.

  • Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a light source for observation is used.

  • Procedure: The capillary tube containing the solidified DNPP is placed in the heating block. The temperature is raised at a slow, controlled rate.

  • Determination: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. The melting point is reported as a range.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method (based on OECD Guideline 103)

  • Apparatus: A standard distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.[4]

  • Procedure: A measured volume of DNPP is placed in the boiling flask along with boiling chips to ensure smooth boiling. The liquid is heated, and the temperature is monitored.[4]

  • Determination: The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[4]

Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

Methodology: Gas Saturation Method (based on OECD Guideline 104)

  • Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor.

  • Procedure: The gas stream is then passed through a sorbent trap that captures the vaporized substance. The amount of substance trapped is quantified, typically using gas chromatography.

  • Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Water Solubility

Water solubility is the maximum concentration of a chemical that will dissolve in pure water at a specific temperature and pressure.

Methodology: Flask Method (based on OECD Guideline 105)

  • Principle: A known excess amount of DNPP is added to a flask containing purified water.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

  • Separation and Analysis: The solution is then filtered or centrifuged to remove any undissolved DNPP. The concentration of DNPP in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Octanol-Water Partition Coefficient (Kₒw)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter for predicting its bioaccumulation potential. It is expressed as the ratio of the concentration of a chemical in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

Methodology: Shake-Flask Method (based on OECD Guideline 107)

  • Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of DNPP is dissolved in the n-octanol phase.

  • Partitioning: The two phases are then mixed in a vessel and shaken vigorously to allow for the partitioning of DNPP between the two immiscible liquids until equilibrium is reached.[5]

  • Analysis: The phases are separated by centrifugation, and the concentration of DNPP in both the n-octanol and water layers is measured.[5]

  • Calculation: The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).[5]

Methodology: HPLC Method (based on OECD Guideline 117)

For highly lipophilic compounds like DNPP, the High-Performance Liquid Chromatography (HPLC) method is often preferred.

  • Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kₒw.[6]

  • Calibration: A calibration curve is generated by injecting a series of standard compounds with known log Kₒw values and recording their retention times.

  • Measurement: DNPP is then injected onto the same column under identical conditions, and its retention time is measured.

  • Determination: The log Kₒw of DNPP is determined by interpolating its retention time on the calibration curve.[6]

Toxicological Signaling Pathway: Endocrine Disruption and Testicular Toxicity

Di-n-pentyl phthalate is recognized as an endocrine-disrupting chemical, with its primary toxicological effects observed in the male reproductive system. The mechanism of action involves the disruption of androgen synthesis and function, leading to testicular toxicity. The following diagram illustrates a simplified signaling pathway for DNPP-induced testicular toxicity.

DNPP_Toxicity_Pathway DNPP Di-n-pentyl Phthalate (DNPP) MPP Mono-n-pentyl Phthalate (MPP - Active Metabolite) DNPP->MPP Metabolism Leydig_Cells Testicular Leydig Cells MPP->Leydig_Cells Targets Sertoli_Cells Testicular Sertoli Cells MPP->Sertoli_Cells Targets Cholesterol_Transport Inhibition of Cholesterol Transport Leydig_Cells->Cholesterol_Transport Steroidogenic_Enzymes Downregulation of Steroidogenic Enzymes (e.g., 3β-HSD, 17β-HSD) Leydig_Cells->Steroidogenic_Enzymes Sertoli_Cell_Injury Sertoli Cell Injury Sertoli_Cells->Sertoli_Cell_Injury Testosterone_Production Decreased Testosterone Production Cholesterol_Transport->Testosterone_Production Leads to Steroidogenic_Enzymes->Testosterone_Production Leads to Androgen_Receptor Androgen Receptor (AR) Testosterone_Production->Androgen_Receptor Reduced Ligand AR_Signaling Impaired Androgen Receptor Signaling Androgen_Receptor->AR_Signaling Leads to Testicular_Dysgenesis Testicular Dysgenesis Syndrome (e.g., reduced sperm quality, cryptorchidism) AR_Signaling->Testicular_Dysgenesis Contributes to Germ_Cell_Loss Germ Cell Loss Sertoli_Cell_Injury->Germ_Cell_Loss Leads to Germ_Cell_Loss->Testicular_Dysgenesis Contributes to

References

An In-Depth Technical Guide on the Toxicological Profile of Dipentyl Phthalate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl phthalate (DPP), also known as di-n-pentyl phthalate (DPeP), is a diester of phthalic acid belonging to a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. While its industrial applications are significant, there is growing concern regarding its potential toxicity, particularly its effects as an endocrine-disrupting chemical (EDC). Several phthalates are recognized for their reproductive and developmental toxicity in animal models, with DPP consistently ranking as one of the most potent.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of DPP in rodent models, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Toxicokinetics and Metabolism

Following oral administration in rodents, phthalate diesters like DPP are rapidly hydrolyzed in the gastrointestinal tract by esterases to their corresponding monoesters, in this case, mono-n-pentyl phthalate (MPP).[3] MPP is considered the primary toxicologically active metabolite.[4] Further metabolism occurs, primarily through oxidation of the alkyl side chain, leading to a variety of oxidative metabolites.[5]

In a study with Sprague-Dawley rats given a single oral dose of 500 mg/kg DPP, the primary urinary metabolite was identified as mono(4-hydroxypentyl) phthalate (MHPP), an ω-1 oxidation product.[5] Other metabolites identified include MPP, mono(4-oxopentyl) phthalate (MOPP), and mono(4-carboxybutyl) phthalate (MCBP).[5] These metabolites are primarily excreted in the urine, with concentrations peaking within the first 24 hours post-administration.[5]

G DPP This compound (DPP) (Oral Ingestion) GI Gastrointestinal Tract DPP->GI Hydrolysis by Esterases MPP Mono-n-pentyl Phthalate (MPP) (Active Metabolite) GI->MPP Liver Liver (Oxidative Metabolism) MPP->Liver Metabolites Oxidized Metabolites (e.g., MHPP, MOPP) Liver->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of this compound in rodents.

Toxicological Profile

Acute Toxicity

Data on the acute toxicity of DPP is limited. However, for related phthalates like di-n-butyl phthalate (DBP), the acute oral toxicity in rodents is generally low.[6][7] Studies on DBP report an oral LD50 in rats to be between 8,000 and 20,000 mg/kg body weight.[6] Given the structural similarity, DPP is also expected to have low acute oral toxicity.

Sub-chronic and Chronic Toxicity

Specific sub-chronic and chronic toxicity studies on DPP are not extensively reported in the public literature. However, studies on other phthalates provide insights into potential target organs. In 13-week studies with di(2-ethylhexyl) phthalate (DEHP) in rats, observed effects included increased liver and kidney weights and mild histological changes in the liver and thyroid at high doses.[8] Chronic (2-year) exposure to DEHP in mice resulted in reduced kidney and testis weights, increased liver weight, and hypospermia at higher doses.[9] Given that DPP is a potent testicular toxicant, similar or more pronounced effects on the male reproductive system would be anticipated in long-term studies.

Reproductive and Developmental Toxicity

The most significant toxicological concern for DPP is its potent effect on the male reproductive system, particularly following in utero exposure.[1] DPP acts as an antiandrogenic compound by disrupting fetal testicular testosterone synthesis, which is critical for the proper development of male reproductive organs.[1][10]

3.3.1 Effects on Male Reproductive Development

In utero exposure to DPP during the critical window of sexual differentiation (approximately gestational days 14-18 in rats) leads to a spectrum of malformations known as the "phthalate syndrome".[1][2] These effects are dose-dependent and demonstrate that DPP is significantly more potent than other well-studied phthalates like DEHP.[1][3]

Table 1: Male Reproductive and Developmental Effects of DPP in Sprague-Dawley Rats

Endpoint Exposure Window (Gestation Day) Dose (mg/kg/day) Observed Effect Reference
Fetal Testicular Testosterone Production 14-18 ≥ 33 Significant reduction [11]
17-21 ED50 = 45 50% reduction in production [12]
Anogenital Distance (AGD) 8-18 ≥ 100 Significant reduction in male pups [1]
Nipple Retention 8-18 ≥ 300 Significant increase in male pups [1]
Multinucleated Germ Cells (MNGs) 17-21 ≥ 11 Dose-dependent increase [3]
Testicular Atrophy Post-pubertal 2.2 g/kg (single dose) Induced atrophy [4]

| Insl3 Gene Expression | 14-18 | ≥ 33 | Significant reduction |[11] |

3.3.2 Key Experimental Protocol: Developmental Toxicity Study

The following protocol is a representative example based on studies investigating the developmental toxicity of DPP in Sprague-Dawley rats.[1][3][11]

G cluster_0 In-Life Phase cluster_1 Fetal Endpoint Analysis Mating Acclimation & Mating (Sprague-Dawley Rats) Dosing Oral Gavage Dosing (DPP in Corn Oil) GD 14-18 Mating->Dosing Gestation Day (GD) 0 = day of positive smear Sacrifice Maternal Sacrifice on GD 18 or 21 Fetal_Necropsy Fetal Necropsy (Weight, AGD measurement) Sacrifice->Fetal_Necropsy Testis_Culture Ex Vivo Testis Culture (3 hours) Fetal_Necropsy->Testis_Culture Histo Histopathology (Quantify MNGs) Fetal_Necropsy->Histo RNA Gene Expression Analysis (RT-PCR for StAR, Cyp11a, Insl3) Fetal_Necropsy->RNA T_Assay Testosterone Measurement (Radioimmunoassay) Testis_Culture->T_Assay

Caption: Experimental workflow for a rodent developmental toxicity study of DPP.
  • Animal Model: Time-mated pregnant Sprague-Dawley rats.

  • Dosing: Animals are administered DPP via oral gavage, typically dissolved in a corn oil vehicle. Doses may range from 11 to 300 mg/kg/day.[11]

  • Exposure Period: Dosing occurs during the critical window of male reproductive development, commonly from gestational day (GD) 14 to 18.[11]

  • Endpoint Evaluation:

    • Fetal Necropsy: On GD 18 or GD 21, dams are euthanized, and fetuses are examined. Anogenital distance (AGD) is measured as an indicator of androgen action.

    • Testosterone Production: Fetal testes are excised and cultured ex vivo for a short period (e.g., 3 hours). The concentration of testosterone secreted into the culture medium is then quantified using radioimmunoassay (RIA).[11][12]

    • Histopathology: Testes are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate morphology and quantify abnormalities such as multinucleated germ cells (MNGs).[3]

    • Gene Expression: Testicular tissue is analyzed using real-time polymerase chain reaction (RT-PCR) to measure the expression levels of key genes involved in steroidogenesis (StAR, Cyp11a) and Leydig cell function (Insl3).[1]

3.3.3 Effects on Female Reproductive System

Data on the effects of DPP specifically on the female reproductive system in rodents is scarce. However, studies on other phthalates, such as DEHP and DBP, have shown potential for ovarian toxicity, including altered folliculogenesis and steroidogenesis.[13] Exposure to phthalate mixtures has been shown to decrease levels of secreted steroid hormones like estradiol.[13] Given the endocrine-disrupting nature of DPP, further investigation into its effects on female reproductive health is warranted.

Genotoxicity

The genotoxicity of DPP has not been extensively studied. However, the broader class of phthalates has been evaluated in various assays.[14][15] Many phthalates, including the widely studied DEHP and DBP, have generally tested negative in bacterial reverse mutation assays (Ames test).[14][16] Some in vitro studies using mammalian cells have reported positive findings, such as chromosomal aberrations, for certain phthalate monoesters.[14] However, subsequent in vivo follow-up tests, like the micronucleus assay, have often been negative.[17] It is suggested that some genotoxic effects observed may be secondary to oxidative stress induced by high concentrations of phthalates.[15][18]

Table 2: Summary of Genotoxicity Potential for Phthalates

Assay Type Compound Class Typical Result Reference
Ames Test Phthalate Diesters (e.g., DBP, DEHP) Negative [14][16]
In Vitro Chromosomal Aberration Phthalate Monoesters (e.g., MEHP) Positive [14]
In Vivo Micronucleus Assay Phthalate Diesters (e.g., DBP) Negative [14][17]

| Comet Assay | DBP | Positive (in vitro) |[18] |

Note: Data for DPP is limited; this table reflects general findings for related phthalates.

Carcinogenicity

There is currently no information from long-term animal studies to evaluate the specific carcinogenic potential of DPP.[16] For the related compound, DBP, the National Toxicology Program (NTP) concluded there was no evidence of carcinogenic activity in rats or mice following 2-year feed studies.[19] The U.S. EPA has classified DBP as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity due to a lack of adequate data.[7] Some other phthalates, like DEHP, are known to be hepatocarcinogenic in rodents, an effect often linked to peroxisome proliferation, but this is not a universal finding across all phthalates.[15]

Mechanism of Action: Antiandrogenicity

The primary mechanism of DPP's reproductive toxicity is the disruption of steroidogenesis in fetal Leydig cells, leading to reduced testosterone levels.[1] This is not caused by antagonism of the androgen receptor.[1][10] Instead, DPP's active metabolite, MPP, targets multiple steps in the testosterone synthesis pathway.

Key mechanistic actions include:

  • Downregulation of Steroidogenic Genes: DPP exposure significantly reduces the transcription of key genes essential for cholesterol transport and steroid synthesis, including Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 Family 11 Subfamily A Member 1 (Cyp11a1).[1][20]

  • Inhibition of Steroidogenic Enzymes: DPP treatment in young male rats leads to a significant decrease in the activity of cytochrome P-450 dependent enzymes, specifically 17α-hydroxylase and 17,20-lyase, which are critical for converting progesterone into androgens.[21]

  • Sertoli Cell Injury: Some evidence suggests that phthalates may also cause initial injury to Sertoli cells, which are crucial for supporting germ cell development.[4]

G cluster_0 Leydig Cell cluster_1 Physiological Outcome DPP DPP Exposure (Metabolized to MPP) StAR StAR (Gene Expression) DPP->StAR Inhibits Cyp11a1 Cyp11a1 (Gene Expression) DPP->Cyp11a1 Inhibits Enzymes 17α-hydroxylase 17,20-lyase DPP->Enzymes Inhibits Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, Cyp11a1 Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione 17α-hydroxylase, 17,20-lyase Testosterone Testosterone Androstenedione->Testosterone Outcome Reduced Testosterone Levels Impaired Masculinization (Phthalate Syndrome) Testosterone->Outcome

Caption: Signaling pathway of DPP-induced inhibition of testicular steroidogenesis.

Conclusion

The toxicological profile of this compound in rodent models is characterized by its potent antiandrogenic activity, making it a significant reproductive and developmental toxicant. The primary mechanism involves the disruption of fetal testicular steroidogenesis, leading to reduced testosterone production and subsequent malformations of the male reproductive tract. While DPP appears to have low acute toxicity, data on its sub-chronic, chronic, genotoxic, and carcinogenic potential are limited, highlighting areas for future research. The dose-response data from developmental toxicity studies in rats confirm that DPP is one of the most potent phthalates, with effects observed at lower doses than many other compounds in its class. This comprehensive profile underscores the importance of considering DPP in risk assessments for endocrine-disrupting chemicals.

References

Dipentyl Phthalate and Testicular Dysgenesis Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Testicular Dysgenesis Syndrome (TDS) encompasses a range of male reproductive disorders, including hypospadias, cryptorchidism, reduced sperm quality, and an increased risk of testicular germ cell cancer, which are hypothesized to originate from impaired testicular development during fetal life. Growing evidence from toxicological research points to in utero exposure to certain environmental chemicals, particularly phthalate esters, as significant contributors to the TDS phenotype. Among these, dipentyl phthalate (DPP), a plasticizer used in various consumer products, has been identified as a potent male reproductive toxicant. This technical guide provides an in-depth analysis of the role of DPP in the etiology of TDS, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its toxicity. The primary mechanism of DPP's anti-androgenic action is the disruption of fetal Leydig cell function, leading to a significant reduction in testosterone biosynthesis. This guide synthesizes current research to provide a comprehensive resource for professionals in reproductive toxicology and drug development.

Core Mechanisms of this compound-Induced Testicular Dysgenesis

The testicular toxicity of this compound (DPP) is multifaceted, primarily targeting the developing Leydig and Sertoli cells within the fetal testis. This disruption leads to a cascade of events culminating in the manifestations of Testicular Dysgenesis Syndrome (TDS).

Inhibition of Testosterone Biosynthesis in Fetal Leydig Cells

The cornerstone of DPP's reproductive toxicity is its potent ability to suppress the production of testosterone in fetal Leydig cells. This is not due to a direct interaction with the androgen receptor, but rather a disruption of the steroidogenesis pathway. DPP exposure leads to the downregulation of key genes involved in cholesterol transport and steroid synthesis.

Key molecular targets in the testosterone synthesis pathway affected by DPP include:

  • Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

  • Cytochrome P450 Side-Chain Cleavage (CYP11A1): Catalyzes the conversion of cholesterol to pregnenolone.

  • 3β-hydroxysteroid dehydrogenase (HSD3B1): Involved in the conversion of pregnenolone to progesterone.

  • Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): A critical enzyme for the conversion of progesterone to androgens.

The inhibition of these enzymes leads to a dose-dependent reduction in testosterone production, which is a critical driver of male reproductive tract development.

Disruption of Sertoli and Germ Cell Function

DPP also exerts toxic effects on Sertoli cells, the supporting cells within the seminiferous tubules that are essential for germ cell development. Exposure to DPP can lead to Sertoli cell vacuolation and general disorganization of the seminiferous epithelium. Furthermore, DPP exposure is associated with the formation of multinucleated germ cells (MNGs), an indicator of abnormal fetal testis morphology. While the reduction in testosterone is a primary driver of many TDS phenotypes, the induction of MNGs may represent a separate, testosterone-independent mechanism of DPP toxicity.

Alterations in Testicular Morphology

Chronic in utero exposure to DPP and other potent phthalates can lead to significant morphological changes in the fetal testis. One key finding is the induction of abnormal Leydig cell aggregation, which can entrap Sertoli cells. These focal dysgenetic areas are thought to be a precursor to some of the postnatal manifestations of TDS.

Quantitative Data on this compound Effects

The following tables summarize the quantitative data from key studies on the effects of in utero DPP exposure on fetal rat testicular endpoints.

Table 1: Dose-Dependent Effects of this compound on Fetal Testicular Testosterone Production in Sprague-Dawley Rats

Exposure Window (Gestational Day)DPP Dose (mg/kg/day)Endpoint% Reduction vs. ControlED50 (mg/kg/day)Reference
14-1833Ex vivo Testosterone ProductionSignificant Reduction47.7
17300Ex vivo Testosterone ProductionSignificant Reduction666.6
8-18130Ex vivo Testosterone Production~50%130

Table 2: Effects of this compound on Steroidogenesis-Related Gene Expression in Fetal Rat Testes (GD 14-18 Exposure)

GeneDPP Dose (mg/kg/day)Fold Change vs. ControlReference
Cyp11a1100Downregulated
Star100Downregulated
Hsd3b1100Downregulated
Cyp17a1100Downregulated
Insl3100Downregulated

Table 3: Morphological and Postnatal Effects of In Utero this compound Exposure in Rats

EndpointExposure Window (GD)DPP Dose (mg/kg/day)ObservationReference
Multinucleated Germ Cell Density17-2133, 100, 300Dose-dependent increase
Anogenital Distance (PND 2)8-18ED50 = 252.3Dose-dependent reduction
Nipple Retention (PND 13)8-18ED50 = 175.0Dose-dependent increase

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DPP's effects on testicular development.

In Utero Exposure of Sprague-Dawley Rats

This protocol describes the administration of DPP to pregnant rats to study its effects on fetal development.

  • Animal Model: Time-mated pregnant Sprague-Dawley rats are used. The day a sperm-positive vaginal smear is observed is designated as gestational day (GD) 0.5.

  • Housing: Animals are housed individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with access to food and water ad libitum.

  • Dosing Solution Preparation: this compound (CAS No. 131-18-0) is dissolved in a vehicle such as corn oil to achieve the desired concentrations.

  • Administration: Pregnant dams are dosed daily by oral gavage from a specified gestational window (e.g., GD 8-18 or GD 14-18). The volume administered is typically adjusted based on daily body weight. Control animals receive the vehicle only.

  • Fetal Tissue Collection: On a specific gestational day (e.g., GD 18), pregnant dams are euthanized. Fetuses are removed, and their testes are dissected for subsequent analysis.

Ex Vivo Fetal Testicular Testosterone Production Assay

This assay measures the capacity of fetal testes to produce testosterone after in utero exposure to a toxicant.

  • Testis Collection: Fetal testes are collected as described above and placed in an appropriate culture medium (e.g., M-199 medium).

  • Incubation: Individual or pooled testes are placed in culture wells containing a defined volume of medium. The incubation is typically carried out for a period of 3 hours in a humidified incubator at 37°C with 5% CO2.

  • Sample Collection: Following incubation, the culture medium is collected and stored at -80°C until hormone analysis.

  • Testosterone Measurement: Testosterone concentrations in the culture medium are quantified using a validated method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Normalization: Testosterone production is often normalized to the wet weight of the testicular tissue.

Immunohistochemistry for Leydig Cell Identification

This protocol is used to visualize Leydig cells in fetal testis sections.

  • Tissue Preparation: Fetal testes are fixed in Bouin's solution, processed through a graded series of ethanol, and embedded in paraffin. 5-µm thick sections are cut and mounted on slides.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval, for example, by microwaving in a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a serum-based blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for a Leydig cell marker, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), overnight at 4°C.

  • Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Sections are counterstained with a nuclear stain like hematoxylin, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: Leydig cells are identified by the positive (brown) staining and their morphology and distribution are analyzed using light microscopy.

Quantification of Multinucleated Germ Cells (MNGs)

This method provides a quantitative measure of testicular dysgenesis.

  • Tissue Preparation and Staining: Fetal testes are fixed, embedded in paraffin, and sectioned as described for immunohistochemistry. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology.

  • Image Acquisition: High-resolution digital images of the testicular sections are captured using a light microscope equipped with a camera.

  • Quantification: MNGs, characterized by the presence of two or more nuclei within a single germ cell cytoplasm, are manually or semi-automatically counted within a defined area of the testis (e.g., per mm²). Image analysis software can be used to assist in this process.

  • Data Expression: The data are expressed as the density of MNGs (number of MNGs per unit area of testicular tissue).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by this compound.

Caption: DPP inhibits testosterone synthesis by downregulating key steroidogenic enzymes in fetal Leydig cells.

G cluster_workflow Experimental Workflow for In Utero DPP Exposure Study cluster_analysis Downstream Analysis start Time-mated Pregnant Rats dosing Daily Oral Gavage (DPP in Corn Oil) e.g., GD 14-18 start->dosing euthanasia Euthanasia on GD 18 dosing->euthanasia dissection Fetal Testis Dissection euthanasia->dissection ex_vivo Ex Vivo Culture & Testosterone Assay dissection->ex_vivo histology Histology (H&E) & Immunohistochemistry dissection->histology rna_seq RNA Extraction & Gene Expression Analysis dissection->rna_seq

Caption: Workflow for studying the effects of in utero DPP exposure on fetal rat testes.

Conclusion

This compound is a potent endocrine disruptor that significantly impacts male reproductive development, contributing to the pathologies associated with Testicular Dysgenesis Syndrome. Its primary mode of action involves the suppression of fetal testicular testosterone synthesis through the downregulation of critical steroidogenic genes in Leydig cells. Additionally, DPP adversely affects Sertoli and germ cell health, leading to morphological abnormalities. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to understand, evaluate, and mitigate the risks posed by DPP and other similar environmental toxicants. Further research is warranted to fully elucidate all the molecular initiating events and to translate these findings from animal models to human risk assessment.

Non-Canonical Effects of Dipentyl Phthalate on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl phthalate (DPP), a widely used plasticizer, is an endocrine-disrupting chemical with emerging evidence of non-canonical cellular effects that extend beyond traditional receptor-mediated pathways. This technical guide provides an in-depth analysis of the non-genomic signaling cascades modulated by DPP and related phthalates. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate cellular pathways involved. The primary non-canonical pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades, often triggered by the induction of oxidative stress. Understanding these mechanisms is crucial for assessing the toxicological impact of DPP and for the development of potential therapeutic interventions.

Introduction

Phthalate esters are ubiquitous environmental contaminants known for their reproductive and developmental toxicities, primarily attributed to their anti-androgenic properties. However, a growing body of research indicates that phthalates, including this compound (DPP), can elicit rapid, non-genomic responses by modulating various intracellular signaling pathways. These non-canonical effects are independent of nuclear receptor transcriptional activity and play a critical role in the pathophysiology of phthalate-induced cellular damage across different organ systems. This guide focuses on the molecular mechanisms underlying these non-canonical actions, with a particular emphasis on DPP.

Core Non-Canonical Signaling Pathways Affected by this compound and Other Phthalates

Oxidative Stress Induction

A primary mechanism underlying the non-canonical effects of many phthalates is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative imbalance can lead to cellular damage and activate stress-responsive signaling pathways. Phthalate exposure has been shown to decrease the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while increasing markers of lipid peroxidation like malondialdehyde (MDA)[1][2][3].

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Studies on phthalates like Dibutyl phthalate (DBP) have demonstrated the activation of MAPK signaling, particularly the p38 MAPK and JNK subfamilies[4][5][6]. This activation can lead to downstream effects such as apoptosis and inflammation. For instance, DBP has been shown to induce reproductive toxicity by regulating JNK1 expression, which in turn activates the MAPK signaling pathway and promotes apoptosis in reproductive cells[4]. Similarly, DBP-induced liver fibrosis is mediated through the p38MAPK/NF-κB signaling pathway[5].

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and metabolism. Several studies have implicated the dysregulation of this pathway in phthalate-induced toxicity. For example, DBP has been shown to induce oxidative stress and apoptosis in swine testis cells by affecting the PTEN/PI3K/Akt signaling pathway[7][8]. In another context, Di-(2-ethylhexyl) phthalate (DEHP) exposure disrupts glucose homeostasis by inhibiting the PI3K/Akt/FoxO1 pathway, leading to β-cell dedifferentiation[9]. The combined effects of DEHP and DBP have been shown to promote apoptosis in pancreatic β-cells via a ROS-mediated PI3K/Akt/Bcl-2 pathway[10].

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. Phthalates can activate this pathway, leading to the production of pro-inflammatory cytokines. DBP exposure, for instance, leads to NLRP3-mediated pyroptosis of hepatocytes via the p38MAPK/NF-κB signaling pathway, ultimately causing liver fibrosis[5]. Exposure to Diisononyl phthalate (DINP) has been shown to aggravate atopic dermatitis by activating NF-κB[11][12].

Quantitative Data on the Effects of this compound and Related Phthalates

The following tables summarize quantitative data from various studies on the effects of DPP and other phthalates on cellular pathways.

Table 1: Effects of Phthalates on Testicular Function and Development

PhthalateModel SystemDose/ConcentrationEndpointQuantitative ChangeReference
DPePPregnant Sprague-Dawley rats33-300 mg/kg/day (in vivo)Fetal testicular testosterone productionDose-dependent reduction; ED50 of 47.7 mg/kg/day for 5-day exposure[13]
DPePPregnant Sprague-Dawley rats1-300 mg/kg/day (in vivo)Multinucleated germ cell (MNG) densityDose-dependent increase[14][15]
DBPSwine testis (ST) cells1.8 µM (in vitro)ApoptosisIncreased apoptosis[7]
DEHPMale Sprague-Dawley rats250, 500, 1000 mg/kg/day (in vivo)Sperm countDose-dependent decrease[16]

Table 2: Effects of Phthalates on Hepatic and Renal Cells

PhthalateModel SystemDose/ConcentrationEndpointQuantitative ChangeReference
DBPC57BL/6N mice10 and 50 mg/kg B.W. (in vivo)Liver collagen depositionSignificant increase[5]
DBPHepG2 and LX-2 cellsNot specifiedLX-2 cell activationAlleviated by p38MAPK, NF-κB, and NLRP3 inhibitors[5]
DEHPDiabetic miceNot specifiedRenal SOD and GSH levelsFurther significant decrease[2]
DEHPPodocytes50, 200 µmol/L (in vitro)ROS productionFurther promotion in high glucose-induced cells[2]

Table 3: Effects of Phthalates on Other Cell Types and Pathways

PhthalateModel SystemDose/ConcentrationEndpointQuantitative ChangeReference
DEHP, DBPRat insulinoma (INS-1) cells30 µM (in vitro)Cell viabilityDecreased[10]
DEHPMale SD rats2, 20, 200 mg/kg/day (in vivo)Blood glucose levelsElevated[9]
DBP, BBP, DEHPHuman hematopoietic stem cells0.1-100 µg/mL (in vitro)Total cell expansionReduction from 15% to 93.5%[17]
DINPMice60 mg/kg (in vivo)TSLP and IL-33 expression in skinPeak expression[18]

Detailed Experimental Protocols

In Vivo Animal Studies for Reproductive Toxicity
  • Animal Model: Timed-pregnant Sprague-Dawley rats are commonly used.

  • Dosing: this compound (DPeP) is dissolved in a vehicle such as corn oil and administered by oral gavage to pregnant dams during specific gestational days (e.g., GD 14-18) at various doses (e.g., 0, 1, 11, 33, 100, or 300 mg/kg/day)[14][15].

  • Endpoint Analysis:

    • Testosterone Production: Fetal testes are collected at a specific gestational day (e.g., GD 18 or 21) and cultured ex vivo. Testosterone levels in the culture medium are measured using radioimmunoassay (RIA) or ELISA[13][14].

    • Histology: Fetal testes are fixed, embedded in paraffin, sectioned, and stained (e.g., with H&E) to quantify morphological changes such as the density of multinucleated germ cells (MNGs)[14][15].

    • Gene Expression: RNA is extracted from fetal testes, and the expression of genes involved in steroidogenesis (e.g., Star, Cyp11a1, Cyp17a1) is quantified using real-time quantitative PCR (RT-qPCR)[13][19].

In Vitro Cell Culture Experiments
  • Cell Lines: Various cell lines are used depending on the target organ, including swine testis (ST) cells, human hepatocellular carcinoma (HepG2) cells, human hepatic stellate (LX-2) cells, and rat insulinoma (INS-1) cells[5][7][10].

  • Treatment: Cells are cultured to a certain confluency and then treated with different concentrations of the phthalate of interest (e.g., 1.8 µM DBP for ST cells, 30 µM DEHP/DBP for INS-1 cells) for a specified duration (e.g., 24 hours)[7][10].

  • Endpoint Analysis:

    • Apoptosis Assays: Apoptosis can be measured using flow cytometry with Annexin V-FITC/PI staining or by Hoechst 33342/PI staining to visualize nuclear morphology[7][10].

    • Western Blotting: Protein expression levels of key signaling molecules (e.g., p-p38, p-NF-κB, PI3K, Akt, Bcl-2, Bax, Caspases) are determined by Western blotting to assess pathway activation[5][10].

    • ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) followed by flow cytometry or fluorescence microscopy[10].

    • Co-culture and Inhibitor Studies: To investigate cell-cell interactions and confirm pathway involvement, conditioned medium from treated cells (e.g., HepG2) can be used to treat other cells (e.g., LX-2). Pathway-specific inhibitors (e.g., SB203580 for p38MAPK, PDTC for NF-κB, MCC950 for NLRP3) can be used to validate the role of a particular signaling cascade[5].

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

DPP_Signaling_Pathways cluster_stress Oxidative Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway DPP This compound (DPP) & other Phthalates ROS Reactive Oxygen Species (ROS) Generation DPP->ROS p38_JNK p38 / JNK Activation ROS->p38_JNK PTEN PTEN (Inhibition) ROS->PTEN Apoptosis_Inflammation Apoptosis & Inflammation p38_JNK->Apoptosis_Inflammation NFkB NF-κB Activation p38_JNK->NFkB PI3K_Akt PI3K / Akt (Inhibition) PTEN->PI3K_Akt Apoptosis_Survival Increased Apoptosis & Decreased Cell Survival PI3K_Akt->Apoptosis_Survival Inflammation_Fibrosis Inflammation & Fibrosis NFkB->Inflammation_Fibrosis

Caption: Non-canonical signaling pathways activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_endpoints Endpoint Analysis AnimalModel Animal Model (e.g., Sprague-Dawley Rat) Dosing DPP Dosing (Oral Gavage) AnimalModel->Dosing TissueCollection Tissue Collection (e.g., Fetal Testes) Dosing->TissueCollection HormoneAssay Hormone Assay (ELISA/RIA) TissueCollection->HormoneAssay Histology Histology (H&E Staining) TissueCollection->Histology GeneExpression Gene Expression (RT-qPCR) TissueCollection->GeneExpression CellCulture Cell Culture (e.g., ST, HepG2 cells) DPPTreatment DPP Treatment (Dose-response) CellCulture->DPPTreatment CellLysis Cell Lysis or Staining DPPTreatment->CellLysis WesternBlot Protein Analysis (Western Blot) CellLysis->WesternBlot FlowCytometry Apoptosis/ROS (Flow Cytometry) CellLysis->FlowCytometry

References

An In-depth Technical Guide to the Subcellular Localization and Distribution of Dipentyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl phthalate (DPP), a member of the phthalate ester class of chemicals, is recognized for its endocrine-disrupting properties, primarily impacting the male reproductive system by inhibiting testosterone synthesis. A comprehensive understanding of its subcellular localization and distribution is paramount to elucidating its mechanisms of toxicity and for the development of targeted therapeutic interventions. This technical guide synthesizes the current knowledge on the cellular journey of DPP, offering insights into its likely subcellular distribution based on its physicochemical properties and the known effects of related phthalates. While direct quantitative data on DPP's organellar accumulation remains limited, this guide provides a robust framework for future research by detailing relevant experimental protocols and visualizing key cellular pathways affected by this compound.

Introduction

This compound (DPP) is a diester of phthalic acid and pentanol, historically used as a plasticizer to enhance the flexibility of polymers. Its widespread presence in the environment has raised significant health concerns. The primary toxicological effect of DPP is its anti-androgenic activity, which is not mediated by binding to the androgen receptor but rather by disrupting the intricate process of steroidogenesis in testicular Leydig cells.[1] The lipophilic nature of DPP facilitates its passage across cellular membranes, allowing it to interact with various subcellular components and interfere with critical cellular functions. This guide explores the inferred subcellular localization of DPP and the signaling pathways it perturbs.

Physicochemical Properties and Inferred Subcellular Distribution

The subcellular distribution of a xenobiotic is largely dictated by its physicochemical characteristics. For this compound, its high lipophilicity is a key determinant of its cellular fate.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Subcellular Localization
Molecular Formula C₁₈H₂₆O₄-
Molecular Weight 306.4 g/mol -
Log Kow (Octanol-Water Partition Coefficient) 5.62[2]High lipophilicity suggests a strong affinity for lipid-rich environments. This indicates that DPP is likely to readily cross the plasma membrane and accumulate in the membranes of organelles such as the endoplasmic reticulum and mitochondria, as well as in lipid droplets.
Water Solubility 0.8 mg/L at 25°C[2]Low water solubility further supports its partitioning into the lipid phases of the cell.
Vapor Pressure 0.000196 mmHg[2]Low volatility.

Based on these properties, the subcellular distribution of DPP is likely to be concentrated in the following compartments:

  • Cell Membrane: As the initial barrier, the lipid bilayer of the plasma membrane is a primary site for the passive diffusion and accumulation of lipophilic compounds like DPP. Studies on other phthalates have shown they can spontaneously enter and disrupt the cell membrane's structural integrity.[3][4][5]

  • Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis and metabolism, and it houses key enzymes involved in steroidogenesis, such as 17α-hydroxylase/17,20-lyase (CYP17A1), which are known to be affected by DPP.[3] Its extensive membrane network provides a large surface area for the sequestration of lipophilic molecules.

  • Mitochondria: These organelles are central to cellular energy metabolism and are also involved in the initial steps of steroidogenesis. Their double-membrane structure presents another lipid-rich compartment for DPP accumulation.

  • Lipid Droplets: As neutral lipid storage organelles, lipid droplets can serve as a reservoir for highly lipophilic compounds, potentially modulating their bioavailability and toxicity.

Direct quantitative data on the concentration of DPP in these specific organelles is currently not available in the published literature. The distribution described above is inferred from the compound's physicochemical properties and the known subcellular actions of DPP and other phthalates.

Known Cellular and Molecular Targets

The toxicological effects of DPP are mediated through its interaction with various cellular and molecular components, providing further clues to its subcellular sites of action.

Table 2: Cellular and Molecular Targets of this compound

Cellular TargetMolecular Target/ProcessObserved EffectReference
Leydig Cells SteroidogenesisInhibition of testosterone production.[1][1]
Gene ExpressionDownregulation of genes involved in steroid synthesis (e.g., Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, Insl3).[6][6]
Sertoli Cells Cell MorphologyDisrupted organization.[6][6]
Microsomes (ER) Steroidogenic EnzymesDecreased activity of 17α-hydroxylase and 17,20-lyase.[3][3]
Cytochrome P-450Significant decrease in testicular cytochrome P-450.[3][3]

Signaling Pathways Affected by this compound

DPP is known to interfere with signaling pathways that are crucial for testicular steroidogenesis. The following diagram illustrates a proposed mechanism of action.

DPP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus DPP This compound (DPP) Cell_Membrane Cell Membrane DPP->Cell_Membrane Passive Diffusion StAR StAR DPP->StAR Inhibits Expression CYP17A1 CYP17A1 (17α-hydroxylase/17,20-lyase) DPP->CYP17A1 Inhibits Activity & Expression NR5A1 NR5A1 DPP->NR5A1 Indirectly Inhibits Binding PPAR PPARs DPP->PPAR Activates? Cytoplasm Cytoplasm ER Endoplasmic Reticulum Progesterone Progesterone ER->Progesterone 3β-HSD Mitochondrion Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone CYP11A1 Nucleus Nucleus Cholesterol Cholesterol Cholesterol->StAR Transport CYP11A1 CYP11A1 Progesterone->CYP17A1 HSD3B1 3β-HSD Androstenedione Androstenedione CYP17A1->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD HSD17B3 17β-HSD Gene_Expression Gene Expression (Star, Cyp11a1, Cyp17a1, etc.) Gene_Expression->StAR Gene_Expression->CYP11A1 Gene_Expression->HSD3B1 Gene_Expression->CYP17A1 Gene_Expression->HSD17B3 NR5A1->Gene_Expression Promotes

Caption: Proposed signaling pathway for DPP-induced disruption of testosterone synthesis.

Experimental Protocols

Determining the subcellular localization and distribution of a small, non-fluorescent molecule like DPP requires a multi-step approach involving cell culture, subcellular fractionation, and sensitive analytical techniques.

General Workflow for Subcellular Localization of DPP

The following diagram outlines a typical experimental workflow.

experimental_workflow cell_culture 1. Cell Culture (e.g., Leydig cells) dpp_exposure 2. Exposure to this compound cell_culture->dpp_exposure cell_harvesting 3. Cell Harvesting and Washing dpp_exposure->cell_harvesting homogenization 4. Cell Homogenization cell_harvesting->homogenization diff_centrifugation 5. Differential Centrifugation homogenization->diff_centrifugation nuclear_fraction Nuclear Fraction diff_centrifugation->nuclear_fraction mitochondrial_fraction Mitochondrial Fraction diff_centrifugation->mitochondrial_fraction microsomal_fraction Microsomal Fraction (ER) diff_centrifugation->microsomal_fraction cytosolic_fraction Cytosolic Fraction diff_centrifugation->cytosolic_fraction extraction 6. Liquid-Liquid Extraction of DPP from each fraction nuclear_fraction->extraction mitochondrial_fraction->extraction microsomal_fraction->extraction cytosolic_fraction->extraction analysis 7. Quantification by GC-MS or LC-MS/MS extraction->analysis data_analysis 8. Data Analysis and Quantitative Distribution analysis->data_analysis

Caption: Experimental workflow for determining the subcellular distribution of DPP.

Protocol for Subcellular Fractionation by Differential Centrifugation

This protocol is a generalized procedure and may require optimization for specific cell types.

Materials:

  • Cultured cells (e.g., TM3 Leydig cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4), ice-cold, supplemented with protease inhibitors

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: After exposure to DPP, wash the cell monolayer twice with ice-cold PBS. Harvest the cells by scraping into ice-cold PBS and transfer to a pre-chilled centrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 10 volumes of ice-cold fractionation buffer. Allow the cells to swell on ice for 15-20 minutes.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 strokes of the pestle, or until >90% of the cells are lysed as determined by trypan blue staining and microscopy.

  • Isolation of Nuclear Fraction: Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C. The pellet contains the nuclei. Carefully collect the supernatant (post-nuclear supernatant).

  • Isolation of Mitochondrial Fraction: Transfer the post-nuclear supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction. Collect the supernatant.

  • Isolation of Microsomal and Cytosolic Fractions: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum), and the supernatant is the cytosolic fraction.

  • Fraction Purity Assessment: Aliquots of each fraction should be reserved for Western blot analysis using marker proteins for each subcellular compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

Protocol for DPP Extraction and Quantification

Materials:

  • Subcellular fractions from Protocol 5.2

  • Internal standard (e.g., deuterated DPP)

  • Organic solvent (e.g., hexane or ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: To a known volume or protein amount of each subcellular fraction, add a known amount of the internal standard.

  • Liquid-Liquid Extraction: Add an appropriate volume of organic solvent to each sample. Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent for GC-MS or LC-MS/MS analysis.

  • Quantification: Analyze the samples by GC-MS or LC-MS/MS. Develop a calibration curve using standards of known DPP concentrations to quantify the amount of DPP in each subcellular fraction. The results can be normalized to the protein content of each fraction.

Conclusion

While direct experimental evidence for the quantitative subcellular distribution of this compound is lacking, its physicochemical properties strongly indicate a propensity to accumulate in cellular membranes and other lipid-rich compartments. The toxicological data, which points to the disruption of enzymatic processes within the endoplasmic reticulum and mitochondria, supports this inferred localization. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake studies that will fill the current knowledge gaps and provide a more definitive understanding of the subcellular fate of DPP. Such knowledge is crucial for a complete characterization of its toxicological profile and for the development of strategies to mitigate its adverse health effects.

References

Dipentyl Phthalate: An In-depth Technical Guide to its Interaction with Nuclear Receptors and Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl phthalate (DPP), a widely used plasticizer, is recognized as an endocrine-disrupting chemical (EDC) with significant implications for human health. Its toxicological effects are primarily mediated through interactions with various nuclear receptors and transcription factors, leading to the dysregulation of critical physiological processes. This technical guide provides a comprehensive overview of the current understanding of DPP's molecular interactions, focusing on quantitative data, experimental methodologies, and the signaling pathways involved. While specific quantitative data for DPP remains limited in the scientific literature, this guide synthesizes the available information for DPP and structurally related phthalates to provide a robust framework for researchers.

Interaction with Nuclear Receptors and Transcription Factors

This compound and its metabolites have been shown to interact with a range of nuclear receptors, thereby altering gene expression and disrupting endocrine signaling. The primary targets identified in the literature include Peroxisome Proliferator-Activated Receptors (PPARs), the Aryl Hydrocarbon Receptor (AHR), and to a lesser extent, steroid hormone receptors such as the Estrogen Receptor (ER) and Androgen Receptor (AR).

Peroxisome Proliferator-Activated Receptors (PPARs)
Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in xenobiotic metabolism. Some phthalates have been shown to activate the AHR, suggesting a potential mechanism for DPP-mediated toxicity.[1][2]

Steroid Hormone Receptors: Estrogen Receptor (ER) and Androgen Receptor (AR)

Certain phthalates exhibit weak estrogenic or anti-androgenic properties, indicating potential interactions with the ER and AR.[1][2] However, studies suggest that phthalates generally do not bind strongly to the androgen receptor.[5] The primary anti-androgenic effect of DPP appears to be the disruption of testosterone synthesis rather than direct receptor antagonism.[5]

Quantitative Data on this compound Interactions

Quantitative data on the direct interaction of this compound with nuclear receptors is sparse. However, dose-response studies on its effects on physiological endpoints provide valuable information on its potency.

Table 1: Dose-Response Data for this compound (DPP) Effects on Fetal Testosterone Production in Rats

EndpointExposure DurationED50 (mg/kg/day)SpeciesReference
Fetal Testicular Testosterone Production5 days (GD 14-18)47.7Rat[5]
Fetal Testicular Testosterone Production1 day (GD 17.5)666.6Rat[5]
Fetal Testis Testosterone LevelsGD 14-1853Rat[6][7]
Ex vivo Fetal Testicular Testosterone ProductionGD 14-1845Rat[6][7]
Plasma Testosterone LevelsGD 14-1819Rat[6][7]

Table 2: Comparative PPAR Activation Data for Various Phthalate Monoesters

Phthalate MonoesterReceptorEC50 (µM)SpeciesReference
Mono-(2-ethylhexyl) phthalate (MEHP)Mouse PPARα0.6Mouse[3]
Mono-(2-ethylhexyl) phthalate (MEHP)Human PPARα3.2Human[3]
Mono-(2-ethylhexyl) phthalate (MEHP)Mouse PPARγ10.1Mouse[3]
Mono-(2-ethylhexyl) phthalate (MEHP)Human PPARγ6.2Human[3]
Monobenzyl phthalate (MBzP)Mouse PPARα21Mouse[3]
Monobenzyl phthalate (MBzP)Human PPARα30Human[3]
Monobenzyl phthalate (MBzP)Mouse PPARγ75-100Mouse[3]
Monobenzyl phthalate (MBzP)Human PPARγ75-100Human[3]
Mono-sec-butyl phthalate (MBuP)Mouse PPARα63Mouse[3]

Note: No significant PPAR activation was observed with mono-n-butyl phthalate.[3]

Signaling Pathways Disrupted by this compound

Disruption of Steroidogenesis

A primary mechanism of DPP's reproductive toxicity is the disruption of steroidogenesis, particularly the inhibition of fetal testicular testosterone production.[5][6] This leads to a cascade of adverse effects on male reproductive development.[5] The reduction in testosterone synthesis is a more sensitive endpoint than changes in the expression of genes involved in this pathway.[5]

G cluster_steroidogenesis Testosterone Biosynthesis Pathway DPP This compound (DPP) Leydig_Cell Fetal Leydig Cell DPP->Leydig_Cell HSD17B 17β-HSD DPP->HSD17B Inhibition Point Cholesterol_Transport Cholesterol Transport (e.g., StAR) Leydig_Cell->Cholesterol_Transport Testosterone Testosterone Mitochondria Mitochondria Cholesterol_Transport->Mitochondria CYP11A1 CYP11A1 Mitochondria->CYP11A1 SER Smooth Endoplasmic Reticulum HSD3B 3β-HSD SER->HSD3B Pregnenolone Pregnenolone CYP11A1->Pregnenolone Pregnenolone->SER Progesterone Progesterone HSD3B->Progesterone CYP17A1_17OH CYP17A1 (17α-hydroxylase) Progesterone->CYP17A1_17OH Hydroxyprogesterone 17α-Hydroxyprogesterone CYP17A1_17OH->Hydroxyprogesterone CYP17A1_Lyase CYP17A1 (17,20-lyase) Hydroxyprogesterone->CYP17A1_Lyase Androstenedione Androstenedione CYP17A1_Lyase->Androstenedione Androstenedione->HSD17B HSD17B->Testosterone Reproductive_Tract Male Reproductive Tract Development Testosterone->Reproductive_Tract Testosterone->Reproductive_Tract Adverse_Effects Adverse Reproductive Outcomes (e.g., hypospadias, cryptorchidism)

Caption: Disruption of the steroidogenesis pathway by this compound (DPP).

PPAR Signaling Pathway

While specific studies on DPP are limited, other phthalates like DEHP activate PPARγ, which can lead to the upregulation of PTEN and subsequent inhibition of the AKT signaling pathway, ultimately inducing apoptosis.[8] This pathway represents a plausible mechanism for DPP-induced cellular toxicity.

G cluster_nucleus Nucleus Phthalate Phthalate Monoester (e.g., Monopentyl Phthalate) PPAR PPARγ Phthalate->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., PTEN) PPRE->Target_Genes Initiates PTEN PTEN Target_Genes->PTEN Upregulates PIP3 PIP3 PTEN->PIP3 Dephosphorylates Apoptosis Apoptosis PTEN->Apoptosis Promotes AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival, Proliferation AKT->Cell_Survival Promotes AKT->Apoptosis Inhibits

Caption: General PPARγ signaling pathway activated by phthalate monoesters.

Experimental Protocols

This section outlines the key experimental methodologies used to assess the interaction of this compound with nuclear receptors.

Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate a specific nuclear receptor.

Objective: To quantify the transcriptional activation of a nuclear receptor (e.g., PPARα, PPARγ) by this compound.

Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest and another containing a luciferase reporter gene under the control of a promoter with response elements for that receptor. If DPP activates the receptor, it will bind to the response element and drive the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, HepG2) in 96-well plates.

  • Transfection: Co-transfect the cells with an expression vector for the target nuclear receptor (e.g., pCMX-hPPARα) and a reporter plasmid containing the corresponding response element upstream of a luciferase gene (e.g., pACOX-luc). A control plasmid expressing Renilla luciferase can be included for normalization.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or its monoester. Include a positive control (a known receptor agonist) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of DPP and fit the data to a dose-response curve to determine the EC50 value.

G Start Start: Plate Cells Transfect Co-transfect with NR Expression and Luciferase Reporter Plasmids Start->Transfect Treat Treat with This compound Transfect->Treat Incubate Incubate 24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Analyze Data (Calculate EC50) Measure->Analyze End End Analyze->End

Caption: Workflow for a Luciferase Reporter Gene Assay.

Competitive Ligand Binding Assay

This assay is used to determine if a compound can bind to a nuclear receptor and to quantify its binding affinity.

Objective: To determine the binding affinity (e.g., IC50, Ki) of this compound for a specific nuclear receptor.

Principle: The assay measures the ability of a test compound (DPP) to compete with a radiolabeled or fluorescently labeled known ligand for binding to the purified ligand-binding domain (LBD) of a nuclear receptor.

Protocol:

  • Receptor Preparation: Purify the ligand-binding domain of the target nuclear receptor.

  • Reaction Setup: In a multi-well plate, incubate the purified receptor LBD with a constant concentration of a radiolabeled or fluorescently labeled ligand and varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. This can be achieved through various methods such as filtration, precipitation, or scintillation proximity assay (SPA).

  • Quantification: Quantify the amount of labeled ligand bound to the receptor.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of DPP. Fit the data to a competition binding curve to determine the IC50 value, which is the concentration of DPP that inhibits 50% of the specific binding of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genomic binding sites of a transcription factor.

Objective: To identify the genome-wide DNA binding sites of a nuclear receptor (e.g., PPARγ) in response to this compound treatment.

Principle: Cells are treated with DPP to activate the nuclear receptor of interest. The protein-DNA complexes are then cross-linked, and the DNA is sheared. An antibody specific to the nuclear receptor is used to immunoprecipitate the cross-linked complexes. The cross-links are then reversed, and the associated DNA is purified and sequenced.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target nuclear receptor. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for nuclear receptor binding.

Conclusion

This compound exerts its endocrine-disrupting effects through complex interactions with multiple nuclear receptors and transcription factors. The disruption of steroidogenesis via the inhibition of testosterone production is a key mechanism of its reproductive toxicity. Furthermore, its potential to activate PPARs suggests broader effects on metabolism and cellular health. While quantitative data specifically for DPP's direct interaction with these receptors are still emerging, the available dose-response data on its physiological effects underscore its potency as an endocrine disruptor. The experimental protocols and pathway analyses presented in this guide provide a framework for future research to further elucidate the precise molecular mechanisms of DPP toxicity and to inform risk assessment and regulatory decisions.

References

An In-depth Technical Guide to the Olfactory Detection Threshold of Dipentyl Phthalate in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Olfactory Detection Thresholds of Phthalates

Direct experimental values for the olfactory detection threshold of Dipentyl phthalate are scarce, with sources describing it as "nearly odorless"[1]. This suggests a very high detection threshold, likely due to its low volatility. However, to provide a comparative context for researchers, the following table summarizes available data for other phthalate esters. It is important to note that methodologies for determining these thresholds can vary, leading to a range of reported values[2].

Compound NameChemical FormulaMolecular Weight ( g/mol )Reported Odor Characteristics / ThresholdsCitation(s)
Dimethyl phthalate (DMP)C10H10O4194.18Faint, aromatic odor. Detected in perfumes at levels above its reported threshold limit of 0.1 ppm.[3]
Diethyl phthalate (DEP)C12H14O4222.24Odorless to faint aromatic odor. Detected in perfumes, with some levels above the reported threshold limit of 1 ppm.[3]
Dibutyl phthalate (DBP)C16H22O4278.34Slight, aromatic odor. Detected in some perfumes above its threshold limit of 0.1 ppm.[3][4]
Benzyl butyl phthalate (BBP)C19H20O4312.36Faint ester-like odor. Detected in some perfumes above its threshold limit of 0.1 ppm.[3]
Di(2-ethylhexyl) phthalate (DEHP)C24H38O4390.56Practically odorless. Detected in some perfumes above its threshold limit of 1 ppm.[3]
This compound (DPP) C18H26O4 306.40 Nearly odorless; no quantitative threshold data available. [1]

Experimental Protocols for Determining Olfactory Detection Thresholds

The determination of olfactory detection thresholds is a critical aspect of sensory science. The following protocols are standard methodologies that can be adapted for various compounds, including those with low volatility like this compound, though this may require specialized instrumentation for precise vapor phase concentration control.

This is a common psychophysical method for determining detection thresholds in humans.

  • Panel Selection and Training: A panel of human subjects is selected based on their olfactory acuity and trained to recognize and respond to the target odorant.

  • Sample Preparation: A series of dilutions of the test substance (e.g., this compound) in an appropriate solvent (e.g., diethyl phthalate, mineral oil) is prepared. The concentration range should span from well below the expected threshold to clearly perceptible levels.

  • Presentation Method: A common method is the three-alternative forced-choice (3-AFC) triangle test. In each trial, the panelist is presented with three samples (e.g., in sniff bottles or via an olfactometer), two of which are blanks (solvent only) and one contains the odorant at a specific dilution.

  • Procedure: The test begins with the lowest concentration. The panelist is asked to identify the sample that is different from the other two. The concentration is gradually increased in discrete steps until the panelist can reliably detect the odorant.

  • Threshold Calculation: The individual threshold is typically defined as the concentration at which the subject achieves a set percentage of correct identifications (e.g., 50% or 75%) over a series of trials. The group threshold is the geometric mean of the individual thresholds.

For animal models, such as mice, a head-fixed Go/No-Go operant conditioning assay is a precise method.

  • Animal Preparation and Training: Animals are habituated to a head-fixed apparatus and trained on a Go/No-Go task. For example, they are trained to lick a water spout (Go) in the presence of a blank stimulus (e.g., clean air) and withhold licking (No-Go) in the presence of an odorant to avoid a mild negative reinforcement (e.g., a timeout period).

  • Odorant Delivery: A flow-dilution olfactometer is used to deliver precise concentrations of the odorant vapor to the animal. This is particularly crucial for low-volatility compounds to ensure accurate and reproducible stimulus delivery.

  • Psychometric Function: The animal's performance (correct rejections of the odorant) is measured across a range of decreasing odorant concentrations. The data is used to generate a psychometric function, plotting the percentage of correct responses against the odorant concentration.

  • Threshold Determination: The detection threshold is defined as the concentration at which the animal performs at a criterion level (e.g., 50% correct).

Visualizing Experimental and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow Experimental Workflow for Olfactory Threshold Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis panel_selection Panel/Animal Selection & Training sample_prep Odorant Dilution Series Preparation presentation Forced-Choice Presentation (e.g., 3-AFC) sample_prep->presentation response Record Subject/ Animal Response presentation->response concentration Ascending Concentration Steps response->concentration Incorrect psychometric Generate Psychometric Function response->psychometric Correct/Series Complete concentration->presentation threshold Calculate Individual & Group Thresholds psychometric->threshold

Caption: Workflow for determining olfactory detection thresholds.

Olfactory_Signaling_Pathway General Olfactory Signal Transduction Pathway odorant Odorant Molecule (e.g., Phthalate) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Cyclic Nucleotide-gated (CNG) Channel Opening camp->ion_channel depolarization Cation Influx (Na+, Ca2+) & Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Olfactory Bulb of the Brain action_potential->brain

Caption: The olfactory signal transduction cascade.

Olfactory Signaling Pathway

The perception of an odor begins with the interaction of a volatile molecule with olfactory receptors in the nasal cavity. The general mechanism is as follows:

  • Odorant Binding: An odorant molecule, such as a phthalate ester, binds to a specific G-protein coupled receptor (GPCR) on the cilia of olfactory sensory neurons.

  • G-protein Activation: This binding activates a specific G-protein, G-olf.

  • Second Messenger Production: The activated G-olf stimulates adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The opening of these channels allows for an influx of sodium and calcium ions, leading to the depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Conclusion

While a specific olfactory detection threshold for this compound remains to be experimentally determined and published, this guide provides the necessary context and methodological framework for researchers interested in this area. The characterization of this compound as "nearly odorless" suggests significant challenges in generating and delivering precise vapor concentrations required for such studies. However, by utilizing advanced olfactometry and established psychophysical or behavioral testing paradigms, as detailed in this guide, future research may be able to quantify the olfactory detection threshold of this and other low-volatility compounds. A thorough understanding of these thresholds is essential for a complete toxicological and sensory profile of such chemicals.

References

Methodological & Application

Application Note and Protocol for the Quantification of Dipentyl Phthalate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipentyl phthalate (DAP), a member of the phthalate ester family, is widely utilized as a plasticizer to enhance the flexibility and durability of various polymer-based products. Due to its potential for migration from these materials into the environment and subsequent human exposure, robust and sensitive analytical methods for its quantification are essential. This application note provides a detailed protocol for the quantification of this compound in liquid and solid matrices using gas chromatography-mass spectrometry (GC-MS). The methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Phthalates are recognized as potential endocrine disruptors, and their presence in consumer products, medical devices, and food packaging is a growing concern.[1] Accurate quantification is crucial for risk assessment and regulatory compliance. GC-MS offers high sensitivity and selectivity, making it a preferred technique for the analysis of phthalates in complex matrices.[1][2] This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis to ensure reliable and reproducible results.

Materials and Reagents

  • Solvents: Acetone, Hexane, Dichloromethane, Cyclohexane, Tetrahydrofuran (THF) (Pesticide grade or equivalent)

  • Standards:

    • This compound (DAP) standard (≥98.0% purity)

    • Internal Standard (IS): Benzyl benzoate or this compound-d4

  • Reagents: Anhydrous Sodium Sulfate

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, centrifuge tubes. All glassware should be scrupulously cleaned by rinsing with acetone and hexane to avoid phthalate contamination.[3]

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    • Syringe filters (PTFE, 0.45 µm)

Experimental Protocols

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane/acetone (8:2 v/v) in a volumetric flask.[3]

Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of benzyl benzoate or this compound-d4 in hexane.

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with hexane to achieve concentrations ranging from 50 to 1000 ng/mL.[4] Fortify each calibration standard with the internal standard to a final concentration of 1000 ng/mL.[3]

Sample Preparation

To minimize the risk of contamination, it is crucial to avoid contact with any plastic materials during sample preparation.[1][3]

Liquid Samples (e.g., beverages, water):

  • Transfer 5 mL of the liquid sample into a glass centrifuge tube.

  • Spike the sample with the internal standard solution to a final concentration of 1000 ng/mL.

  • Add 5 mL of dichloromethane to the tube.[3]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean glass vial.

  • Dry the extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Solid Samples (e.g., polymer materials, toys):

  • Cut the sample into small pieces (≤ 2 mm).[4]

  • Accurately weigh approximately 0.5 g of the sample into a glass vial.

  • Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer.[4]

  • Once dissolved, add 5 mL of hexane to precipitate the polymer.[4]

  • Vortex the mixture and then centrifuge to pellet the precipitated polymer.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.[4]

  • Add the internal standard to the filtered extract.

  • Dilute the extract with cyclohexane to a final volume of 1.5 mL in a GC vial.[4]

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Condition
Gas Chromatograph
ColumnTraceGOLD TG-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier GasHelium, constant flow at 1.0 mL/min[3][5]
InjectorSplitless mode (1 min), 280-320 °C[2][3]
Injection Volume1 µL[4][5]
Oven Program80 °C (hold 1 min), ramp at 10 °C/min to 320 °C (hold 8 min)[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV[5]
Source Temperature250-300 °C[2][6]
Transfer Line Temp.280 °C[2]
Acquisition ModeSelected Ion Monitoring (SIM)
This compound Ions Quantifier: 149, Qualifiers: 219, 237 [3]
Benzyl Benzoate (IS) Ions Quantifier: 105, Qualifiers: 77, 133

Data Analysis and Quantification

Identify the this compound and internal standard peaks in the chromatogram based on their retention times. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of phthalates using GC-MS.

Parameter Value Reference
Linearity (R²)> 0.99[3]
Recovery71-118%[3]
Limit of Quantification (LOQ)54.1 - 76.3 ng/g[7]
Relative Standard Deviation (RSD)1.8 - 17.8%[7]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Protocol for this compound Quantification cluster_analysis GC-MS Analysis cluster_data Data Processing stock_std Stock Standard (1000 µg/mL DAP) cal_stds Calibration Standards (50-1000 ng/mL) stock_std->cal_stds injection 1 µL Injection (Splitless Mode) cal_stds->injection is_stock Internal Standard Stock (1000 µg/mL) is_stock->cal_stds sample_prep Sample Preparation (Liquid or Solid Extraction) is_stock->sample_prep sample_prep->injection gc_ms GC-MS System separation GC Separation (TG-5MS Column) injection->separation Vaporization detection MS Detection (SIM Mode) separation->detection Elution chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve (Area Ratio vs. Conc.) integration->calibration quantification Quantification of DAP calibration->quantification

Caption: Workflow for this compound Quantification by GC-MS.

References

Application Notes and Protocols for the Sample Preparation of Dipentyl Phthalate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl phthalate (DPP), a member of the phthalate ester family, is widely used as a plasticizer to enhance the flexibility and durability of various consumer and industrial products. Due to its widespread use, there is growing concern about human exposure and the potential for adverse health effects. DPP is considered an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems.[1] Specifically, it has been shown to be a potent testicular toxicant, primarily by disrupting androgen production during critical developmental periods.[1][2] This document provides detailed application notes and protocols for the sample preparation of this compound in common biological matrices for research, clinical, and drug development applications.

The accurate quantification of DPP in biological matrices such as urine, blood, and tissues is crucial for assessing exposure levels and understanding its toxicokinetics and toxicodynamics. The sample preparation techniques outlined herein are designed to provide robust and reproducible methods for the extraction and purification of DPP prior to instrumental analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Effects and Signaling Pathways of this compound

This compound primarily exerts its toxic effects by disrupting steroidogenesis, the biological process of producing steroid hormones. In males, DPP has been shown to inhibit the production of testosterone in the testes.[2][3] This anti-androgenic effect is not due to the direct binding of DPP to the androgen receptor, but rather through the downregulation of key enzymes and proteins involved in the testosterone synthesis pathway.[1][4]

The proposed mechanism involves the suppression of genes such as Steroidogenic Acute Regulatory Protein (StAR) and Cytochrome P450 family members, including 17α-hydroxylase (CYP17A1) and 17,20-lyase, which are critical for the conversion of cholesterol into testosterone.[3][5] The disruption of this pathway can lead to a range of male reproductive tract abnormalities.

DPP_Steroidogenesis_Pathway cluster_0 Leydig Cell Cholesterol Cholesterol StAR StAR (Steroidogenic Acute Regulatory Protein) Cholesterol->StAR Transport Mitochondrion Mitochondrion StAR->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Conversion CYP17A1_hydroxylase 17α-hydroxylase (CYP17A1) Pregnenolone->CYP17A1_hydroxylase 17-OH_Pregnenolone 17-OH Pregnenolone CYP17A1_hydroxylase->17-OH_Pregnenolone CYP17A1_lyase 17,20-lyase (CYP17A1) 17-OH_Pregnenolone->CYP17A1_lyase DHEA DHEA CYP17A1_lyase->DHEA Testosterone Testosterone DHEA->Testosterone Multiple Steps DPP This compound (DPP) DPP->StAR Inhibition DPP->CYP17A1_hydroxylase Inhibition DPP->CYP17A1_lyase Inhibition

Figure 1: Simplified signaling pathway of this compound's effect on testicular steroidogenesis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound and other phthalates in biological matrices using the described sample preparation techniques followed by GC-MS or LC-MS/MS. Please note that these values are representative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterUrineBlood/Serum/PlasmaTissue
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL1 - 10 ng/g
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL1.5 - 15.0 ng/mL3 - 30 ng/g
Linearity (r²) >0.99>0.99>0.99
Recovery (%) 85 - 110%80 - 115%75 - 110%
Precision (RSD %) < 15%< 15%< 20%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterUrineBlood/Serum/PlasmaTissue
Limit of Detection (LOD) 0.05 - 0.5 ng/mL[6]0.1 - 2.0 ng/mL0.5 - 5.0 ng/g
Limit of Quantification (LOQ) 0.15 - 1.5 ng/mL0.3 - 6.0 ng/mL1.5 - 15.0 ng/g
Linearity (r²) >0.995>0.995>0.99
Recovery (%) 90 - 115%85 - 120%80 - 115%
Precision (RSD %) < 10%< 15%< 15%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DPP in Human Urine

This protocol describes the extraction of DPP and its metabolites from human urine using solid-phase extraction, a common and effective technique for cleaning up complex biological samples.[7][8]

SPE_Workflow start Urine Sample Collection enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->enzymatic_hydrolysis spe_conditioning SPE Cartridge Conditioning (e.g., C18 or HLB) enzymatic_hydrolysis->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading washing Washing Step (to remove interferences) sample_loading->washing elution Elution of DPP (with organic solvent) washing->elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Figure 2: Experimental workflow for Solid-Phase Extraction (SPE) of this compound from urine.

Materials:

  • Human urine samples

  • β-glucuronidase from Helix pomatia

  • Ammonium acetate buffer (1 M, pH 6.5)

  • Internal standard (e.g., ¹³C₄-labeled DPP)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol, Acetonitrile, Ethyl acetate (HPLC grade)

  • Formic acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To a 2 mL urine sample, add 50 µL of the internal standard solution. Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase. Vortex and incubate at 37°C for 90 minutes to deconjugate the metabolites.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 0.1 M formic acid. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Elution: Elute the DPP and its metabolites from the cartridge with 6 mL of a mixture of acetonitrile and ethyl acetate (1:1, v/v).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for DPP in Human Serum/Plasma

Liquid-liquid extraction is a classic and effective method for extracting analytes from liquid matrices based on their differential solubility in two immiscible liquids.

LLE_Workflow start Serum/Plasma Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile or Acetone) start->protein_precipitation add_solvent Addition of Extraction Solvent (e.g., Hexane:Ethyl Acetate) protein_precipitation->add_solvent vortex_centrifuge Vortexing and Centrifugation (to separate layers) add_solvent->vortex_centrifuge collect_organic Collection of Organic Layer vortex_centrifuge->collect_organic repeat_extraction Repeat Extraction (optional) collect_organic->repeat_extraction evaporation Solvent Evaporation collect_organic->evaporation repeat_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Figure 3: Experimental workflow for Liquid-Liquid Extraction (LLE) of this compound from serum or plasma.

Materials:

  • Human serum or plasma samples

  • Internal standard (e.g., ¹³C₄-labeled DPP)

  • Acetonitrile or Acetone (cold)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of serum or plasma in a glass centrifuge tube, add 50 µL of the internal standard solution.

  • Protein Precipitation: Add 2 mL of cold acetonitrile or acetone to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a new glass tube. Add 5 mL of a hexane:ethyl acetate mixture (1:1, v/v). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent for instrumental analysis.

  • Analysis: Transfer the sample to an autosampler vial for analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for DPP in Tissue Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step, making it highly efficient for solid and semi-solid matrices like tissues.[9][10]

QuEChERS_Workflow start Tissue Sample Homogenization add_solvent_salts Addition of Acetonitrile and QuEChERS Salts (MgSO₄, NaCl) start->add_solvent_salts extraction Vortexing/Shaking for Extraction add_solvent_salts->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE (d-SPE) (with PSA, C18, MgSO₄) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 collect_supernatant Collection of Supernatant centrifugation2->collect_supernatant analysis LC-MS/MS or GC-MS Analysis collect_supernatant->analysis

References

Application Note and Protocol for Solid-Phase Extraction of Dipentyl Phthalate from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipentyl phthalate (DPeP), a member of the phthalic acid esters (PAEs) family, is a synthetic chemical compound widely utilized as a plasticizer to enhance the flexibility and durability of various polymeric materials. Its extensive use in consumer products such as PVC plastics, food packaging, and personal care items leads to its inevitable release into the environment.[1][2][3] As a potential endocrine-disrupting chemical, the presence of DPeP in environmental water sources is a significant concern for both ecological and human health.[2][4]

Accurate and sensitive quantification of DPeP in environmental water samples is crucial for monitoring and risk assessment. However, the typically low concentrations of DPeP in these matrices necessitate an effective preconcentration step prior to instrumental analysis.[4] Solid-phase extraction (SPE) has emerged as a robust and widely adopted technique for the extraction and preconcentration of trace organic contaminants from aqueous samples, offering advantages such as high recovery rates, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[4][5]

This application note provides a detailed protocol for the solid-phase extraction of this compound from environmental water samples using C18 cartridges, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Principle of the Method

This method is based on the principle of reversed-phase solid-phase extraction. A water sample is passed through a C18 SPE cartridge, which contains a silica-based sorbent functionalized with octadecyl (C18) carbon chains. The nonpolar DPeP molecules in the aqueous sample partition from the polar water phase and adsorb onto the nonpolar C18 sorbent. Interfering polar compounds are washed away, and the retained DPeP is then eluted with a small volume of an appropriate organic solvent. The resulting extract is concentrated and analyzed by GC-MS for identification and quantification.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents (HPLC or GC grade): Methanol, Dichloromethane, Ethyl acetate, Acetone

  • Reagents: Deionized water, Nitrogen gas (high purity)

  • Standards: this compound (DPeP) certified reference standard

  • Glassware: Volumetric flasks, pipettes, beakers, amber vials with PTFE-lined caps

  • Apparatus: SPE vacuum manifold, sample filtration system (e.g., 0.45 µm glass fiber filters), rotary evaporator or nitrogen evaporator.

Sample Collection and Preparation
  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles to minimize phthalate contamination from plastic containers.

  • Filtration: If the water sample contains suspended particulate matter, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • pH Adjustment: Adjust the pH of the water sample to a range of 5.0-7.0. Phthalate esters can hydrolyze at pH values below 5 and above 7.[6]

Solid-Phase Extraction (SPE) Procedure

The following protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of methanol to wash away the ethyl acetate.

    • Finally, equilibrate the cartridge by passing 10 mL of deionized water. Ensure that the sorbent bed does not run dry during this process.[7]

  • Sample Loading:

    • Load the pre-treated water sample (typically 250-1000 mL) onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min using a vacuum manifold.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes or by passing a stream of nitrogen gas to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5-10 mL of a suitable organic solvent. A mixture of ethyl acetate and dichloromethane (1:1, v/v) is often effective.[8] Collect the eluate in a clean collection tube.

Eluate Concentration
  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of high-purity nitrogen or a rotary evaporator. The temperature should be maintained below 35°C to prevent the loss of the semi-volatile DPeP.

  • The concentrated extract is now ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for phthalate analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: An example program could be: initial temperature of 60°C held for 1-2 minutes, then ramped to 280-300°C at a rate of 10-15°C/min, and held for 5-10 minutes.[9]

  • Mass Spectrometer (MS): Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2][10] The characteristic fragment ion at m/z 149 is commonly used for the quantification of many phthalates.[2]

Data Presentation

The performance of the SPE method for this compound and other phthalates is summarized in the following tables based on data from various studies.

Table 1: Recovery of Phthalates using C18 SPE

PhthalateRecovery (%)Eluting SolventReference
Diethyl phthalate (DEP)79 ± 5Ethyl acetate:Dichloromethane (1:1)[8]
Di-n-butyl phthalate (DnBP)97Ethyl acetate:Dichloromethane (1:1)[8]
Various Phthalates97.99–100.56Not specified[5]
Various Phthalates98.2-110.0Ethyl acetate (with Florisil cartridge)[11]

Table 2: Method Detection and Quantification Limits

PhthalateLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodReference
Various Phthalates45–500 ng/L-GC-MS[8]
Various Phthalates0.3–2.6 ng/mL-GC-MS/MS[12]
Dibutyl phthalate (DBP)0.02 mg/L0.053 mg/LGC-FID[13]
Various Phthalates0.025-0.05 mg/L-GC[11]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Amber Glass Bottles) Filtration 2. Filtration (0.45 µm Glass Fiber Filter) SampleCollection->Filtration pH_Adjustment 3. pH Adjustment (pH 5-7) Filtration->pH_Adjustment Conditioning 4. Cartridge Conditioning (Ethyl Acetate, Methanol, DI Water) pH_Adjustment->Conditioning Loading 5. Sample Loading (5-10 mL/min) Conditioning->Loading Washing 6. Cartridge Washing (DI Water) & Drying Loading->Washing Elution 7. Elution (Ethyl Acetate:Dichloromethane) Washing->Elution Concentration 8. Eluate Concentration (Nitrogen Evaporation) Elution->Concentration GCMS 9. GC-MS Analysis (Quantification) Concentration->GCMS

A flowchart illustrating the complete experimental workflow for the solid-phase extraction and analysis of this compound from environmental water samples.

Logical Relationship of the SPE Process

spe_process cluster_inputs Inputs cluster_outputs Outputs start Start SPE conditioning Conditioning start->conditioning Prepare Sorbent loading Sample Loading conditioning->loading Introduce Sample washing Washing loading->washing Remove Interferences Waste Waste (Sample Matrix, Interferences) loading->Waste elution Elution washing->elution Isolate Analyte washing->Waste end_spe SPE Complete elution->end_spe Collect Analyte FinalExtract Final Extract (Concentrated DPeP) elution->FinalExtract WaterSample Water Sample (with DPeP) WaterSample->loading Solvents Conditioning & Elution Solvents Solvents->conditioning Solvents->elution

A diagram showing the logical stages of the solid-phase extraction process, including inputs and outputs.

Conclusion

The solid-phase extraction method using C18 cartridges provides an effective, reliable, and sensitive approach for the determination of this compound in environmental water samples. This protocol, coupled with GC-MS analysis, allows for the accurate quantification of DPeP at trace levels, which is essential for environmental monitoring and human health risk assessment. Proper sample handling and adherence to quality control measures are critical to prevent contamination and ensure the accuracy of the results.

References

Application Notes and Protocols for the Use of Dipentyl Phthalate Certified Reference Materials in Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Dipentyl phthalate (DPP) Certified Reference Materials (CRMs) for the calibration of analytical instrumentation, ensuring the accuracy and traceability of measurements. The protocols are designed for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction to this compound and Certified Reference Materials

This compound (DPP) is a member of the phthalate ester family, commonly used as a plasticizer. Its presence in various materials necessitates accurate quantification for safety and quality assessment. Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, providing a benchmark for instrument calibration and method validation.[1] The use of a DPP CRM, produced in accordance with ISO/IEC 17025 and ISO 17034, ensures metrological traceability to a primary standard.

Quantitative Data for this compound CRM

The following table summarizes the typical specifications for a this compound Certified Reference Material. Users should always refer to the Certificate of Analysis (COA) provided by the supplier for lot-specific data.[2]

ParameterTypical Specification
Product Name This compound Certified Reference Material, TraceCERT®
CAS Number 131-18-0
Molecular Formula C₁₈H₂₆O₄
Molecular Weight 306.40 g/mol
Certified Purity ≥ 99.5% (This value is an example, refer to the specific COA)
Expanded Uncertainty ± 0.5% (This value is an example, refer to the specific COA)
Format Neat
Storage Conditions 2°C to 8°C
Certification Produced and certified in accordance with ISO/IEC 17025 and ISO 17034

Experimental Protocols

Accurate calibration is fundamental to achieving reliable quantitative results. The following are detailed protocols for the calibration of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) systems using a this compound CRM.

Protocol 1: GC-MS Calibration

This protocol outlines the steps for creating a calibration curve for the quantification of this compound using a GC-MS system.

1. Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound CRM into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the CRM in a suitable solvent (e.g., hexane or ethyl acetate) and dilute to the mark.

  • Calculate the exact concentration of the stock solution based on the certified purity from the COA.

2. Preparation of Working Standard Solutions

  • Prepare a series of at least five working standard solutions by serial dilution of the stock solution.

  • The concentration range should encompass the expected concentration of DPP in the samples to be analyzed.

  • A typical calibration range for phthalates can be from 0.5 µg/mL to 25 µg/mL.

3. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

ParameterTypical Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 149
Qualifier Ions m/z 167, 279

4. Calibration Curve Construction

  • Inject the working standard solutions in triplicate, from the lowest concentration to the highest.

  • Integrate the peak area of the quantifier ion (m/z 149) for each standard.

  • Plot the average peak area against the corresponding concentration of the working standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Experimental Workflow: GC-MS Calibration

GCMS_Calibration_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing CRM This compound CRM Stock Prepare Stock Solution (e.g., 1000 µg/mL) CRM->Stock Weigh accurately Working Prepare Working Standards (e.g., 0.5 - 25 µg/mL) Stock->Working Serial Dilution Inject Inject Standards Working->Inject Acquire Acquire Data (SIM Mode) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Plot Plot Calibration Curve (Area vs. Concentration) Integrate->Plot Regress Perform Linear Regression (R² > 0.99) Plot->Regress

Caption: Workflow for GC-MS calibration using a DPP CRM.

Protocol 2: HPLC Calibration

This protocol details the procedure for establishing a calibration curve for this compound using an HPLC system with a UV detector.

1. Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

  • Follow the same procedure as described in the GC-MS protocol, using a suitable HPLC-grade solvent such as acetonitrile or methanol.

2. Preparation of Working Standard Solutions

  • Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase.

  • The concentration range should be appropriate for the detector response and the expected sample concentrations. A typical range could be from 0.1 µg/mL to 50 µg/mL.

3. HPLC Instrumental Parameters

The following table provides typical HPLC parameters for the analysis of this compound. Optimization may be required for specific applications.

ParameterTypical Setting
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 224 nm
Run Time 10 minutes

4. Calibration Curve Construction

  • Inject the working standard solutions in triplicate.

  • Record the peak area for each standard.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the linearity and obtain the calibration equation. An R² value > 0.99 is desirable.

Experimental Workflow: HPLC Calibration

HPLC_Calibration_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing CRM This compound CRM Stock Prepare Stock Solution (e.g., 1000 µg/mL) CRM->Stock Weigh accurately Working Prepare Working Standards (e.g., 0.1 - 50 µg/mL) Stock->Working Serial Dilution Inject Inject Standards Working->Inject Acquire Acquire Data (UV Detection) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Plot Plot Calibration Curve (Area vs. Concentration) Integrate->Plot Regress Perform Linear Regression (R² > 0.99) Plot->Regress

Caption: Workflow for HPLC calibration using a DPP CRM.

Conclusion

The use of this compound Certified Reference Materials is crucial for establishing accurate and reliable analytical methods for its quantification. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and scientists to perform instrument calibration for both GC-MS and HPLC systems, thereby ensuring the quality and integrity of their analytical data. It is imperative to always consult the Certificate of Analysis for the specific CRM lot being used to obtain the certified purity and uncertainty values for accurate stock solution preparation.

References

Application Notes: Determination of Dipentyl Phthalate in Plastic Consumer Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipentyl phthalate (DPP), also known as di-n-pentyl phthalate (DnPP), is a member of the phthalate ester family of chemical compounds. These compounds are primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). Due to their widespread use, phthalates can be found in a vast array of consumer products, including toys, food packaging, medical devices, and building materials.[1][2][3] However, since phthalates are not chemically bound to the polymer matrix, they can leach out over time, leading to human exposure.[1][3][4] Growing concerns over the potential adverse health effects of certain phthalates, including endocrine disruption and reproductive toxicity, have led regulatory bodies in the US, Europe, and other regions to restrict their presence in many consumer goods, especially children's toys and childcare articles.[3][5][6][7] The U.S. Consumer Product Safety Improvement Act (CPSIA) and European Union directives, for instance, limit the concentration of specific phthalates, including DPP, to 0.1% by mass.[4][5][6]

This application note provides detailed protocols for the extraction and quantification of this compound and other regulated phthalates in plastic consumer products using solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique.[2][4][6][8]

Analytical Methodologies

The determination of phthalates in complex polymer matrices involves two critical stages: extraction of the analytes from the plastic and subsequent instrumental analysis for identification and quantification.

  • Extraction Techniques : Several methods can be employed to extract phthalates from plastics.

    • Dissolution-Precipitation : This is a common and effective method where the plastic sample is completely dissolved in a suitable solvent, such as tetrahydrofuran (THF). A second solvent (an anti-solvent) like hexane or acetonitrile is then added to precipitate the polymer, leaving the phthalates in the solution.[6][8][9]

    • Ultrasonic-Assisted Extraction (UAE) : This technique uses ultrasonic waves to accelerate the extraction of analytes into a solvent. It is often faster, uses less solvent, and can yield better recovery rates compared to other methods.[10][11][12][13]

    • Soxhlet Extraction : A classical and exhaustive extraction technique that uses continuous solvent reflux. While effective, it is time-consuming and requires larger volumes of solvent compared to modern methods.[12][14]

  • Instrumental Analysis :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the preferred and most commonly used technique for phthalate analysis.[2][4][6][8] It offers excellent separation of different phthalate esters and provides both qualitative (mass spectra) and quantitative data with high sensitivity and selectivity. Analysis can be performed in full scan mode for identification and Selective Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[6][9]

    • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with an ultraviolet (UV) detector is another viable method for phthalate analysis.[5][15] While it can be effective, GC-MS is generally favored for its higher resolution and specificity for these compounds.

Data Presentation

Quantitative performance data for the analysis of common phthalates, including this compound (DPP), are summarized below.

Table 1: Regulated Phthalates in Consumer Products

Phthalate NameAbbreviationCommon Use
Dibutyl phthalateDBPPlasticizer, Solvent
Diisobutyl phthalateDIBPPlasticizer
Benzyl butyl phthalateBBPPlasticizer in PVC, Adhesives
Di(2-ethylhexyl) phthalateDEHPPrimary plasticizer in PVC
Di-n-pentyl phthalateDPP / DnPPPlasticizer
Di-n-hexyl phthalateDHEXP / DnHPPlasticizer
Dicyclohexyl phthalateDCHPPlasticizer in Adhesives, Coatings
Diisononyl phthalateDINPPVC Plasticizer
Diisodecyl phthalateDIDPPVC Plasticizer
Di-n-octyl phthalateDNOPPlasticizer

Source: Data compiled from various regulatory standards and analytical methods.[6][9][16]

Table 2: Performance of Extraction Methods

Extraction MethodMatrixAnalyte(s)Recovery Rate (%)Relative Standard Deviation (RSD %)Reference
Dissolution-PrecipitationPVC Toy6 EPA Phthalates66 - 76Not Specified[5]
Ultrasonic ExtractionPVC / PPDBP, BBP, DEHP, DNOP86.6 - 91.72.5 - 8.7[12][17]
Ultrasonic ExtractionPVC / PPRegulated Phthalates> 80Not Specified[10][13]
HS-SPMEPlastic PackagingDIBP, DBP, BBP, DEHP90.2 - 111< 13[18]

Table 3: Typical GC-MS Method Performance

Analyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
6 Regulated Phthalates> 0.999Not SpecifiedNot Specified[19]
DBP, BBP, DEHP, DNOP> 0.9990.0011 - 0.0014 % (w/w)0.0028 - 0.0046 % (w/w)[17]
DIBP, DBP, BBP, DEHP≥ 0.9950.03 - 0.08 µg/L0.10 - 0.24 µg/L[18]
19 PhthalatesLinear or Quadratic Fit1 - 2.5 pgNot Specified[2]

Experimental Protocols

Protocol 1: Sample Preparation and Solvent Extraction (Dissolution-Precipitation Method)

This protocol is based on the U.S. Consumer Product Safety Commission (CPSC) standard test method CPSC-CH-C1001-09.4.[6]

  • Sample Comminution :

    • Cut or grind the plastic component of the consumer product into small pieces, ensuring no dimension is larger than 2 mm.[6][9] For soft PVC, scissors may be used; for hard plastics, a grinder may be necessary.[17]

  • Weighing :

    • Accurately weigh approximately 50 mg of the prepared plastic sample into a glass vial.[6][9]

  • Dissolution :

    • Add 5 mL of tetrahydrofuran (THF) to the vial containing the sample.[6][9]

    • Seal the vial and agitate it (e.g., using a vortex mixer or shaker) until the plastic is completely dissolved. This may take 30 minutes or longer.[8][9]

  • Polymer Precipitation :

    • Add 10 mL of a precipitating solvent such as hexane or acetonitrile to the solution.[6][8][9] This will cause the polymer (e.g., PVC) to precipitate out of the solution.

    • Shake the mixture and allow it to stand for at least 5-10 minutes for the polymer to settle completely.[8][9]

  • Filtration and Dilution :

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial to remove the precipitated polymer.[8][9]

    • Transfer a known aliquot (e.g., 0.3 mL) of the filtered extract into an autosampler vial.

    • Add an internal standard solution (e.g., 0.2 mL of 7.5 µg/mL Benzyl Benzoate in cyclohexane).[8][9]

    • Dilute the sample to a final volume (e.g., 1.5 mL) with cyclohexane.[8][9] The sample is now ready for GC-MS analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol offers a more rapid alternative to the dissolution method.

  • Sample Preparation :

    • Prepare and weigh the sample as described in Protocol 1 (Steps 1 and 2).

  • Extraction :

    • Add 10 mL of a suitable extraction solvent (e.g., methylene chloride or a mixture of acetone and hexane) to the sample vial.[17][19]

    • Place the sealed vial in an ultrasonic bath and sonicate for 15-30 minutes.[19]

  • Filtration and Dilution :

    • Allow the solution to cool and any undissolved material to settle.

    • Filter the extract through a 0.45 µm PTFE syringe filter.

    • Prepare the final sample for analysis by adding an internal standard and diluting as described in Protocol 1 (Step 5).

Protocol 3: GC-MS Instrumental Analysis

  • Instrumentation :

    • A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS) is used.[4][6]

    • GC Column : A capillary column such as an Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.[1][19]

    • Carrier Gas : Helium is typically used at a constant flow rate of approximately 1 mL/min.[19] Hydrogen can also be used as an alternative to reduce run times.[2]

  • GC Conditions :

    • Injector : Programmable split/splitless injector.

    • Injection Volume : 1 µL.

    • Injector Temperature : 280-290 °C.[1][19]

    • Mode : Splitless injection is commonly used for trace analysis.[8]

    • Oven Temperature Program :

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp 1: Increase to 260 °C at a rate of 8-10 °C/min.

      • Ramp 2: Increase to 320 °C at a rate of 30-35 °C/min, hold for 5-10 minutes. (Note: This is a typical program and should be optimized for the specific instrument and analytes.)[19]

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature : 230-300 °C.[14]

    • Mass Range : Scan from m/z 50 to 600.[1]

    • Acquisition Mode : Use a combination of full scan for qualitative identification and Selective Ion Monitoring (SIM) for quantitative analysis of target phthalates.[6][9] The characteristic ion at m/z 149 is a primary quantifier for most phthalates.[14]

  • Quantification :

    • Prepare a multi-level calibration curve (e.g., 0.25, 0.5, 1, 5, 10 µg/mL) using certified phthalate standards, including this compound.[9]

    • Each calibration standard should contain the same concentration of internal standard (e.g., Benzyl Benzoate) as the prepared samples.

    • Quantify the concentration of DPP in the sample extract by comparing its peak area ratio (relative to the internal standard) against the calibration curve.

    • Calculate the final concentration in the original plastic sample as a weight percentage (% w/w).

Mandatory Visualization

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Plastic Consumer Product Grind Cut / Grind Sample (<2mm) Sample->Grind Comminution Weigh Weigh 50 mg of Sample Grind->Weigh Representative Subsample Dissolve Dissolve in 5 mL THF Weigh->Dissolve Weigh->Dissolve Precipitate Add 10 mL Hexane to Precipitate Polymer Dissolve->Precipitate Agitate until dissolved Filter Filter with 0.45 µm PTFE Syringe Filter Precipitate->Filter Allow polymer to settle Dilute Add Internal Standard & Dilute with Cyclohexane Filter->Dilute Filter->Dilute GCMS Inject 1 µL into GC-MS Dilute->GCMS Transfer to autosampler vial Data Data Acquisition (Scan & SIM Mode) GCMS->Data Quantify Quantify vs. Calibration Curve Data->Quantify Report Report as % w/w Quantify->Report

Caption: Workflow for DPP analysis in plastics.

G cluster_methods Extraction Methodologies cluster_finish Analytical Finish cluster_output Result Dissolution Dissolution-Precipitation (e.g., THF/Hexane) GCMS GC-MS Analysis Dissolution->GCMS Ultrasonic Ultrasonic-Assisted Extraction (e.g., CH2Cl2) Ultrasonic->GCMS Soxhlet Soxhlet Extraction (e.g., Dichloromethane) Soxhlet->GCMS Result Quantification of This compound GCMS->Result

Caption: Relationship of extraction methods to analysis.

References

Application Note & Protocol: Quantification of Dipentyl Phthalate Leaching from Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipentyl phthalate (DNP), a member of the phthalate ester family of plasticizers, is utilized to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers commonly used in the manufacturing of medical devices. Due to its potential for leaching and subsequent patient exposure, regulatory bodies and manufacturers are increasingly focused on accurately quantifying the migration of DNP from these devices. This application note provides a comprehensive protocol for the determination of DNP leaching from medical devices, employing Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique for phthalate analysis.[1][2][3] The methodologies outlined herein are designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety and quality assessment of medical devices. The protocol is aligned with the principles of biocompatibility evaluation as described in the ISO 10993 series of standards.[4][5][6]

Experimental Protocol

This protocol details the steps for simulating the leaching of this compound from a medical device and its subsequent quantification using GC-MS.

1. Materials and Reagents

  • Solvents: HPLC-grade or equivalent purity n-hexane, ethanol, and methanol.

  • Reagents: this compound (DNP) standard (CAS No. 131-18-0), internal standard (e.g., Benzyl Benzoate).

  • Glassware: Scrupulously clean glassware, rinsed with n-hexane to minimize background phthalate contamination.

  • Medical Device: The device to be tested.

  • Simulant Fluid: A solution representing the physiological environment the device will encounter. A common simulant is a 1:1 (v/v) ethanol/water mixture.[7][8] The choice of simulant should be justified based on the intended use of the device.

2. Sample Preparation and Leaching Simulation

  • Device Preparation:

    • Record the weight and surface area of the medical device.

    • If the device is sterile, open the packaging in a clean environment to avoid contamination.

    • Cut the device into smaller pieces, if necessary, to ensure complete immersion in the simulant fluid.

  • Leaching Procedure:

    • Place the prepared device or a representative portion into a clean glass container.

    • Add a known volume of the pre-warmed simulant fluid to the container, ensuring the device is fully submerged. The volume should be sufficient to ensure complete contact and allow for easy sample withdrawal.

    • Incubate the container at a physiologically relevant temperature (e.g., 37°C) for a duration that simulates the clinical use of the device (e.g., 1 hour, 24 hours, or longer).[9] Gentle agitation may be applied if it mimics the in-use conditions.

    • At the end of the incubation period, carefully decant the simulant fluid into a clean glass container for extraction.

3. Sample Extraction

  • Liquid-Liquid Extraction:

    • Transfer a known aliquot of the simulant fluid to a separatory funnel.

    • Spike the sample with a known concentration of the internal standard.

    • Add a suitable volume of n-hexane (e.g., 1:1 volume ratio with the simulant) and shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the organic (n-hexane) layer.

    • Repeat the extraction process two more times with fresh n-hexane.

    • Combine the organic extracts.

  • Concentration:

    • Evaporate the combined organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. GC-MS Analysis

The analysis of DNP is performed using a Gas Chromatograph coupled with a Mass Spectrometer.[1][2][3][10]

  • Instrumentation: An Agilent 8890 GC with a 5977B MS detector or equivalent.[1]

  • Column: A low-bleed capillary column suitable for phthalate analysis, such as an Agilent J&W HP-5ms Ultra Inert column (e.g., 30 m x 0.25 mm, 0.25 µm).[10]

  • Carrier Gas: Helium or Hydrogen.[10]

  • Injection Mode: Pulsed splitless injection is recommended to maximize the transfer of phthalates into the column.[10]

  • Quantification: Quantification is typically performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for DNP are m/z 149 (quantifier) and 237 (qualifier).[10][11]

5. Data Analysis and Reporting

  • Construct a calibration curve using DNP standards of known concentrations.

  • Calculate the concentration of DNP in the extracted sample based on the calibration curve and the response of the internal standard.

  • Report the amount of DNP leached from the medical device in appropriate units, such as µ g/device or µg/cm².

Data Presentation

The following tables summarize typical data that can be generated from this protocol.

Table 1: GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph
InstrumentAgilent 8890 GC or equivalent[1]
ColumnHP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)[10]
Inlet Temperature280°C
Injection Volume1 µL
Injection ModePulsed Splitless[10]
Carrier GasHelium
Flow Rate1.2 mL/min
Oven ProgramInitial 60°C for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Mass Spectrometer
InstrumentAgilent 5977B MS or equivalent[1]
Ion SourceElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (DNP)m/z 149[10][11]
Qualifier Ion (DNP)m/z 237[10][11]

Table 2: Example Leaching Data for Phthalates from Various Medical Devices

Note: The following data is illustrative and based on published literature for other phthalates like DEHP to provide context. Actual DNP leaching levels will vary depending on the device, material, and experimental conditions.

Medical Device CategorySpecific Device ExamplePhthalate DetectedLeached Amount (µ g/device )Reference
Respiratory SupportNeonatal Expiratory Filter SetDEHP54,600[12]
Respiratory Support and FilterDEHP (median)6,560[12]
Intravenous (IV) SuppliesIV TubingDEHPVaries[9]
Dialysis EquipmentPeritoneal Dialysis Set (Bag and Tubing)DEHP31-34% of device weight[13]
Solution from Peritoneal Dialysis BagDEHP3.72 µg/dm³[13]
Infusion Bottles (LDPE)Physiological Saline (0.9% NaCl)DEHPHigher than Ringer's solution bottle[13]
Ringer's SolutionDEHPLower than saline bottle[13]
Stored SolutionsRinger's SolutionDEHP17.30 µg/dm³[13]
Physiological Saline SolutionDEHP5.83 µg/dm³[13]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_leaching 2. Leaching Simulation cluster_extraction 3. Sample Extraction cluster_analysis 4. Analysis & Reporting prep_device Prepare Medical Device (Weigh, Measure Surface Area, Cut) add_simulant Immerse in Simulant Fluid (e.g., Ethanol/Water 1:1) prep_device->add_simulant Device incubate Incubate (e.g., 37°C, 24 hours) add_simulant->incubate Simulated Leaching lle Liquid-Liquid Extraction (with n-hexane) incubate->lle Leachate concentrate Concentrate Extract lle->concentrate Extract gcms GC-MS Analysis (SIM Mode) concentrate->gcms Concentrated Sample data_analysis Data Analysis (Calibration Curve) gcms->data_analysis Raw Data report Report Results (µg/device) data_analysis->report Quantified DNP Level

Caption: Experimental workflow for DNP leaching analysis.

Conclusion

This application note provides a detailed protocol for the quantification of this compound leaching from medical devices using GC-MS. Adherence to this protocol will enable researchers and manufacturers to obtain reliable and reproducible data, which is crucial for the toxicological risk assessment and ensuring the safety of medical devices. The provided workflow and data tables serve as a practical guide for implementing this analysis in a laboratory setting.

References

Application Note: Quantification of Dipentyl Phthalate Exposure through Stable Isotope Dilution Analysis of Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl phthalate (DPP) is a plasticizer used in a variety of consumer products, leading to widespread human exposure. Assessing the internal dose of DPP is crucial for understanding its potential health effects. The analysis of urinary metabolites of DPP provides a reliable and non-invasive method for exposure assessment. Phthalate diesters are metabolized in the body to their corresponding monoesters and subsequently to more polar oxidized metabolites, which are then excreted in the urine. This application note details a robust and sensitive method for the quantitative analysis of the primary DPP metabolites—mono-n-pentyl phthalate (MnP), mono-hydroxy-pentyl phthalate (MHPP), and mono-oxo-pentyl phthalate (MOPP)—in human urine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of isotopically labeled internal standards for each analyte minimizes measurement uncertainty by correcting for matrix effects and variations in sample preparation and instrument response.

Analytical Workflow Overview

The analytical workflow for the determination of DPP metabolites in urine involves enzymatic deconjugation of the glucuronidated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analytes are then separated and detected by LC-MS/MS.

workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine Urine Sample (1 mL) spike Spike with Isotopically Labeled Internal Standards urine->spike enzyme Add β-glucuronidase spike->enzyme incubate Incubate (37°C, 90 min) enzyme->incubate condition Condition SPE Cartridge incubate->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute drydown Evaporate and Reconstitute elute->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Processing and Quantification lcms->data

Figure 1: Experimental workflow for the analysis of this compound metabolites in urine.

Experimental Protocols

Materials and Reagents
  • Standards: Native and stable isotope-labeled standards for MnP, MHPP, and MOPP. Deuterium or Carbon-13 labeled standards are commonly used.[1][2]

  • Enzyme: β-glucuronidase from E. coli K12.

  • Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).

  • Urine Samples: Collected in polypropylene containers and stored at -20°C or lower until analysis.

Sample Preparation
  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1 mL of urine into a glass tube.

  • Add a solution containing the isotopically labeled internal standards for MnP, MHPP, and MOPP.

  • Add 50 µL of β-glucuronidase solution (e.g., 200 U/mL in ammonium acetate buffer, pH 6.5).

  • Vortex the sample and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.

  • After incubation, add 100 µL of 1 M formic acid to stop the enzymatic reaction and acidify the sample.

Solid-Phase Extraction (SPE)
  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the entire pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elute the analytes with 2 mL of acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Suggested LC-MS/MS Parameters

ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Exemplary MRM Transitions for DPP Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MnP 235.1134.115
77.125
13C6-MnP 241.1140.115
MHPP 251.1134.118
171.112
MOPP 249.1134.118
157.114

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes typical quantitative data obtained from the analysis of phthalate metabolites in human urine. Concentrations can vary widely depending on the population and exposure patterns.

Table 3: Summary of Quantitative Data for DPP Metabolites in Human Urine

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Typical Concentration Range (ng/mL)Recovery (%)
MnP 0.1 - 0.50.3 - 1.5<1 - 5090 - 110
MHPP 0.1 - 0.50.3 - 1.5<1 - 10085 - 115
MOPP 0.1 - 0.50.3 - 1.5<1 - 2085 - 115

Data compiled from various biomonitoring studies. Actual values may vary.

Discussion

This stable isotope dilution LC-MS/MS method provides a highly sensitive and specific approach for the quantification of key this compound metabolites in human urine. The enzymatic deconjugation step is crucial as a significant portion of the metabolites are excreted as glucuronide conjugates. Solid-phase extraction effectively removes matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer. The use of isotopically labeled internal standards is essential for achieving high accuracy and precision by compensating for any analyte loss during sample preparation and for matrix-induced signal variations.

Conclusion

The detailed protocol presented in this application note offers a reliable and robust methodology for researchers, scientists, and drug development professionals to accurately assess human exposure to this compound. The use of stable isotope dilution LC-MS/MS ensures high-quality data suitable for epidemiological studies, risk assessment, and understanding the toxicokinetics of DPP.

References

Application Notes and Protocols for Immunoassay Development: High-Throughput Screening of Dipentyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl phthalate (DPP), a member of the phthalate ester family, is widely used as a plasticizer to enhance the flexibility and durability of various consumer products. Concerns over its potential endocrine-disrupting properties and other adverse health effects have led to an increasing demand for sensitive and high-throughput methods for its detection in various matrices, including environmental, food, and biological samples. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a powerful platform for the rapid screening of a large number of samples due to their high sensitivity, specificity, and cost-effectiveness.

This document provides a comprehensive guide for the development of a competitive immunoassay for the high-throughput screening of this compound. The protocols outlined below are based on established methods for the development of immunoassays for structurally related phthalates, such as Dibutyl phthalate (DBP).[1][2] While a specific antibody for DPP is not commercially available, this guide details the necessary steps to produce one and subsequently develop a robust screening assay.

Principle of the Immunoassay

The developed assay will be a competitive indirect ELISA. In this format, a DPP-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate. The sample containing free DPP is mixed with a specific anti-DPP antibody and added to the wells. The free DPP in the sample competes with the immobilized DPP-protein conjugate for the binding sites of the antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of DPP in the sample.

I. Hapten Synthesis and Antigen Preparation

The development of a sensitive and specific immunoassay for a small molecule like DPP requires the synthesis of a hapten, which is a derivative of the target molecule capable of eliciting an immune response when conjugated to a carrier protein.

A. Proposed Synthesis of this compound Hapten

A common strategy for phthalate hapten synthesis involves introducing a linker arm with a terminal functional group (e.g., carboxyl or amino group) to the phthalate molecule. This functional group is then used for conjugation to a carrier protein. For DPP, a potential hapten could be a monoester of phthalic acid with an amino or carboxyl group on the phenyl ring. A previously reported hapten for Dibutyl phthalate, di-n-butyl-4-aminophthalate, serves as a good template for this approach.[1]

B. Preparation of Immunogen and Coating Antigen

To generate an immune response and for assay development, the synthesized DPP hapten needs to be conjugated to a carrier protein.

  • Immunogen: The hapten is conjugated to a large, immunogenic protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This complex, when injected into an animal, will stimulate the production of antibodies against the hapten.

  • Coating Antigen: For the competitive ELISA, the hapten is conjugated to a different, less immunogenic protein like Ovalbumin (OVA). This prevents the antibodies from recognizing the carrier protein used in the immunogen during the assay.

II. Antibody Production

High-affinity and specific antibodies are crucial for a successful immunoassay. Both polyclonal and monoclonal antibodies can be generated.

  • Polyclonal Antibodies: Produced by immunizing an animal (e.g., rabbit) with the immunogen. The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the hapten.

  • Monoclonal Antibodies: Produced using hybridoma technology. This involves fusing antibody-producing cells from an immunized mouse with myeloma cells to create immortal cell lines that produce a single type of antibody with high specificity.[1]

III. Immunoassay Protocol: Indirect Competitive ELISA

The following is a generalized protocol for an indirect competitive ELISA for DPP. Optimization of each step is critical for achieving the desired assay performance.

A. Materials and Reagents
  • DPP standard solutions

  • Anti-DPP antibody (produced as described above)

  • DPP-OVA conjugate (coating antigen)

  • Goat anti-rabbit/mouse IgG-HRP conjugate (secondary antibody)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay buffer (e.g., PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

B. Experimental Protocol
  • Coating: Dilute the DPP-OVA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of DPP standard or sample solution and 50 µL of diluted anti-DPP antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted goat anti-rabbit/mouse IgG-HRP conjugate to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

IV. Data Analysis and Performance Characteristics

The data is analyzed by plotting a standard curve of absorbance versus the logarithm of the DPP concentration. The concentration of DPP in the samples is then determined by interpolating their absorbance values on the standard curve.

Key performance parameters to be evaluated include:

  • IC₅₀ (50% Inhibitory Concentration): The concentration of DPP that causes 50% inhibition of antibody binding.

  • Limit of Detection (LOD): The lowest concentration of DPP that can be reliably distinguished from a blank sample.

  • Linear Range: The concentration range over which the assay is linear and provides accurate quantification.

  • Cross-Reactivity: The specificity of the antibody is assessed by testing its reactivity with other structurally related phthalates. The cross-reactivity of an anti-DBP monoclonal antibody with DPP has been reported to be very low (<1%), highlighting the need for a DPP-specific antibody.[2]

  • Recovery: The accuracy of the method is determined by spiking known concentrations of DPP into blank samples and measuring the recovery.

Quantitative Data from Related Phthalate Immunoassays

The following tables summarize the performance characteristics of immunoassays developed for other phthalates, which can serve as a benchmark for the development of a DPP-specific assay.

Table 1: Performance of a Monoclonal Antibody-Based ELISA for Dibutyl Phthalate (DBP) [1][2]

ParameterValue
IC₅₀33.6 ± 2.5 ng/mL
Limit of Detection (LOD)8.6 ng/mL
Linear Range5 - 250 ng/mL
Recovery in Liquor Simulant84.7% - 94.5%

Table 2: Cross-Reactivity of a Monoclonal Anti-DBP Antibody with Other Phthalates [2]

CompoundAbbreviationIC₅₀ (ng/mL)Cross-Reactivity (%)
Di-n-butyl phthalateDBP33.6 ± 2.5100
Di-isobutyl phthalateDIBP697 ± 12.54.8
Benzyl butyl phthalateBBP1,315 ± 25.42.6
Di(2-ethylhexyl)phthalateDEHP1,525 ± 18.22.2
This compound DPP >5,000 <1
Di-n-octyl phthalateDOP>5,000<1
Di-n-hexyl phthalateDNHP>5,000<1
Dimethyl phthalateDMP>5,000<1
Dicyclohexyl phthalateDCHP>5,000<1

Experimental Workflows and Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental workflows in the development of the DPP immunoassay.

Hapten_Synthesis_and_Conjugation cluster_hapten Hapten Synthesis cluster_conjugation Antigen Preparation DPP This compound (DPP) Modification Chemical Modification (e.g., introduction of an amino group) DPP->Modification Hapten DPP Hapten (with reactive group) Modification->Hapten Conjugation_BSA Conjugation Reaction Hapten->Conjugation_BSA Conjugation_OVA Conjugation Reaction Hapten->Conjugation_OVA Carrier_BSA Carrier Protein (BSA) Carrier_BSA->Conjugation_BSA Carrier_OVA Carrier Protein (OVA) Carrier_OVA->Conjugation_OVA Immunogen Immunogen (DPP-BSA) Conjugation_BSA->Immunogen Coating_Antigen Coating Antigen (DPP-OVA) Conjugation_OVA->Coating_Antigen

Figure 1: Workflow for DPP hapten synthesis and antigen preparation.

Antibody_Production cluster_production Antibody Production Immunogen Immunogen (DPP-BSA) Immunization Immunization of Animal (e.g., mouse or rabbit) Immunogen->Immunization Serum_Collection Serum Collection (for Polyclonal Antibody) Immunization->Serum_Collection Hybridoma Hybridoma Technology (for Monoclonal Antibody) Immunization->Hybridoma Polyclonal_Ab Anti-DPP Polyclonal Antibody Serum_Collection->Polyclonal_Ab Monoclonal_Ab Anti-DPP Monoclonal Antibody Hybridoma->Monoclonal_Ab

Figure 2: General workflow for anti-DPP antibody production.

Competitive_ELISA_Workflow cluster_elisa Indirect Competitive ELISA Protocol Coating 1. Coat plate with DPP-OVA Wash1 2. Wash Coating->Wash1 Blocking 3. Block non-specific sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Sample/Standard + Anti-DPP Antibody Wash2->Competition Wash3 6. Wash Competition->Wash3 Secondary_Ab 7. Add Enzyme-labeled Secondary Antibody Wash3->Secondary_Ab Wash4 8. Wash Secondary_Ab->Wash4 Substrate 9. Add Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Figure 3: Step-by-step workflow for the indirect competitive ELISA.

Conclusion

The development of a sensitive and specific immunoassay for this compound is a feasible and valuable endeavor for high-throughput screening purposes. By following the outlined protocols for hapten synthesis, antibody production, and ELISA optimization, researchers can establish a robust method for the detection of DPP in various samples. The provided data on related phthalate immunoassays offer a useful reference for setting performance expectations. Careful optimization of each step will be critical to achieving the desired sensitivity and specificity for a reliable DPP screening tool.

References

Application Note: Headspace Analysis of Volatile Organic Compounds from Dipentyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl phthalate (DPP), a member of the phthalate ester family, is widely used as a plasticizer to enhance the flexibility and durability of polymers.[1] Due to its semi-volatile nature, DPP and its degradation products can be released into the surrounding environment, a process that can be accelerated by heat.[2] The analysis of these volatile organic compounds (VOCs) is crucial for quality control, safety assessment, and understanding the environmental fate of materials containing this plasticizer. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a highly sensitive and robust technique for the identification and quantification of VOCs released from solid and liquid matrices.[3] This application note provides a detailed protocol for the headspace analysis of VOCs from this compound.

Experimental Protocols

This section details the methodology for the headspace analysis of volatile organic compounds from this compound using GC-MS.

Materials and Reagents
  • This compound (DPP), analytical standard grade

  • Methanol, HPLC grade

  • Helium (carrier gas), ultra-high purity

  • 20 mL headspace vials with PTFE-lined silicone septa

  • Crimp-capper and de-capper

  • Gas-tight syringe

Instrumentation
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Automated headspace sampler

  • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Sample Preparation
  • Accurately weigh 1.0 g of the this compound-containing sample into a 20 mL headspace vial.

  • For liquid samples, directly pipette 1.0 mL into the vial.

  • Immediately seal the vial with a PTFE-lined septum and an aluminum cap using a crimper.

  • Prepare a blank vial containing no sample to monitor for background contamination.

Headspace GC-MS Method

The following table outlines the optimized parameters for the HS-GC-MS analysis.

Parameter Value
Headspace Sampler
Oven Temperature120 °C
Needle Temperature130 °C
Transfer Line Temperature140 °C
Equilibration Time30 minutes
Injection Volume1 mL
Pressurization Time1 minute
Injection ModeSplitless
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35 - 500 amu
Scan ModeFull Scan
Solvent Delay3 minutes

Expected Volatile Organic Compounds

The thermal degradation of this compound is expected to yield several volatile and semi-volatile organic compounds. Based on studies of similar phthalates like dibutyl phthalate, the primary degradation products are likely to include 1-pentanol, pentyl benzoate, and phthalic anhydride.[4][5]

The following table summarizes the expected major VOCs from the headspace of heated this compound. The retention times are estimates and may vary depending on the specific instrument and conditions.

Compound CAS Number Molecular Formula Expected Retention Time (min) Key Mass Fragments (m/z)
1-Pentanol71-41-0C₅H₁₂O5 - 742, 55, 70, 88
Pentyl Benzoate2049-96-9C₁₂H₁₆O₂12 - 15105, 122, 192
Phthalic Anhydride85-44-9C₈H₄O₃15 - 1876, 104, 148
This compound131-18-0C₁₈H₂₆O₄20 - 23149, 221, 306

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample DPP Sample vial Weigh into Headspace Vial sample->vial seal Seal Vial vial->seal headspace Headspace Incubation (120°C) seal->headspace injection Automated Injection headspace->injection gc GC Separation injection->gc ms MS Detection gc->ms identification Compound Identification ms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the headspace analysis of VOCs from this compound.

Conclusion

This application note provides a comprehensive protocol for the analysis of volatile organic compounds from this compound using headspace GC-MS. The described method is suitable for the identification and quantification of potential degradation products and residual volatiles. This information is valuable for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of materials containing this compound. The provided workflow and expected compound data serve as a robust starting point for method development and routine analysis.

References

Application Note: High-Throughput Purification of Dipentyl Phthalate Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl phthalate, a commonly used plasticizer, requires high purity for various research and industrial applications. Traditional purification methods, such as silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC), often suffer from high solvent consumption, long run times, and complex fraction processing. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative for the purification of a wide range of compounds, including phthalate esters. This application note details a protocol for the efficient purification of this compound using preparative SFC.

Supercritical CO2, the primary mobile phase in SFC, offers several advantages. Its low viscosity and high diffusivity lead to faster separations and higher efficiency compared to liquid mobile phases.[1] Furthermore, the volatility of CO2 simplifies the post-purification workflow, as the bulk of the mobile phase is removed by depressurization, significantly reducing the time and energy required for solvent evaporation from collected fractions.[2] By incorporating a polar co-solvent, such as methanol, the polarity of the mobile phase can be tuned to achieve optimal selectivity for the target compound.

This method provides a rapid, efficient, and environmentally sustainable approach for obtaining high-purity this compound, suitable for demanding applications in research and development.

Experimental Workflow

The overall workflow for the SFC purification of this compound is depicted in the following diagram. It encompasses sample preparation, SFC separation, fraction collection, and subsequent purity analysis.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Purification cluster_collection Fraction Collection cluster_analysis Purity Analysis start Crude this compound dissolve Dissolution in Methanol start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection filter->inject Prepared Sample sfc_column Preparative SFC Column inject->sfc_column detection UV/MS Detection sfc_column->detection fractionate Fractionation detection->fractionate detection->fractionate Eluent evaporate Solvent Evaporation fractionate->evaporate pure_product Purified this compound evaporate->pure_product qc_analysis QC Analysis (Analytical SFC/HPLC) pure_product->qc_analysis qc_analysis->pure_product Purity Confirmation

Figure 1: SFC Purification Workflow for this compound

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound sample in methanol to a final concentration of 50 mg/mL. Methanol is chosen for its miscibility with the SFC mobile phase.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the SFC system.

Preparative SFC Method

The following parameters are recommended for the purification of this compound on a preparative SFC system.

ParameterValue
Instrument Preparative SFC System with MS-directed fraction collection
Column Diol or 2-Ethylpyridine (2-EP) bonded silica, 250 x 30 mm I.D., 5 µm
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol
Gradient 5% to 30% Methanol over 10 minutes
Flow Rate 70 mL/min
Back Pressure 120 bar
Column Temperature 40°C
Injection Volume 1.0 mL per injection (50 mg load)
Detection UV at 254 nm and Mass Spectrometry (MS)
Fraction Collection
  • Trigger: Set the fraction collector to trigger based on the UV signal at 254 nm, corresponding to the elution of this compound. MS-directed collection can be used for higher specificity.

  • Collection: Collect the eluting peak corresponding to this compound into pre-weighed vials.

  • Post-Processing: After collection, the majority of the CO2 will have evaporated. Evaporate the remaining methanol under a stream of nitrogen or using a centrifugal evaporator to obtain the purified product.

Purity Analysis
  • Method: Analyze an aliquot of the purified this compound using an analytical scale SFC or reversed-phase HPLC method.

  • Quantification: Determine the purity of the final product by calculating the peak area percentage of this compound relative to any remaining impurities.

Data Presentation

The following table summarizes representative quantitative data for the SFC purification of this compound. This data is illustrative and may vary based on the specific instrumentation and the purity of the starting material.

ParameterValue
Initial Purity ~90%
Final Purity >99.5%
Sample Load per Run 50 mg
Run Time per Sample 12 minutes
Throughput ~250 mg/hour
Recovery Yield >95%

Conclusion

Supercritical Fluid Chromatography provides a highly efficient, rapid, and environmentally friendly method for the purification of this compound. The protocol outlined in this application note demonstrates a robust procedure for obtaining high-purity product with excellent recovery. The significant reduction in organic solvent consumption and processing time makes SFC an attractive alternative to traditional preparative chromatography techniques for researchers and professionals in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dipentyl Phthalate (DPP) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Dipentyl phthalate (DPP).

Troubleshooting Guide

This guide addresses common issues encountered during DPP analysis, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) - Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. - Column Overload: Injecting too high a concentration of the analyte. - Matrix Interference: Co-eluting matrix components can interact with the analyte on the column.- Ensure the sample solvent is as weak as or weaker than the starting mobile phase conditions. - Dilute the sample or reduce the injection volume. - Improve sample cleanup to remove interfering matrix components. Consider Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Inconsistent Retention Times - Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections. - Matrix-Induced Shifts: Components in the sample matrix can alter the stationary phase chemistry or the mobile phase pH, affecting analyte retention.[1]- Increase the column equilibration time between runs. - Employ a more robust sample preparation method to remove matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for retention time shifts.
Signal Suppression or Enhancement (Matrix Effect) - Ionization Competition: Co-eluting matrix components compete with DPP for ionization in the MS source, leading to a decreased (suppression) or increased (enhancement) signal.[1][2][3][4][5] - Changes in Droplet Formation/Evaporation: Non-volatile matrix components can alter the physical properties of the ESI droplets.[2][4]- Improve Sample Cleanup: Utilize techniques like SPE, LLE, or Matrix Solid-Phase Dispersion (MSPD) to remove interfering compounds.[6] - Optimize Chromatography: Modify the LC gradient to separate DPP from co-eluting interferences.[7] - Use a SIL-IS: This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[4] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the matrix effect observed in the samples.[3] - Dilute the Sample: This can reduce the concentration of interfering matrix components.[7]
High Background/Contamination - Leaching from Lab Consumables: Phthalates are ubiquitous and can leach from plasticware (e.g., pipette tips, vials, caps).[8] - Contaminated Solvents or Reagents: Mobile phases and extraction solvents can be a source of phthalate contamination.[9] - Carryover from Previous Injections: Adsorption of DPP or matrix components onto the LC system or column.- Use Glassware: Whenever possible, use glass containers and avoid plastic materials.[8] - High-Purity Solvents: Use LC-MS grade solvents and test them for background levels of phthalates. - Install a Trap Column: Place a trap column between the pump/mixer and the autosampler to retain phthalates from the mobile phase.[8][10] - Thorough Cleaning: Implement a rigorous cleaning protocol for all glassware.[9] - Optimize Wash Solvents: Use a strong solvent in the autosampler wash sequence to minimize carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][4][5] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy and reproducibility of quantitative results.[4][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively. A common quantitative method is the post-extraction spike comparison.[11] This involves comparing the peak area of DPP spiked into a blank matrix extract to the peak area of DPP in a neat solvent at the same concentration. The ratio of these areas, known as the matrix factor, indicates the extent of signal suppression or enhancement.[11]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[4] A SIL-IS, such as this compound-d4, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[7] However, you must ensure that after dilution, the concentration of this compound remains above the limit of quantification (LOQ) of your method.

Q5: Besides sample preparation, are there any instrument-based approaches to reduce matrix effects?

A5: Yes, optimizing the chromatographic separation to resolve this compound from interfering matrix components is a crucial step.[7] Additionally, advanced mass spectrometry techniques like Multiple Reaction Monitoring cubed (MRM³) or the use of Differential Mobility Spectrometry (DMS) can enhance selectivity and reduce the impact of interferences.[8]

Quantitative Data Summary

The following table summarizes the impact of matrix effects and the effectiveness of mitigation strategies from various studies.

Matrix Type Analyte(s) Observed Matrix Effect Mitigation Strategy Outcome Reference
Compostable Food WastePhthalates>15% ion suppressionIsotope-labeled internal standardsEffective compensation for matrix effects[6]
Surface WaterPhthalates<1% ion suppressionIsotope-labeled internal standardsAccurate quantification[6]
UrineNot specified34.02% ion suppression (65.98% recovery)None applied in this specific experimentDemonstrated significant matrix effect[4]
Food and Beverages22 PhthalatesChemical background and matrix interferencesSimple liquid extraction, trap column, MRM3, DMSLOD of at least 1 ng/mL achieved for all analytes[8]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for SPE cleanup of complex samples prior to DPP analysis.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other phthalates with 5 mL of a suitable organic solvent such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for DPP.

Liquid Chromatography (LC) Parameters:

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Gradient to 98% B

    • 8-9 min: Hold at 98% B

    • 9-9.1 min: Return to 50% B

    • 9.1-12 min: Re-equilibration at 50% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound (DPP):

    • Precursor Ion (Q1): 307 m/z

    • Product Ions (Q3): 149 m/z (quantifier), 219 m/z (qualifier)[8]

  • Internal Standard (IS): this compound-d4 (if available)

    • Precursor Ion (Q1): 311 m/z

    • Product Ion (Q3): To be determined based on fragmentation of the standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Pretreatment Pre-treatment (e.g., Homogenization) Sample->Pretreatment Spike_IS Spike with SIL-IS Pretreatment->Spike_IS Cleanup Sample Cleanup (SPE, LLE, or Dilution) Spike_IS->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon Injection LC Injection Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (using SIL-IS) Integration->Quantification

Caption: Experimental workflow for DPP analysis.

troubleshooting_logic cluster_matrix_effect Potential Matrix Effect cluster_system_issue Potential System Issue start Problem Observed (e.g., Poor Reproducibility) check_is Check Internal Standard Response start->check_is is_ok IS Response OK check_is->is_ok No is_not_ok IS Response Variable check_is->is_not_ok Yes cluster_system_issue cluster_system_issue is_ok->cluster_system_issue cluster_matrix_effect cluster_matrix_effect is_not_ok->cluster_matrix_effect me_investigation Investigate Matrix Effect (Post-Extraction Spike) improve_cleanup Improve Sample Cleanup me_investigation->improve_cleanup matrix_matched Use Matrix-Matched Calibrants me_investigation->matrix_matched check_contamination Check for Contamination (Blanks) check_carryover Check for Carryover check_contamination->check_carryover check_lc Review LC Method check_carryover->check_lc

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimizing Dipentyl Phthalate GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Dipentyl phthalate (DPP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS parameters for this compound analysis?

A1: While optimal conditions should be determined empirically, the following table summarizes common starting parameters for the GC-MS analysis of phthalates, including this compound.

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended ValueNotes
GC Inlet
Inlet Temperature280-320 °CA high injector temperature helps to efficiently volatilize higher molecular weight phthalates like DPP.[1][2][3]
Injection ModeSplitless or Pulsed SplitlessSplitless injection is crucial for transferring the maximum amount of analyte to the column, which is important for trace analysis.[4]
Injection Volume1 µLA standard injection volume, which can be adjusted based on sample concentration and instrument sensitivity.[1][2]
LinerDeactivated, with glass woolA deactivated liner with glass wool (e.g., Restek Premium 3.5 mm Precision liner w/ wool) can aid in sample vaporization and protect the column from non-volatile residues.[1]
Carrier Gas
Gas TypeHelium or HydrogenHelium is a common choice. Hydrogen can be used as an alternative, but it's a reactive gas and may require system optimization.[2][4]
Flow Rate~1 mL/min (constant flow)A constant flow rate ensures reproducible retention times.[2]
GC Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5ms)This is a widely used, robust stationary phase for general-purpose analysis, including phthalates.[2][4][5] For better resolution of complex phthalate mixtures, Rtx-440 and Rxi-XLB columns are also recommended.[1][6]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard column dimensions that provide a good balance between resolution and analysis time.[2]
Oven Program
Initial Temperature100-150 °C, hold for 1-3 minAn initial hold helps to focus the analytes at the head of the column.[2][7]
Ramp Rate10-25 °C/minThe ramp rate can be optimized to achieve the best separation of DPP from other compounds.[2][8]
Final Temperature280-300 °C, hold for 8-12 minA final hold ensures that all high-boiling compounds are eluted from the column.[2][7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization mode for GC-MS analysis of phthalates.[7]
Ion Source Temp.230-260 °CTypical source temperature range.[3]
Transfer Line Temp.280-300 °CShould be high enough to prevent analyte condensation.[7]
Acquisition ModeSelected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity and selectivity for target compound analysis.[8]
Key Ions for DPP (m/z)149 (Quantifier), 237, 219 (Qualifiers)The ion at m/z 149 is a common base peak for many phthalates.[1][4][6] Using qualifier ions is essential for confident identification.

Q2: I am observing a significant peak for this compound in my solvent blanks. What is the likely cause and how can I resolve this?

A2: Phthalates are ubiquitous environmental contaminants, and their presence in laboratory air, solvents, and consumables is a common source of blank contamination.[9][10][11]

Here is a troubleshooting workflow to identify and mitigate the source of contamination:

A High DPP Peak in Blank B Analyze Fresh, High-Purity Solvent Directly A->B J Check for Contaminated GC System Components A->J C Contamination in Solvent B->C Peak Persists D Contamination from Sample Preparation B->D Peak Disappears E Use a New Bottle of Solvent C->E F Test Individual Consumables (Vials, Caps, Pipette Tips) D->F G Contamination from Lab Environment D->G H Minimize Exposure of Solvents and Samples to Air G->H I Clean Glassware Thoroughly G->I K Bake Out Septa and Liners J->K L Clean the Injection Port J->L

Caption: Troubleshooting workflow for identifying sources of this compound contamination.

To minimize contamination, it is crucial to avoid contact with plastic materials wherever possible.[7] Using glassware that has been thoroughly cleaned and baked, and high-purity solvents is essential.[11] Contamination can also occur from the absorption of airborne phthalates onto the outer surface of the syringe needle.[10][12] This can be addressed by cleaning the needle in the injector prior to a splitless injection or by using a fast injection at a low injector temperature.[10][12]

Q3: My this compound peak is showing poor peak shape (e.g., tailing or fronting). What are the potential causes and solutions?

A3: Poor peak shape can be indicative of several issues within the GC system. The following diagram outlines potential causes and their corresponding solutions.

cluster_0 Poor Peak Shape cluster_1 Potential Causes cluster_2 Solutions A Tailing Peak C Active Sites in Inlet or Column A->C F Contamination in Inlet Liner A->F B Fronting Peak D Column Overload B->D E Inappropriate Oven Temperature B->E G Replace Inlet Liner and Septum C->G H Trim the GC Column C->H I Dilute the Sample D->I J Optimize Oven Temperature Program E->J K Clean the Injection Port F->K

Caption: Logical relationships between poor peak shape, potential causes, and solutions.

Tailing peaks are often a result of active sites in the GC inlet or on the column that interact with the analyte. Regularly replacing the inlet liner and septum, and trimming a small portion from the front of the GC column can help to resolve this. If the issue persists, the column may need to be replaced. Fronting is typically a sign of column overload, which can be addressed by diluting the sample.

Q4: I am having difficulty separating this compound from other isomeric phthalates. What strategies can I employ to improve resolution?

A4: Co-elution of phthalates is a common challenge due to their structural similarities.[1][6] Many phthalates also share a common base peak ion at m/z 149, making mass spectral deconvolution difficult.[1][6]

Table 2: Strategies to Improve Chromatographic Resolution of Phthalates

StrategyDetailed Methodology
Optimize the GC Column Consider using a column with a different selectivity, such as an Rtx-440 or Rxi-XLB, which have shown excellent resolution for complex phthalate mixtures.[1][6]
Adjust the Oven Temperature Program Decrease the initial oven temperature ramp rate (e.g., from 25 °C/min to 10 °C/min) to increase the separation between closely eluting compounds.[8]
Modify Carrier Gas Flow Rate Lowering the carrier gas flow rate can sometimes improve resolution, but this will also increase the analysis time.
Utilize Selected Ion Monitoring (SIM) While this does not improve chromatographic separation, monitoring unique quantifier and qualifier ions for each phthalate can allow for accurate identification and quantification even with partial co-elution.[8]

Troubleshooting Guide

Problem 1: No peak or a very small peak is observed for this compound.

Table 3: Troubleshooting Guide for Missing or Small DPP Peaks

Potential CauseRecommended Action
Syringe Issue Ensure the syringe is drawing up the sample correctly and is not clogged. Manually observe the injection process if possible.
Incorrect Injection Parameters Verify that the injection volume and mode (splitless) are correctly set in the instrument method.
Leak in the GC System Check for leaks at the injection port, column fittings, and septum using an electronic leak detector. Leaks can prevent the sample from reaching the column.
Degraded or Inactive Column The stationary phase of the column can degrade over time, leading to poor chromatography. Condition the column according to the manufacturer's instructions or replace it if necessary.
Analyte Degradation Phthalates can degrade at excessively high temperatures. Ensure the inlet temperature is not set too high.
Sample Stability If the sample has been stored for an extended period, the analyte may have degraded. Prepare a fresh standard to confirm.[13]

Problem 2: The retention time for this compound is shifting between injections.

Table 4: Troubleshooting Retention Time Shifts for DPP

Potential CauseRecommended Action
Fluctuations in Carrier Gas Flow Ensure a stable carrier gas supply and that the flow rate is constant. Check for leaks in the gas lines.
Changes in Oven Temperature Verify that the oven is accurately reaching and holding the setpoint temperatures.
Column Contamination or Degradation Contaminants at the head of the column can affect retention times. Trim the first few centimeters of the column.
Large Injection Volume in a Volatile Solvent This can cause pressure fluctuations in the inlet. Reduce the injection volume or use a less volatile solvent if possible.

Experimental Protocol: Example GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range.

  • For sample analysis, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the phthalates from the sample matrix.

2. GC-MS System Configuration:

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

3. Instrument Method:

  • Inlet:

    • Temperature: 290 °C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute

    • Ramp 1: 25 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes[7][8]

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: SIM

    • Ions to Monitor for DPP: m/z 149 (quantifier), 219, 237 (qualifiers)

The following workflow illustrates the general procedure for GC-MS analysis of this compound:

A Sample Preparation (Extraction/Dilution) B GC Injection A->B C Separation on GC Column B->C D Ionization in MS Source C->D E Mass Analysis D->E F Data Acquisition and Processing E->F

Caption: General experimental workflow for GC-MS analysis of this compound.

References

Reducing background noise in Dipentyl phthalate mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for reducing background noise in Dipentyl phthalate (DPP) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound (DPP) and other phthalate contamination in a laboratory setting?

A1: Phthalates, including DPP, are ubiquitous plasticizers and can be introduced into your analytical workflow from numerous sources.[1][2][3][4][5] Common origins of contamination include:

  • Solvents and Reagents: Low-purity solvents, even those labeled as HPLC-grade, can contain trace levels of phthalates.[6][7][8]

  • Plastic Labware: Any plastic materials that come into contact with your sample, solvents, or standards can be a significant source of contamination. This includes pipette tips, centrifuge tubes, vials, and bottle caps.[3][4]

  • Tubing and Seals: PEEK tubing, O-rings, and other polymeric components within the LC or MS system can leach phthalates.[9]

  • Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from flooring, paints, and other building materials.[5][10] This can lead to contamination of samples left exposed.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates that may be inadvertently introduced during sample handling.[5]

  • Syringes: The syringe needle's outer wall can absorb phthalates from the lab air, which are then introduced into the injector.[5]

Q2: I am observing a persistent background signal at the m/z corresponding to DPP. How can I confirm the source of this contamination?

A2: A systematic approach is crucial to pinpointing the source of contamination. The following workflow can help you isolate the origin of the background signal.

cluster_0 Troubleshooting Workflow A Systematic Blank Injections B Solvent Blank (Mobile Phase Only) A->B Isolate solvent contribution C Method Blank (Full Sample Prep, No Analyte) A->C Isolate sample prep contribution D Instrument Blank (Direct Infusion) A->D Isolate instrument contribution E Identify Source B->E C->E D->E

Caption: A logical workflow for identifying the source of background contamination.

  • Run a Solvent Blank: Prepare your mobile phase as you would for a sample run, but do not inject a sample. If the DPP peak is present, your solvents or the LC system are likely the source.

  • Run a Method Blank: Perform your entire sample preparation procedure (extraction, concentration, etc.) using a clean matrix or solvent instead of your sample. If the peak appears here, the contamination is being introduced during sample preparation.

  • Check Individual Reagents and Labware: If the method blank is contaminated, test each solvent and piece of labware individually to isolate the specific source.

  • Clean the Mass Spectrometer: If the blank runs are clean, the contamination may be within the mass spectrometer itself. Follow the manufacturer's instructions for cleaning the ion source.[6]

Q3: What are the characteristic ions of common phthalates that I might see as background noise?

A3: Many phthalates produce a common base peak ion at m/z 149 in positive ion mode, which corresponds to the protonated phthalic anhydride fragment.[11][12] For this compound (DPP), you will primarily observe the protonated molecule [M+H]⁺. Below is a table of common phthalates and their characteristic ions.

PhthalateAbbreviationProtonated Molecule [M+H]⁺ (m/z)Sodium Adduct [M+Na]⁺ (m/z)Common Fragment (m/z)
Dimethyl phthalateDMP195.06217.04163
Diethyl phthalateDEP223.10245.08149
Dibutyl phthalateDBP279.16301.14149
This compound DPP 307.19 329.17 149
Benzyl butyl phthalateBBP313.14335.12149
Di(2-ethylhexyl) phthalateDEHP391.28413.26149
Di-n-octyl phthalateDNOP391.28413.26149

Troubleshooting Guides

Issue 1: High Background Noise Originating from Solvents

Symptoms:

  • A significant peak corresponding to DPP is present in solvent blank injections.

  • The baseline is generally noisy, making it difficult to detect low-abundance analytes.[13]

Solutions:

  • Use High-Purity Solvents: Switch to the highest purity solvents available (e.g., LC-MS grade).

  • Solvent Filtration: Filter all aqueous mobile phases through a 0.22 µm filter. Be aware that some nylon filters can be a source of contamination.[6]

  • Freshly Prepared Mobile Phases: Prepare mobile phases fresh daily to minimize the absorption of airborne contaminants.

  • Use an Isolator Column: An isolator column can be installed before the analytical column to trap background phthalates from the mobile phase, allowing for their separation from the analytes of interest in the sample.

cluster_0 Solvent Purification Workflow A High-Purity Solvent B Mobile Phase Preparation A->B C Optional: Isolator Column B->C D Analytical Column C->D Contaminant-free mobile phase E Mass Spectrometer D->E

Caption: Workflow for minimizing solvent-based contamination.

Issue 2: Contamination Introduced During Sample Preparation

Symptoms:

  • Solvent blanks are clean, but method blanks show a significant DPP peak.

  • Inconsistent background levels between samples.

Solutions:

  • Avoid Plastic Labware: Whenever possible, use glassware for all sample preparation steps. If plastic is unavoidable, use certified phthalate-free products.

  • Thorough Glassware Cleaning: Calcinate glassware at 450°C for at least 2 hours or rinse with high-purity solvents like n-hexane or isooctane.[5]

  • Minimize Sample Exposure: Keep samples covered as much as possible to prevent contamination from laboratory air and dust.[5]

  • Solid-Phase Extraction (SPE): Utilize SPE as a sample cleanup step. A well-chosen SPE sorbent can effectively remove interfering compounds while retaining your analyte of interest.[9]

Experimental Protocol: Solid-Phase Extraction for Phthalate Removal

This protocol is adapted from a method for phthalate analysis in beverages and can be modified for other sample matrices.[9]

  • Sample Loading: Load 5 mL of the aqueous sample onto a glass cartridge containing 5g of Chem Elut material.

  • Analyte Elution: Wash the sorbent three times with 5 mL of dichloromethane to elute the analytes.

  • Concentration: Evaporate the collected eluent to 2.5 mL under a gentle stream of nitrogen before analysis.

ParameterValue/Description
Sample Volume 5 mL (aqueous)
SPE Cartridge Glass cartridge with 5g Chem Elut material
Elution Solvent Dichloromethane
Elution Volume 3 x 5 mL
Final Volume 2.5 mL
Issue 3: Instrument-Related Background Noise

Symptoms:

  • A persistent DPP signal is present even with direct infusion of clean solvent.

  • The background signal increases over time as the instrument heats up.[8]

Solutions:

  • Clean the Ion Source: Disassemble and clean the ion source components (e.g., spray shield, capillary) according to the manufacturer's recommendations. Soaking stainless steel parts in 30% nitric acid can be effective.[6]

  • Replace Tubing and Seals: Replace any PEEK tubing or seals in the flow path that may be leaching phthalates. The drain line tubing can be a significant source of contamination.[8]

  • "Bake Out" the System: For GC-MS systems, baking the injector and detector at a high temperature can help remove contaminants. For LC-MS, a "steam cleaning" approach can be used.[14]

Experimental Protocol: LC-MS "Steam Cleaning"

This procedure can help reduce background contamination within the LC-MS system.[14]

  • Set LC Flow: Set the LC flow rate to 0.5 mL/min with a mobile phase of 75:25 methanol:water.

  • Set Gas and Temperature Parameters:

    • Nebulizer Pressure: 60 psi

    • Drying Gas Flow: 13 L/min

    • Drying Gas Temperature: 350°C

    • For APCI, Vaporizer Temperature: 400°C

  • Divert to MS: Ensure the MS stream selection valve is directed to the mass spectrometer.

  • Duration: Allow the system to run under these conditions overnight.

ParameterSetting
LC Flow Rate 0.5 mL/min
Mobile Phase 75:25 Methanol:Water
Nebulizer Pressure 60 psi
Drying Gas Flow 13 L/min
Drying Gas Temp. 350°C
APCI Vaporizer Temp. 400°C (if applicable)
Duration Overnight

By systematically investigating potential sources of contamination and implementing these troubleshooting steps and preventative measures, you can significantly reduce the background noise in your this compound mass spectrometry experiments, leading to more accurate and reliable results.

References

Improving extraction efficiency of Dipentyl phthalate from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and analysis of Dipentyl phthalate (DPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and accuracy of DPP extraction from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (DPP) from different sample types?

A1: The choice of extraction method for DPP largely depends on the sample matrix. For liquid samples with low solid content, such as non-alcoholic beverages, liquid-liquid extraction (LLE) is a preferred technique.[1][2] In the case of solid samples, several methods are employed, including ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly for soils and sediments.[3][4] For plastic or polymer matrices, a common approach involves dissolving the sample in a suitable solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent such as hexane, leaving the phthalates in the solution.

Q2: I am observing low recovery of DPP. What are the potential causes and how can I improve it?

A2: Low recovery of DPP can stem from several factors. One common issue is the adsorption of longer-chain phthalates, like DPP, to glassware. To mitigate this, ensure all glassware is meticulously cleaned and consider silanization. The choice of extraction solvent is also critical; for instance, in some cases, hexane has shown lower recovery rates for certain phthalates compared to solvents like ethyl acetate.[5] Additionally, the extraction technique itself can influence recovery. For example, ultrasonic extraction has been shown to yield better recoveries for some plastics compared to dissolution methods.[6] Optimizing extraction parameters such as solvent-to-sample ratio, extraction time, and temperature is crucial for maximizing recovery.

Q3: How can I minimize background contamination with phthalates in my analysis?

A3: Phthalates are ubiquitous in laboratory environments, making background contamination a significant challenge.[7] Common sources of contamination include plastic lab consumables (e.g., pipette tips, syringes, filter holders), solvents, reagents, and even laboratory air.[8][9][10][11][12] To minimize contamination, it is essential to use high-purity solvents and reagents and to thoroughly clean all glassware, preferably by baking at a high temperature.[13] Whenever possible, use glass or stainless-steel apparatus instead of plastic. Running procedural blanks is critical to identify and quantify background levels of phthalates.[7] Some studies have also pointed to the syringe needle used for GC injection as a source of contamination from the lab air.[14]

Q4: What are matrix effects and how can I address them in my DPP analysis?

A4: Matrix effects occur when other components in the sample extract interfere with the ionization and detection of the analyte (DPP), leading to either suppression or enhancement of the analytical signal.[15][16] This can result in inaccurate quantification. To address matrix effects, several strategies can be employed. Sample dilution can reduce the concentration of interfering compounds.[17] The use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix similar to the sample, can help to compensate for these effects.[18] Additionally, employing an internal standard, preferably a stable isotope-labeled version of DPP, can correct for variations in both extraction recovery and matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No DPP Peak in Chromatogram Incomplete extraction.Optimize extraction parameters (solvent, time, temperature). For solid samples, ensure adequate homogenization.
Degradation of DPP.Phthalate esters can hydrolyze under acidic (pH < 5) or basic (pH > 7) conditions. Ensure the sample pH is maintained between 5 and 7 during aqueous extractions.[19]
Adsorption to labware.Use high-quality, thoroughly cleaned glassware. Consider using silanized glassware to minimize active sites for adsorption.
High Background/Blank Contamination Contaminated solvents or reagents.Use high-purity, phthalate-free solvents and reagents. Test each new batch for phthalate contamination.
Leaching from plastic labware.Avoid plastic consumables wherever possible. Use glass pipettes, syringes, and vials. If plasticware is unavoidable, pre-rinse with a suitable solvent.[8][9][10][11][12]
Contamination from laboratory air.Minimize exposure of samples and extracts to the laboratory environment. Keep vials capped and work in a clean area.[7]
Poor Peak Shape in GC/MS Analysis Active sites in the GC inlet or column.Use an inert liner and a high-quality, low-bleed column. Regular maintenance of the injection port is crucial.
Inappropriate injection parameters.Optimize the injector temperature and injection volume. A pulsed splitless injection can help to efficiently transfer phthalates onto the column.[8]
Inconsistent Results/Poor Reproducibility Matrix effects.Implement matrix-matched calibration or use a stable isotope-labeled internal standard. Sample cleanup using techniques like Solid Phase Extraction (SPE) can also help to remove interfering compounds.
Non-homogenous sample.For solid samples, ensure the sample is finely ground and thoroughly mixed before taking a subsample for extraction.

Quantitative Data Summary

The following tables summarize typical quantitative data for phthalate analysis from various sources, which can be used as a benchmark for your experiments.

Table 1: Recovery of Phthalates from Different Matrices

PhthalateMatrixExtraction MethodSolventRecovery (%)Reference
VariousSpiked Soft DrinkLiquid-Liquid ExtractionDichloromethane71-118[20]
VariousSpiked SoilMicrowave-Assisted ExtractionAcetonitrile84-115[3][21]
VariousSpiked SoilQuEChERSDichloromethane/n-hexane & n-hexane/acetone70-117.9[4]
VariousSpiked WaterSolid Phase ExtractionEthyl Acetate71.27-106.97[22]
DPP & othersCommercial MilkProtein Precipitation with IPA & Bead MixingIsopropanol>50 (DPP)[23]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates

PhthalateAnalytical MethodMatrixLODLOQReference
VariousGC-MSLiquid Samples3.3 µg/L10 µg/L[24]
VariousGC-MSSolid Samples0.33 mg/kg1 mg/kg[24]
VariousHPLC-VWDSoil1.24-3.15 µg/L-[3][21]
MonobutylphthalateUPLC-MS/MSRat Plasma6.9 ng/mL-[25]
MonobutylphthalateUPLC-MS/MSPup Homogenate9.4 ng/g-[25]
VariousGC-IT/MSWater1-8 ng/mL5-14 ng/mL[26]
VariousGC-MSVegetable Oil-5-25 µg/kg

Detailed Experimental Protocols

Protocol 1: Extraction of DPP from Soil and Sediment by Ultrasonic-Assisted Extraction (UAE)

1. Sample Preparation:

  • Air-dry the soil or sediment sample to a constant weight.
  • Grind the sample using a mortar and pestle to a fine powder and sieve to ensure homogeneity.
  • Accurately weigh approximately 5 g of the homogenized sample into a glass centrifuge tube.

2. Extraction:

  • Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the centrifuge tube.
  • Spike the sample with a surrogate standard if required.
  • Tightly cap the tube and place it in an ultrasonic bath.
  • Sonicate for 30 minutes at a controlled temperature (e.g., 30°C).
  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
  • Carefully transfer the supernatant to a clean glass vial.
  • Repeat the extraction process (steps 2.1-2.5) two more times with fresh solvent.
  • Combine the supernatants from all three extractions.

3. Cleanup and Concentration:

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
  • The extract can be further cleaned up using a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) if high levels of interfering compounds are expected.
  • Elute the DPP from the SPE cartridge with an appropriate solvent mixture (e.g., hexane:diethyl ether).
  • Evaporate the eluate to a final volume of 1 mL.

4. Analysis:

  • Transfer the final extract to a GC vial for GC-MS analysis.
  • Inject 1 µL of the extract into the GC-MS system.

Protocol 2: Extraction of DPP from Plastic Materials

1. Sample Preparation:

  • Cut the plastic sample into small pieces (approximately 2-3 mm).
  • Accurately weigh about 0.5 g of the plastic pieces into a glass vial.

2. Dissolution and Precipitation:

  • Add 10 mL of tetrahydrofuran (THF) to the vial to dissolve the plastic. This may require shaking or sonication for 30-60 minutes.
  • Once the plastic is dissolved, add 10 mL of n-hexane to precipitate the polymer.
  • Vortex the mixture for 1 minute and allow the precipitate to settle.

3. Extraction and Cleanup:

  • Centrifuge the vial at 4000 rpm for 10 minutes.
  • Carefully transfer the supernatant, which contains the extracted phthalates, to a clean glass tube.
  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

4. Analysis:

  • Transfer the final extract to a GC vial for GC-MS analysis.
  • Inject 1 µL of the extract into the GC-MS system.

Visualizations

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis start Soil/Sediment Sample prep1 Air Dry & Grind start->prep1 prep2 Weigh 5g prep1->prep2 ext1 Add 10mL Hexane:Acetone (1:1) prep2->ext1 ext2 Sonicate 30 min ext1->ext2 ext3 Centrifuge & Collect Supernatant ext2->ext3 ext4 Repeat Extraction 2x ext3->ext4 clean1 Combine Supernatants ext4->clean1 clean2 Concentrate to 1mL (N2) clean1->clean2 clean3 SPE Cleanup (Optional) clean2->clean3 clean4 Final Volume 1mL clean3->clean4 end GC-MS Analysis clean4->end

Caption: Workflow for DPP extraction from soil/sediment.

troubleshooting_low_recovery cluster_investigate Investigation Steps cluster_extraction_solutions Extraction Optimization cluster_contamination_solutions Contamination Control cluster_matrix_solutions Matrix Effect Mitigation start Low DPP Recovery Observed check_extraction Review Extraction Protocol start->check_extraction check_contamination Assess Blank Contamination start->check_contamination check_matrix Evaluate Matrix Effects start->check_matrix solution_solvent Optimize Solvent Choice & Volume check_extraction->solution_solvent solution_params Adjust Time & Temperature check_extraction->solution_params solution_glassware Use Silanized Glassware check_extraction->solution_glassware solution_solvents_reagents Use High-Purity Solvents/Reagents check_contamination->solution_solvents_reagents solution_plastics Avoid Plastic Consumables check_contamination->solution_plastics solution_istd Use Isotope-Labeled Internal Standard check_matrix->solution_istd solution_calibration Employ Matrix-Matched Calibration check_matrix->solution_calibration solution_cleanup Perform Sample Cleanup (e.g., SPE) check_matrix->solution_cleanup

References

Preventing Dipentyl phthalate degradation during sample storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dipentyl phthalate (DPP) during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPP) and why is its stability a concern?

This compound (DPP) is a diester of phthalic acid, commonly used as a plasticizer to enhance the flexibility and durability of polymers. Its stability is a critical concern during research and development as degradation can lead to inaccurate quantification, compromising the validity of experimental results.

Q2: What are the primary degradation pathways for DPP?

DPP primarily degrades through two main pathways:

  • Hydrolysis: This is the chemical breakdown of DPP in the presence of water. The ester bonds are cleaved, sequentially forming mono-pentyl phthalate (MPP) and then phthalic acid. This process is significantly influenced by pH.

  • Biodegradation: In environmental or biological samples, microorganisms can metabolize DPP, using it as a carbon source. This enzymatic degradation also proceeds through the formation of MPP and phthalic acid.

Q3: How does pH affect the stability of DPP in aqueous samples?

The hydrolysis of DPP is highly dependent on pH. The rate of hydrolysis is substantially faster under alkaline (basic) conditions compared to acidic or neutral conditions. It is estimated that alkaline hydrolysis can be several orders of magnitude faster than acid hydrolysis[1]. Therefore, maintaining a neutral or slightly acidic pH is crucial for preserving DPP in aqueous samples.

Q4: Can DPP degrade when stored in organic solvents?

While more stable in organic solvents than in aqueous solutions, degradation can still occur over extended periods. The choice of solvent is important. For instance, methanol, being a protic solvent, could potentially participate in transesterification reactions under certain conditions, although this is less common than hydrolysis. Acetonitrile is generally considered a more inert solvent for storing phthalates. It is crucial to use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation[2].

Q5: Is DPP sensitive to light?

DPP contains chromophores that can absorb ultraviolet (UV) light, making it potentially susceptible to photodegradation (photolysis)[3]. To minimize this risk, it is recommended to store samples and standards in amber glass vials or in the dark.

Troubleshooting Guide

Issue 1: Low or No Recovery of DPP

Potential Cause Troubleshooting Steps
Degradation during storage - Ensure aqueous samples are stored at or below 4°C and at a neutral or slightly acidic pH. For long-term storage, consider freezing at -20°C or -80°C. - Store organic extracts in a non-reactive solvent like high-purity acetonitrile at low temperatures and protected from light. - Minimize the storage time between sample collection/preparation and analysis.
Adsorption to container walls - Use glass or certified phthalate-free polypropylene containers for sample collection and storage. Avoid soft plastics like PVC. - Silanize glassware to reduce active sites for adsorption. - Before analysis, briefly vortex or sonicate the sample to ensure any adsorbed DPP is redissolved.
Inefficient extraction - Optimize the extraction solvent and method for your specific sample matrix. Liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE) are common techniques. - Ensure the pH of the aqueous sample is adjusted appropriately to maximize the partitioning of DPP into the organic phase during extraction.

Issue 2: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Steps
Contamination during sample preparation - Phthalates are ubiquitous in laboratory environments. Use only glassware that has been rigorously cleaned (e.g., washed with detergent, rinsed with organic solvent, and baked at a high temperature). - Avoid using plastic materials wherever possible. If plastics are necessary, use certified phthalate-free products. Be aware that even some high-quality plastics like PEEK can accumulate phthalates over time[4]. - Wear nitrile gloves, as vinyl gloves are a significant source of phthalate contamination[4]. - Prepare samples in a clean, dust-free environment.
Instrumental carryover - Run solvent blanks between samples to check for carryover in the injection port, column, and detector. - Develop a robust cleaning procedure for the autosampler needle and injection port liner.
Variable degradation between samples - Ensure all samples are processed and stored under identical conditions (temperature, light exposure, time). - Use a consistent and validated sample workup procedure.

Issue 3: Appearance of Unexpected Peaks in Chromatograms

Potential Cause Troubleshooting Steps
DPP degradation products - Look for peaks corresponding to the expected degradation products: mono-pentyl phthalate (MPP) and phthalic acid. Their presence indicates that degradation has occurred. - If using mass spectrometry, look for characteristic fragment ions of these degradation products.
Laboratory contamination - The unexpected peaks may be other phthalates present in the laboratory environment (e.g., dibutyl phthalate (DBP), diethylhexyl phthalate (DEHP)). - Analyze a "method blank" (a sample containing all reagents but no analyte) to identify sources of contamination from solvents, glassware, or other lab materials[5].

Experimental Protocols

Sample Storage Recommendations

To minimize DPP degradation, adhere to the following storage protocols:

Sample Type Container Storage Temperature Additional Notes
Aqueous Samples Amber glass vials with PTFE-lined capsShort-term (≤ 7 days): 4°C Long-term (> 7 days): -20°C or -80°CAdjust pH to neutral or slightly acidic (pH 6-7) if appropriate for the sample matrix.
Organic Extracts Amber glass vials with PTFE-lined capsShort-term (≤ 7 days): 4°C Long-term (> 7 days): -20°CUse high-purity, HPLC-grade solvents such as acetonitrile.
Solid Samples Glass jars with PTFE-lined caps4°C or -20°CStore in a clean, dry environment away from potential sources of contamination.
Protocol for Minimizing Laboratory Contamination

Given that phthalates are common laboratory contaminants, the following steps are crucial for accurate DPP analysis:

  • Glassware Preparation:

    • Wash all glassware with a phosphate-free detergent.

    • Rinse thoroughly with deionized water.

    • Rinse with a high-purity solvent (e.g., acetone or hexane).

    • Bake glassware in a muffle furnace at 400°C for at least 4 hours.

    • Cover openings with baked aluminum foil until use.

  • Solvent and Reagent Purity:

    • Use HPLC-grade or higher purity solvents.

    • Test all solvents and reagents for phthalate contamination by running method blanks.

    • Consider redistilling solvents if contamination is persistent[4].

  • Laboratory Environment:

    • Avoid the use of products containing soft PVC, such as vinyl gloves and tubing[4]. Use nitrile gloves instead.

    • Minimize dust, as it can be a carrier of phthalates.

    • Do not use plastic wrap (e.g., Parafilm®) to seal containers; use PTFE-lined caps or baked aluminum foil.

  • Sample Handling:

    • Use glass pipettes or syringes for liquid transfers.

    • If plastic pipette tips are unavoidable, use certified phthalate-free tips and test them for leaching.

    • Avoid contact of the sample with any plastic materials that have not been verified to be phthalate-free.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and highly sensitive method for the analysis of phthalates.

Parameter Typical Conditions
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280°C
Oven Program Initial: 60°C, hold for 1 min Ramp: 10°C/min to 300°C Hold: 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for DPP include m/z 149 (base peak for most phthalates), 209, and 237.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is an alternative to GC-MS, particularly for samples that are not amenable to gas chromatography.

Parameter Typical Conditions
Column C18 reversed-phase, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Gradient elution with: A: Water B: Acetonitrile or Methanol
Gradient Program Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection UV at 224 nm or Mass Spectrometry (e.g., ESI-MS/MS)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage sample Sample Collection (Glassware) extraction Extraction (LLE or SPE) sample->extraction concentration Concentration extraction->concentration storage Store at ≤ 4°C (Protected from Light) extraction->storage analysis GC-MS or HPLC Analysis concentration->analysis data_processing Data Processing analysis->data_processing storage->analysis

Caption: A typical experimental workflow for this compound analysis.

degradation_pathway DPP This compound (DPP) MPP Mono-pentyl Phthalate (MPP) DPP->MPP Hydrolysis / Esterase Activity PA Phthalic Acid (PA) MPP->PA Hydrolysis / Esterase Activity TCA TCA Cycle (Biodegradation) PA->TCA Further Biodegradation

Caption: The primary degradation pathway of this compound.

troubleshooting_logic start Inaccurate DPP Results? check_recovery Low or No Recovery? start->check_recovery check_consistency Inconsistent Results? start->check_consistency check_peaks Unexpected Peaks? start->check_peaks storage_degradation Review Storage Conditions (Temp, pH, Light) check_recovery->storage_degradation Yes adsorption Check for Adsorption (Use Glassware) check_recovery->adsorption Yes extraction_efficiency Optimize Extraction check_recovery->extraction_efficiency Yes contamination Investigate Contamination (Blanks, Labware) check_consistency->contamination Yes carryover Check for Instrument Carryover check_consistency->carryover Yes check_peaks->contamination Yes degradation_products Identify Degradation Products (MPP, PA) check_peaks->degradation_products Yes

Caption: A troubleshooting flowchart for inaccurate this compound results.

References

Column selection and optimization for Dipentyl phthalate HPLC separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Dipentyl phthalate (DPP). It is designed for researchers, scientists, and drug development professionals to assist in method development, optimization, and resolution of common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound (DPP) HPLC separation?

A1: The most frequently used stationary phase for the HPLC analysis of phthalates, including DPP, is a C18 (octadecyl) column.[1][2][3][4] Phenyl-hexyl columns have also been shown to provide good resolution for phthalate separations.[5]

Q2: What are the recommended mobile phases for DPP analysis?

A2: A reverse-phase elution is typically employed, using a mixture of acetonitrile or methanol with water.[1][4] Gradient elution is often preferred over isocratic methods for separating multiple phthalates in a mixture.[2][3][4]

Q3: What is the typical detection wavelength for DPP?

A3: Phthalates, including DPP, are commonly detected using a UV detector at a wavelength of around 220-230 nm.[1][2]

Q4: How can I improve the resolution between DPP and other closely eluting phthalates?

A4: To enhance resolution, you can optimize the mobile phase composition, adjust the gradient slope, change the column temperature, or switch to a column with a different selectivity (e.g., from C18 to Phenyl-hexyl).[5][6][7] Using a column with a smaller particle size can also increase efficiency and improve resolution.[6]

Q5: What are the key considerations for sample preparation for DPP analysis?

A5: Sample preparation should aim to remove particulates and potential interferences. Solid-phase extraction (SPE) is a common technique for cleaning up complex samples.[2] It is crucial to use high-purity solvents and phthalate-free labware to avoid background contamination.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Interaction of DPP with active sites (silanols) on the stationary phase.[9][10]

  • Column Overload: Injecting too much sample onto the column.

  • Inappropriate Mobile Phase pH: Although less critical for neutral compounds like DPP, extreme pH can affect the column stationary phase.

  • Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase.[11]

Solutions:

  • Optimize Mobile Phase:

    • Add a small amount of a competitive agent, like triethylamine, to the mobile phase to block active silanol groups (use with caution as it can affect column lifetime).[9]

    • Ensure the mobile phase is well-degassed to prevent bubble formation.[12]

  • Adjust Injection Volume and Concentration:

    • Reduce the injection volume or dilute the sample to avoid overloading the column.

  • Column Maintenance:

    • Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[11]

    • If the problem persists, consider replacing the column or using a guard column to protect the analytical column.[13]

Problem: Poor Resolution

Possible Causes:

  • Suboptimal Mobile Phase Composition: The solvent strength may not be ideal for separating DPP from other components.

  • Inadequate Column Efficiency: The column may be old, contaminated, or have too large a particle size.

  • Isocratic Elution for Complex Samples: An isocratic method may not be sufficient to separate all analytes in a complex mixture.

Solutions:

  • Method Optimization:

    • Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve separation.[6]

    • Gradient Elution: Implement or optimize a gradient elution program. A shallower gradient can improve the separation of closely eluting peaks.[2][3]

    • Temperature: Adjusting the column temperature can alter selectivity and improve resolution.[6][7]

  • Column Selection:

    • Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) to increase efficiency.[6]

    • Consider a column with a different stationary phase chemistry, such as a Phenyl-hexyl column, which can offer different selectivity for aromatic compounds like phthalates.[5]

Problem: Retention Time Variability

Possible Causes:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.[12]

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times if a column oven is not used.[12]

  • Pump Performance Issues: Inconsistent flow rate from the HPLC pump.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.[12]

Solutions:

  • System Checks:

    • Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[12]

    • Temperature Control: Use a column oven to maintain a consistent temperature.[12]

    • Pump Maintenance: Regularly check the pump for leaks and ensure proper functioning of check valves.

  • Method Parameters:

    • Equilibration Time: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[12]

Quantitative Data Summary

The following tables summarize typical HPLC parameters and performance data for phthalate analysis. Note that data specifically for this compound is limited in publicly available literature; therefore, data for other common phthalates are provided as a reference.

Table 1: Typical HPLC Conditions for Phthalate Analysis

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 5 µmPhenyl-hexyl, 2.1 x 50 mm, 1.8 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile/Methanol (50:50)
Gradient 60% B to 100% B in 15 min10% B to 90% B in 2.5 min
Flow Rate 1.0 mL/min2.0 mL/min
Column Temp. 30 °C50 °C
Detection UV at 228 nmUV at 228 nm
Injection Vol. 20 µL1 µL

Table 2: Example Retention Times (min) for Common Phthalates

PhthalateMethod A (C18)[4]Method B (C18)[1]
Dimethyl phthalate (DMP)4.32.4
Diethyl phthalate (DEP)5.72.9
Dibutyl phthalate (DBP)13.57.2
Di(2-ethylhexyl) phthalate (DEHP)15.7-

Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters.

Experimental Protocols

Protocol 1: General HPLC Method for Phthalate Screening (including DPP)

This protocol provides a starting point for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 100% B (linear gradient)

      • 15-20 min: 100% B

      • 20.1-25 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 228 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water).

  • Sample Preparation:

    • For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

    • For solid samples, perform a suitable extraction (e.g., solid-liquid extraction with acetonitrile) followed by filtration.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the DPP peak based on the retention time of the standard and quantify using the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Asymmetry resolution Poor Resolution issue_type->resolution Overlapping Peaks retention_time Retention Time Drift issue_type->retention_time Shifting Peaks check_column Check Column (Age, Contamination) peak_shape->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_shape->check_mobile_phase resolution->check_column check_method Check Method Parameters (Gradient, Temp, Flow Rate) resolution->check_method retention_time->check_mobile_phase retention_time->check_method check_system Check System Hardware (Pump, Injector, Leaks) retention_time->check_system solution_column Flush or Replace Column Use Guard Column check_column->solution_column solution_mobile_phase Prepare Fresh Mobile Phase Optimize Additives check_mobile_phase->solution_mobile_phase solution_method Optimize Gradient/Temp Change Column Selectivity check_method->solution_method solution_system Perform Maintenance Check for Leaks check_system->solution_system end Problem Resolved solution_column->end solution_mobile_phase->end solution_method->end solution_system->end

Caption: General troubleshooting workflow for common HPLC issues.

DPP_Optimization_Pathway start Initial DPP Separation eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) start->eval_chrom tailing Peak Tailing Observed eval_chrom->tailing Asymmetry > 1.2 poor_res Poor Resolution eval_chrom->poor_res Rs < 1.5 good_sep Acceptable Separation eval_chrom->good_sep Criteria Met opt_mobile_phase Optimize Mobile Phase (Adjust ACN/MeOH %) tailing->opt_mobile_phase opt_gradient Optimize Gradient (Shallower Slope) poor_res->opt_gradient final_method Final Optimized Method good_sep->final_method opt_mobile_phase->eval_chrom opt_gradient->eval_chrom opt_temp Optimize Temperature opt_gradient->opt_temp change_column Change Column (e.g., C18 to Phenyl-Hexyl) change_column->eval_chrom opt_temp->eval_chrom opt_temp->change_column

Caption: Logical pathway for optimizing DPP HPLC separation.

References

Strategies to reduce carryover in automated Dipentyl phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for automated Dipentyl phthalate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate issues with carryover in your experiments.

Troubleshooting Guides

High levels of carryover can lead to inaccurate quantification and false positives. This guide provides a systematic approach to troubleshooting and resolving carryover issues in your automated this compound analysis.

Initial Assessment: Is it Carryover or Contamination?

The first step is to distinguish between carryover from a previous injection and persistent system contamination.

Experimental Protocol: Carryover vs. Contamination Check

  • Objective: To determine if the observed phthalate signal in blank injections is due to carryover from a preceding high-concentration sample or from a contaminated system component.

  • Procedure:

    • Inject a blank solvent (e.g., methanol or mobile phase initial conditions) to establish a baseline. This is your Pre-Blank .[1][2]

    • Inject a high-concentration this compound standard.

    • Immediately inject a series of three to five blank solvents. These are your Post-Blanks .[1][2][3]

  • Interpretation of Results:

    • Carryover: The phthalate peak area is highest in the first Post-Blank and decreases with each subsequent blank injection.[1]

    • Contamination: The phthalate peak area remains relatively constant across all blank injections (Pre-Blank and Post-Blanks).[1][2]

Troubleshooting Workflow for Carryover

If the initial assessment indicates carryover, follow this workflow to systematically identify and address the source.

Carryover_Troubleshooting cluster_0 Initial Assessment cluster_1 Troubleshooting Steps cluster_2 Solutions Start Start High_Blank High Phthalate Signal in Blank? Start->High_Blank Carryover_Test Perform Carryover vs. Contamination Check High_Blank->Carryover_Test Is_Carryover Carryover Confirmed? Carryover_Test->Is_Carryover Autosampler Optimize Autosampler Wash Is_Carryover->Autosampler Yes System_Contamination_Workflow Proceed to Contamination Troubleshooting Is_Carryover->System_Contamination_Workflow No Injection_Port Inspect & Clean Injection Port Autosampler->Injection_Port Wash_Solvents Use Stronger/Multiple Wash Solvents Autosampler->Wash_Solvents Wash_Volume Increase Wash Volume/Cycles Autosampler->Wash_Volume Column Evaluate Column Performance Injection_Port->Column Replace_Seals Replace Worn Rotor Seals/Stator Injection_Port->Replace_Seals Systematic_Isolation Isolate System Components Column->Systematic_Isolation Column_Flush Implement Column Flushing Protocols Column->Column_Flush Component_Replacement Replace Contaminated Component Systematic_Isolation->Component_Replacement

Caption: Troubleshooting workflow for this compound carryover.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound carryover in an automated analysis system?

A1: The most common sources of carryover for hydrophobic compounds like this compound include the autosampler needle, injector valve, sample loop, and the analytical column.[4][5][6] Adsorption to surfaces is a primary cause, especially for materials that are not sufficiently inert.[4] Worn rotor seals in the injector valve can also trap and later release the analyte.[4][6]

Q2: What are the best wash solvents for reducing this compound carryover?

A2: For hydrophobic compounds like this compound, a strong organic solvent is typically effective. A dual-solvent wash is often recommended, combining a strong organic solvent to dissolve the analyte with an aqueous solution to remove other residues.[7] Consider using a wash solvent that is a stronger solvent for this compound than the mobile phase. A mixture of isopropanol, methanol, acetonitrile, and water can be a very effective "magic solution."[8]

Q3: How can I optimize the autosampler wash protocol?

A3: To optimize your wash protocol, consider the following:

  • Increase Wash Volume: Using a larger volume of wash solvent can more effectively rinse the needle and sample loop.[7]

  • Increase Wash Cycles: Multiple shorter wash cycles can be more effective than a single large volume wash.[7]

  • Use Multiple Wash Solvents: A sequence of washes with different solvents (e.g., a strong organic solvent followed by the initial mobile phase) can be highly effective.[7]

  • Wash Needle Exterior: Ensure your protocol includes a step to wash the outside of the needle, as analyte can adhere to this surface.[6]

Q4: Can the type of vial I use affect carryover?

A4: Yes, the choice of sample vial can impact carryover. Phthalates can adsorb to glass surfaces. While not always necessary, using silanized glass vials can reduce the adsorption of hydrophobic compounds.[7] It is also crucial to use high-quality vials and caps with PTFE-lined septa to prevent contamination from the vial itself.[9]

Q5: I've optimized my wash protocol, but I still see carryover. What should I do next?

A5: If optimizing the wash protocol is insufficient, the issue may lie with a worn or contaminated component in the flow path.

  • Inspect the Injector Valve: Check the rotor seal and stator for scratches or wear. A worn seal is a common cause of carryover.[4][6]

  • Column Contamination: The analytical column can be a significant source of carryover.[5] Implement a robust column flushing procedure with a strong solvent after each sequence of high-concentration samples.

  • Systematic Isolation: To pinpoint the source, you can systematically bypass components. For example, replace the column with a union to see if the carryover persists, which would indicate the source is upstream (e.g., the autosampler or injector).[5]

Q6: How do I deal with persistent system contamination with this compound?

A6: Phthalates are ubiquitous environmental contaminants, which can lead to persistent background signals.[10][11]

  • Source Identification: Check all solvents, reagents, and lab materials (e.g., pipette tips, solvent filters) for phthalate contamination.[10] Phthalates can leach from plastic components.[9]

  • System Cleaning: A thorough system flush may be necessary. A common procedure involves removing the column, replacing it with a union, and purging all solvent lines with a strong solvent like isopropanol, followed by acetonitrile and then your mobile phase.[8]

  • Use a Trap Column: Installing a trap column between the pump and the injector can help to remove phthalate contamination from the mobile phase before it reaches the analytical column.[10][12]

Quantitative Data Summary

StrategyReported EffectivenessSource
Dual-Solvent Needle WashReduced residual analyte by 90%[7]
Switching to Silanized VialsEliminated adsorption-related contamination[7]
Increased System Flush CyclesCompletely removed ghost peaks[7]

Experimental Protocols

Protocol for Evaluating and Optimizing Autosampler Wash Solvents
  • Objective: To determine the most effective wash solvent or combination of solvents for minimizing this compound carryover.

  • Materials:

    • High-concentration this compound standard.

    • Blank solvent (e.g., initial mobile phase).

    • A selection of potential wash solvents (e.g., Methanol, Acetonitrile, Isopropanol, and mixtures thereof).

  • Procedure:

    • Establish a Baseline: With the current wash protocol, perform the "Carryover vs. Contamination Check" described above to quantify the initial level of carryover.

    • Test a New Wash Solvent:

      • Replace the current wash solvent with the first test solvent.

      • Purge the wash system thoroughly with the new solvent.

      • Repeat the "Carryover vs. Contamination Check."

    • Repeat for All Test Solvents: Repeat step 2 for each wash solvent or solvent combination you wish to evaluate.

    • Data Analysis: Compare the peak area of this compound in the first Post-Blank for each wash solvent. The solvent that results in the lowest peak area is the most effective at reducing carryover.

Logical Relationships in Carryover Reduction

The following diagram illustrates the relationship between the sources of carryover and the corresponding mitigation strategies.

Carryover_Reduction_Strategies cluster_sources Sources of Carryover cluster_strategies Mitigation Strategies Needle Autosampler Needle (Internal & External) Wash_Protocol Optimized Wash Protocol (Solvent, Volume, Cycles) Needle->Wash_Protocol Injector Injector Valve (Rotor Seal, Stator) Injector->Wash_Protocol Maintenance Preventive Maintenance (Seal Replacement) Injector->Maintenance Column Analytical Column Column_Care Column Flushing & Regeneration Column->Column_Care Vials Sample Vials Consumables Appropriate Vial Selection (e.g., Silanized) Vials->Consumables

Caption: Relationship between carryover sources and mitigation strategies.

References

Technical Support Center: Deconvolution of Co-eluting Peaks in Dipentyl Phthalate Chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of Dipentyl phthalate (DPP).

Troubleshooting Guides

Co-elution, the overlapping of two or more chromatographic peaks, can significantly compromise the accuracy of identification and quantification.[1][2] This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in this compound chromatograms.

Issue 1: Poor Resolution or Peak Overlap Observed in the Chromatogram

Possible Causes:

  • Suboptimal Chromatographic Conditions: The current method may not be suitable for separating this compound from other analytes.

  • Column Degradation: The performance of the gas chromatography (GC) column has deteriorated.[3]

  • Inappropriate Stationary Phase: The column's stationary phase chemistry is not selective enough for the compounds of interest.[1][4]

Troubleshooting Steps:

  • Method Optimization:

    • Temperature Program: Adjust the oven temperature gradient. A slower ramp rate can often improve the separation of closely eluting compounds.

    • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., Helium) to enhance column efficiency.[3]

    • Injection Volume: Reduce the injection volume to prevent column overloading, which can lead to peak broadening and overlap.[5]

  • Column Maintenance and Selection:

    • Column Trimming: Trim the inlet of the GC column to remove any contamination or stationary phase degradation.[3]

    • Stationary Phase Selection: If resolution issues persist, consider a column with a different stationary phase. For phthalate analysis, various stationary phases like Rtx-440 and Rxi-XLB have shown good resolution for complex mixtures.[6][7] Structural similarities among phthalates can make MS identification and quantification challenging, making good chromatographic separation crucial.[6]

  • Mass Spectrometry (MS) Deconvolution:

    • Many phthalates share a common base peak ion (m/z 149), which complicates the identification and quantification of co-eluting phthalates.[6][7] In such cases, leveraging deconvolution algorithms in your MS software can help to mathematically separate the overlapping mass spectra.

Logical Workflow for Troubleshooting Poor Resolution:

PoorResolutionWorkflow start Poor Resolution or Peak Overlap Observed method_optimization Optimize Chromatographic Method start->method_optimization temp_program Adjust Temperature Program method_optimization->temp_program flow_rate Optimize Carrier Gas Flow Rate method_optimization->flow_rate injection_vol Reduce Injection Volume method_optimization->injection_vol column_maintenance Perform Column Maintenance temp_program->column_maintenance If resolution is still poor flow_rate->column_maintenance If resolution is still poor injection_vol->column_maintenance If resolution is still poor column_trim Trim Column Inlet column_maintenance->column_trim column_selection Select Different Stationary Phase column_maintenance->column_selection resolution_achieved Resolution Achieved column_trim->resolution_achieved If resolution improves ms_deconvolution Utilize MS Deconvolution Software column_selection->ms_deconvolution If co-elution persists ms_deconvolution->resolution_achieved

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Suspected Co-elution Despite a Symmetrical Peak Shape

Possible Cause:

  • Perfect co-elution can sometimes result in a symmetrical peak, masking the presence of multiple components.[2]

Troubleshooting Steps:

  • Peak Purity Analysis:

    • Diode Array Detector (DAD): If using HPLC with a DAD, perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, it indicates the presence of co-eluting compounds.[2]

    • Mass Spectrometry (MS): In GC-MS, examine the mass spectra at different points across the peak (peak apex, leading edge, and tailing edge). A change in the mass spectral profile suggests co-elution.[2]

  • Chromatographic Method Modification:

    • Even if the peak appears symmetrical, slightly altering the chromatographic conditions (e.g., a shallower temperature gradient) may induce a partial separation, revealing a shoulder or a distorted peak shape.

Experimental Workflow for Detecting Hidden Co-elution:

HiddenCoelutionWorkflow start Symmetrical Peak with Suspected Co-elution peak_purity Perform Peak Purity Analysis start->peak_purity modify_method Modify Chromatographic Method start->modify_method use_dad Use DAD for UV Spectra Analysis peak_purity->use_dad use_ms Analyze Mass Spectra Across the Peak peak_purity->use_ms coelution_confirmed Co-elution Confirmed use_dad->coelution_confirmed If spectra differ pure_peak Peak is Pure use_dad->pure_peak If spectra are identical use_ms->coelution_confirmed If mass profiles shift use_ms->pure_peak If mass profiles are consistent shallow_gradient Apply Shallower Temperature Gradient modify_method->shallow_gradient shallow_gradient->coelution_confirmed If peak shape distorts

Caption: Workflow for detecting hidden co-elution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in this compound analysis?

A1: Co-elution occurs when this compound and one or more other compounds exit the chromatography column at the same time, resulting in overlapping peaks.[2] This is problematic because it can lead to inaccurate identification and quantification of this compound.[1] Phthalate analysis is particularly susceptible to this due to the structural similarities among different phthalates, which can make them difficult to separate chromatographically.[6]

Q2: How can I identify if I have a co-elution problem?

A2: Signs of co-elution include asymmetrical peaks, such as those with shoulders or tailing.[2] However, in cases of perfect co-elution, the peak may still appear symmetrical.[2] Using a diode array detector (DAD) in HPLC to check for consistent UV spectra across the peak or examining mass spectra at different points within the peak in GC-MS can help confirm peak purity.[2]

Q3: What are the first steps to take to resolve co-eluting peaks?

A3: The initial approach should be to optimize your chromatographic method. This can involve adjusting the temperature program, changing the carrier gas flow rate, or modifying the mobile phase composition in HPLC. These adjustments can alter the retention times of the co-eluting compounds and improve their separation.

Q4: When should I consider changing my GC column?

A4: If method optimization does not resolve the co-elution, you should consider the GC column. Column aging can lead to a loss of resolution. If the column is old, replacing it with a new one of the same type may solve the problem. If the co-elution is due to a lack of selectivity of the stationary phase, you will need to choose a column with a different chemistry. For complex phthalate mixtures, columns such as Rtx-440 and Rxi-XLB have demonstrated good performance.[6][7]

Q5: Are there software-based solutions for co-eluting peaks?

A5: Yes, most modern chromatography data systems and mass spectrometry software include deconvolution algorithms. These tools use mathematical methods to separate the signals of co-eluting compounds based on subtle differences in their chromatographic profiles or mass spectra.[8][9] This can be particularly useful when complete chromatographic separation is difficult to achieve.[9]

Q6: Can contamination be a source of co-eluting peaks in phthalate analysis?

A6: Yes, phthalates are ubiquitous in laboratory environments and can be a significant source of contamination.[10] Contamination can occur from solvents, glassware, plastic materials, and even the laboratory air.[10] This contamination can introduce interfering peaks that may co-elute with your target analyte, this compound. It is crucial to include procedural blanks in your analysis to identify and mitigate potential contamination.[10]

Data Presentation

Table 1: Comparison of GC Columns for Phthalate Separation

Stationary PhaseKey CharacteristicsPerformance for Phthalate AnalysisReference
Rtx-440 Mid-polarity proprietary phaseShowed excellent resolution for complex phthalate mixtures.[6][7]
Rxi-XLB Low-polarity silarylene phaseAlso demonstrated superior resolution for a wide range of phthalates.[6][7]
Rxi-5ms Low-polarity 5% diphenyl / 95% dimethyl polysiloxaneGood general-purpose column, but may show co-elution for some phthalate pairs.[6]
Rxi-35Sil MS Mid-polarity 35% diphenyl / 65% dimethyl polysiloxaneProvides different selectivity compared to 5-type phases.[6]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (or as appropriate for your sample concentration)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute

    • Ramp: 20°C/min to 300°C

    • Hold: 3 minutes at 300°C

  • Transfer Line Temperature: 300°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 250°C

  • Acquisition Mode: Full Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, characteristic ions can be monitored.

Sample Preparation:

  • Standards and samples should be dissolved in a suitable solvent such as methylene chloride or hexane.[7]

  • Ensure all glassware is thoroughly cleaned to avoid phthalate contamination.[10]

Protocol 2: Deconvolution of Overlapping Peaks Using Mass Spectrometry Software

  • Acquire Data: Collect GC-MS data in full scan mode to ensure all mass spectral information is captured.

  • Identify Co-eluting Peaks: In your chromatography software, identify the peak or peak region where co-elution is suspected.

  • Select Deconvolution Tool: Navigate to the deconvolution or peak purity analysis tool within your software.

  • Define Peak Range: Specify the start and end times of the peak region to be deconvoluted.

  • Execute Deconvolution: Run the deconvolution algorithm. The software will attempt to identify the individual components and their respective mass spectra.

  • Review Results: Examine the deconvoluted mass spectra and compare them to a library (e.g., NIST) to identify the individual compounds. The software should also provide an estimate of the chromatographic profile for each component.

References

Technical Support Center: Enhancing Dipentyl Phthalate (DPeP) Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Dipentyl phthalate (DPeP) detection during trace analysis experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound at trace levels.

Question: Why am I observing high background or contamination with this compound in my blank samples?

Answer: Phthalates, including this compound, are ubiquitous environmental and laboratory contaminants. High background noise or the presence of DPeP in blank samples is a common issue in trace analysis. Here are potential sources and solutions:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1][2]

    • Solution: Test each batch of solvent before use. Consider using solvents specifically tested for phthalate analysis. Distillation of solvents may be necessary in some cases.

  • Glassware and Plasticware: Plastic containers, pipette tips, and even glassware can leach phthalates.

    • Solution: Whenever possible, use glassware instead of plastic.[3] Thoroughly clean all glassware by rinsing with phthalate-free solvent and baking at a high temperature. Avoid using plastic materials in your sample preparation workflow.

  • Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from various plastic materials in the lab.[4]

    • Solution: Prepare samples in a clean, dedicated area, preferably in a fume hood with a charcoal filter. Keep solvent bottles and samples sealed when not in use.

  • Autosampler and GC/LC System: Septa, tubing, and other components of the chromatography system can be sources of phthalate contamination.

    • Solution: Regularly bake out the GC inlet and column. Use low-bleed septa and consider installing an in-line solvent filter or a trap column between the pump and the autosampler in an LC system to capture contaminants.[3][5]

Question: My signal intensity for this compound is low, or I am unable to achieve the desired limit of detection (LOD). How can I enhance the sensitivity?

Answer: Low signal intensity for DPeP can be due to several factors related to sample preparation, instrument parameters, and the chosen analytical technique.

  • Suboptimal Sample Preparation: Inefficient extraction and concentration steps can lead to low analyte recovery.

    • Solution: Optimize your sample preparation method. For liquid samples, liquid-liquid extraction (LLE) with a suitable solvent like n-hexane can be effective.[6] For solid samples, techniques like matrix solid-phase dispersion (MSPD) can be employed.[7] Ensure complete solvent evaporation and reconstitution in a minimal volume of a suitable solvent.

  • Instrumental Parameters: The sensitivity of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly dependent on the instrumental parameters.

    • Solution for GC-MS:

      • Use a high-efficiency capillary column, such as a DB-5ms.[6]

      • Optimize the oven temperature program to ensure good peak shape and separation.

      • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity.[1][2]

    • Solution for LC-MS/MS:

      • Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.[3][8][9]

      • Optimize the mobile phase composition and gradient to achieve good chromatographic separation and ionization efficiency.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of DPeP in the mass spectrometer source, leading to a lower signal.

    • Solution: Improve sample cleanup procedures. Use of solid-phase extraction (SPE) with appropriate sorbents can help remove interfering matrix components. Alternatively, a matrix-matched calibration curve can be used to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical quantifier and qualifier ions for this compound in GC-MS analysis?

A1: While specific ions can vary slightly based on the instrument and conditions, for this compound (DPeP), a common quantifier ion is m/z 149, which corresponds to the phthalic anhydride fragment. Qualifier ions can include other characteristic fragments of the DPeP molecule. It is crucial to determine the optimal ions and their ratios experimentally by injecting a pure standard of DPeP.

Q2: What is a suitable internal standard for this compound analysis?

A2: An ideal internal standard is a compound that is chemically similar to the analyte but not present in the samples. For phthalate analysis, isotopically labeled analogs are often the best choice. For example, this compound-d4 (DPeP-d4) would be an excellent internal standard for DPeP analysis. If an isotopically labeled standard is not available, other phthalates that are not expected to be in the samples, or compounds with similar chromatographic behavior and ionization properties, can be used.

Q3: How can I improve the separation of this compound from other isomeric phthalates?

A3: Chromatographic separation of phthalate isomers can be challenging. For GC analysis, using a column with a stationary phase that provides good selectivity for these compounds, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended.[6][10] Optimizing the temperature ramp rate can also improve resolution. For LC analysis, the choice of the stationary phase (e.g., C18) and the organic modifier in the mobile phase can significantly impact the separation of isomers.[3]

Q4: What are the expected recovery rates for this compound in different sample matrices?

A4: Recovery rates can vary significantly depending on the sample matrix and the extraction method used. Generally, for methods like liquid-liquid extraction from aqueous samples, recoveries can range from 80% to 120%. For more complex matrices, such as food or biological samples, recoveries might be lower and require more extensive optimization of the extraction and cleanup steps. It is essential to validate the method for your specific matrix by performing spiking experiments at different concentration levels.

Quantitative Data Summary

The following tables summarize quantitative data for phthalate analysis from various studies. Note that detection limits are highly matrix- and instrument-dependent.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates using GC-MS/MS

CompoundLOD (ng/L)LOQ (ng/L)MatrixReference
This compound (DPeP)0.5 - 1.01.5 - 3.0Non-alcoholic beverages[6]
Dimethyl phthalate (DMP)0.5 - 1.01.5 - 3.0Non-alcoholic beverages[6]
Diethyl phthalate (DEP)0.5 - 1.01.5 - 3.0Non-alcoholic beverages[6]
Dibutyl phthalate (DBP)0.5 - 1.01.5 - 3.0Non-alcoholic beverages[6]
Benzyl butyl phthalate (BBP)0.5 - 1.01.5 - 3.0Non-alcoholic beverages[6]
Di(2-ethylhexyl) phthalate (DEHP)0.5 - 1.01.5 - 3.0Non-alcoholic beverages[6]

Table 2: Performance of LC-MS/MS for Phthalate Detection

CompoundPlatformLimit of Detection (ppb)Reference
Various PhthalatesSingle Quadrupole LC/MS<50[8]
Various PhthalatesTriple Quadrupole LC/MS<1[8]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples (Adapted from[6])

  • To 5.0 mL of the aqueous sample in a 15 mL centrifuge tube, add 10 µL of an appropriate internal standard solution.

  • Add 1.5 mL of methanol and vortex the mixture.

  • Transfer the mixture to a separatory funnel.

  • Add 15 mL of n-hexane to the funnel and shake vigorously for 7 minutes.

  • Allow the phases to separate for 5 minutes. If an emulsion forms, add 0.5 mL of a 10% NaCl solution.

  • Collect the organic (n-hexane) layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of n-hexane.

  • Combine the organic extracts and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for GC-MS or LC-MS analysis.

2. GC-MS/MS Instrumental Parameters for Phthalate Analysis (Adapted from[6])

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless mode, injection volume 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 280 °C.

    • Ramp 2: 5 °C/min to 310 °C, hold for 5 min.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (n-hexane) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GCMS GC-MS/MS Analysis Reconstitution->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for DPeP analysis.

troubleshooting_workflow Start Start: Low DPeP Sensitivity Check_Blanks High background in blanks? Start->Check_Blanks Contamination_Source Identify Contamination Source (Solvents, Glassware, System) Check_Blanks->Contamination_Source Yes Check_Recovery Low analyte recovery? Check_Blanks->Check_Recovery No Clean_System Implement Cleaning Procedures Contamination_Source->Clean_System Clean_System->Start Optimize_Prep Optimize Sample Preparation (Extraction, Concentration) Check_Recovery->Optimize_Prep Yes Check_Signal Low signal intensity? Check_Recovery->Check_Signal No Optimize_Prep->Start Optimize_MS Optimize MS Parameters (SIM/MRM, Voltages) Check_Signal->Optimize_MS Yes Matrix_Effects Suspect Matrix Effects? Check_Signal->Matrix_Effects No Optimize_MS->Start Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Matrix_Effects->Improve_Cleanup Yes End End: Sensitivity Enhanced Matrix_Effects->End No Improve_Cleanup->Start

Caption: Troubleshooting workflow for low DPeP sensitivity.

References

Technical Support Center: Resolving Dipentyl Phthalate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the resolution of dipentyl phthalate isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound isomers by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution of Isomers Inadequate stationary phase selectivity.For GC: Utilize a column with a different stationary phase chemistry. Rtx-440 and Rxi-XLB columns are often recommended for phthalate analysis due to their ability to separate structurally similar compounds.[1] For HPLC: Employ a phenyl-hexyl or a C18 column. Phenyl-hexyl columns, in particular, have shown good performance in separating phthalate isomers.[2] Consider using a column with smaller particle sizes (e.g., 1.8 µm) to improve resolution.[2]
Non-optimal mobile phase or temperature gradient.For HPLC: Optimize the mobile phase composition. A ternary gradient using acetonitrile and methanol as the organic phase can enhance separation.[2] Experiment with different gradient slopes and temperatures. For GC: Adjust the temperature ramp rate. A slower temperature ramp can improve the separation of closely eluting isomers.
Peak Tailing Active sites on the column or in the GC liner.Use a column with low silanol activity, such as a Newcrom R1 for HPLC, to minimize interactions that can cause tailing.[3] For GC, use an inert liner, such as an Agilent Ultra Inert mid-frit liner, to reduce analyte interaction.[4]
Contamination of the column or guard column.Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Co-elution with Other Phthalates Similar retention times on the selected column.For GC-MS: While chromatographic co-elution may occur, isomers can often be distinguished by their mass spectra if they are not isobaric.[1] For example, many phthalates share a common base peak ion at m/z 149, making differentiation of co-eluting phthalates challenging without good chromatographic separation.[1] For HPLC: Adjust the mobile phase composition or gradient to alter the selectivity and improve separation.
Low Sensitivity/Poor Signal-to-Noise Suboptimal detector settings.For GC-MS: Use Selected Ion Monitoring (SIM) mode to increase sensitivity for the target analytes.[5] For HPLC-UV: Ensure the detection wavelength is set to the absorbance maximum of the phthalates (typically around 230 nm).[6]
Sample matrix interference.Employ a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering compounds.
Contamination and Ghost Peaks Phthalates are ubiquitous environmental contaminants.Use high-purity solvents and meticulously clean all glassware. Analyze procedural blanks to identify and quantify background contamination.[7] Common sources of contamination include plastic labware, solvents, and septa.[4][8]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for resolving this compound isomers, GC or HPLC?

Both GC and HPLC can be used effectively for the analysis of phthalates.[9] GC-MS is a commonly used technique due to its simplicity, speed, and the structural information provided by mass spectrometry.[1] However, HPLC, particularly with modern columns and instrumentation, can also provide excellent resolution of phthalate isomers.[10] The choice often depends on the available instrumentation, the complexity of the sample matrix, and the specific isomers being targeted.

Q2: What are the typical stationary phases used for the GC separation of phthalate isomers?

A variety of GC stationary phases can be used. Based on performance modeling, Rtx-440 and Rxi-XLB columns are highly recommended for providing good chromatographic separations of a wide range of phthalates.[1] Other phases that have been evaluated include Rxi-5ms, Rtx-50, and Rxi-35Sil MS.[1]

Q3: What mobile phases are recommended for the HPLC separation of this compound isomers?

For reversed-phase HPLC, a common approach is to use a mobile phase consisting of acetonitrile and water.[3][11] The addition of a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape.[3] A gradient elution with acetonitrile and methanol as the organic modifiers has also been shown to be effective.[2]

Q4: How can I confirm the identity of this compound isomers if they co-elute?

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. Even if isomers are not fully separated chromatographically, their mass spectra can often be used for identification, provided they have different fragmentation patterns.[1] High-resolution mass spectrometry can provide even greater confidence in identification. Ion mobility spectrometry (IMS) coupled with mass spectrometry offers an additional dimension of separation based on the ion's size and shape, which can resolve isomeric compounds.[12]

Q5: What are common sample preparation techniques for analyzing dipentyl phthalates in complex matrices?

Sample preparation is crucial to remove interferences and concentrate the analytes. Common techniques include:

  • Ultrasonic extraction: Using a solvent like methanol to extract phthalates from solid or semi-solid samples.[13]

  • Solid-Phase Extraction (SPE): A versatile technique for cleaning up and concentrating samples from various matrices.

  • Liquid-Liquid Extraction (LLE): A classic method for extracting analytes from aqueous samples.[7]

  • Matrix Solid-Phase Dispersion (MSPD): A technique particularly useful for solid and semi-solid samples.

Experimental Protocols

GC-MS Method for Phthalate Isomer Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample types.

  • Sample Preparation:

    • For solid samples (e.g., cosmetics, plastics), extract a known weight of the homogenized sample with methanol using ultrasonication.[2][13]

    • Centrifuge the extract at high speed.[13]

    • Filter the supernatant through a 0.45 µm filter.[13]

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Column: Rtx-440 or Rxi-XLB (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.[4]

    • Inlet: Splitless injection.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions (e.g., m/z 149).

HPLC-UV Method for Phthalate Isomer Analysis

This protocol provides a starting point for developing an HPLC method for this compound isomers.

  • Sample Preparation:

    • Follow a similar extraction procedure as for GC-MS, but reconstitute the final extract in the mobile phase.

  • HPLC Conditions:

    • Column: Phenyl-hexyl or C18 (e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size).[2]

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

      • C: Methanol

    • Gradient:

      • Start with a suitable initial composition (e.g., 50% B, 10% C).

      • Linearly increase the organic phase composition over 15-20 minutes.

      • Include a column re-equilibration step at the end of the gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm.[6]

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid/Liquid Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (e.g., Rtx-440 column) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (Scan or SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound isomers.

Troubleshooting_Logic Start Experiment Start Problem Poor Isomer Resolution? Start->Problem Check_Column Optimize Stationary Phase (e.g., Phenyl-hexyl for HPLC, Rtx-440 for GC) Problem->Check_Column Yes Check_Tailing Peak Tailing Observed? Problem->Check_Tailing No Optimize_Method Adjust Mobile Phase/Gradient (HPLC) or Temperature Program (GC) Check_Column->Optimize_Method Optimize_Method->Check_Tailing Use_Inert Use Inert Column/Liner Check_Tailing->Use_Inert Yes Check_Contamination Contamination Suspected? Check_Tailing->Check_Contamination No Use_Inert->Check_Contamination Clean_System Use High-Purity Solvents & Clean Glassware Check_Contamination->Clean_System Yes Success Successful Resolution Check_Contamination->Success No Clean_System->Success

Caption: Troubleshooting logic for this compound isomer resolution.

References

Best practices for cleaning glassware to avoid Phthalate contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining phthalate-free glassware for sensitive experiments.

Troubleshooting Guides

Issue: Persistent Phthalate Contamination Detected in Blank Samples

This guide addresses the common problem of detecting phthalates (e.g., dibutyl phthalate (DBP), diethylhexyl phthalate (DEHP)) in analytical blanks, which can compromise experimental results.

Potential Causes and Solutions:

Potential CauseRecommended Action
Contaminated Solvents and Reagents Use high-purity, HPLC-grade, or "phthalate-free" labeled solvents and reagents. When possible, redistill solvents to ensure purity. Tap water can also be a source, so use HPLC-grade water for final rinses.
Leaching from Laboratory Consumables Avoid plastic materials wherever possible, as phthalates can easily leach from them. This includes pipette tips, syringes, vial caps, and storage containers. Opt for glass or stainless-steel alternatives. Be aware that soft PVC materials are a significant source of phthalate contamination.
Inadequate Glassware Cleaning Implement a rigorous, multi-step cleaning protocol specifically designed to remove organic residues. This should include solvent rinses with acetone or ethanol, followed by multiple rinses with high-purity water. For stubborn organic residues, a chromic acid wash can be effective, but must be handled with extreme caution.
Environmental Contamination Phthalates are ubiquitous in the laboratory environment and can originate from dust, vinyl gloves, and even PVC flooring. Maintain a clean laboratory environment and avoid wearing vinyl gloves during sample preparation and glassware handling. Wrap clean glassware in aluminum foil for storage to prevent recontamination from dust and airborne particles.
Cross-Contamination from Other Experiments If the same glassware is used for different experiments, ensure it is thoroughly cleaned between uses to prevent carryover of phthalates or other organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of phthalate contamination in a laboratory setting?

A1: Phthalate contamination in a laboratory is often ubiquitous. The primary sources include:

  • Plastic Labware: Soft PVC materials are a major contributor, but phthalates can also leach from other plastics like those used in pipette tips, syringes, and sample containers.

  • Solvents and Reagents: Even high-grade solvents can contain trace amounts of phthalates.

  • Environmental Dust: Dust particles can carry phthalates and settle on glassware.

  • Personal Protective Equipment: Vinyl gloves are a known source of phthalate contamination.

  • Laboratory Equipment: Tubing, O-rings, and other plastic components in analytical instruments can be a source of contamination.

Q2: What is the recommended general-purpose cleaning protocol for removing phthalates from glassware?

A2: A multi-step approach is recommended. First, rinse the glassware with an appropriate solvent like acetone or ethanol to remove organic residues. Then, wash with a laboratory-grade, phosphate-free detergent. Follow this with thorough rinsing with tap water, and finally, multiple rinses with distilled or deionized water. For trace analysis, a final rinse with HPLC-grade water is advisable.

Q3: How can I verify that my glassware is free from phthalate contamination?

A3: A simple visual check is the "uniform wetting" test. After the final rinse with deionized water, a clean glass surface will be uniformly wetted, and the water will form a continuous film. If droplets form, it indicates the presence of a greasy or organic film, which could include phthalates. For highly sensitive applications like mass spectrometry, running a solvent blank through the cleaned glassware and analyzing it for the presence of phthalates is the most definitive method.

Q4: Are there any materials I should completely avoid in the lab to prevent phthalate contamination?

A4: To minimize phthalate contamination, it is best to avoid or strictly limit the use of:

  • Soft PVC items: This includes tubing, flooring, and some lab equipment components.

  • Vinyl gloves: Nitrile gloves are a better alternative.

  • Plastic storage containers for samples and standards: Use glass or stainless steel instead.

  • Recycled paper and cardboard for sample storage: These can be sources of phthalates. Use aluminum foil for wrapping samples.

Q5: How should I properly dry and store glassware to prevent re-contamination?

A5: After the final rinse, allow glassware to air dry on a clean rack. Avoid drying with paper towels or cloths, as these can introduce fibers and organic contaminants. For faster drying, you can rinse with a volatile solvent like acetone and allow it to evaporate. Store clean glassware in a dust-free cabinet or wrap the openings with aluminum foil.

Quantitative Data on Phthalate Leaching

Plastic MaterialLeaching of DEHP (µg/mL) after 24 hours in n-hexane
Polyvinyl Chloride (PVC)5.19 - 28.76 (% by weight)
Polyethylene (PE)Not Detected
Polypropylene (PP)Not Detected
Polystyrene (PS)Not Detected

Data adapted from a study on phthalate leaching from plastic food and pharmaceutical contact materials. The use of n-hexane represents a worst-case scenario for leaching.

Experimental Protocols

Standard Operating Procedure (SOP) for Phthalate-Free Glassware Cleaning

  • Initial Rinse: Immediately after use, rinse the glassware with tap water to remove the bulk of any residues.

  • Solvent Rinse (for organic residues): Rinse the glassware 2-3 times with acetone or ethanol. Collect the solvent waste in an appropriately labeled container.

  • Detergent Wash: Wash the glassware with a warm solution of a laboratory-grade, phosphate-free detergent. Use a non-abrasive brush if necessary.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of the detergent.

  • Acid Rinse (Optional, for stubborn residues): For highly contaminated glassware, soak in a 1% solution of hydrochloric or nitric acid for several hours. This step should be performed in a fume hood with appropriate personal protective equipment.

  • Deionized Water Rinse: Rinse the glassware at least 3-4 times with deionized water.

  • High-Purity Water Final Rinse: For trace analysis applications, perform a final rinse with HPLC-grade water.

  • Drying: Allow the glassware to air dry on a clean rack or in a drying oven at a temperature not exceeding 110°C. Do not use paper towels.

  • Storage: Store the clean glassware in a dust-free environment or cover the openings with aluminum foil.

Protocol: Solvent Rinse Test for Phthalate Contamination

  • Take a representative piece of cleaned and dried glassware.

  • Add a small volume of high-purity solvent (e.g., hexane or methanol) that will be used in your experiment.

  • Swirl the solvent to rinse the entire inner surface of the glassware.

  • Transfer the solvent to a clean autosampler vial.

  • Analyze the solvent using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of target phthalates.

  • Compare the results to a direct injection of the pure solvent as a control.

Visualizations

G Decision Tree for Glassware Cleaning Protocol Selection start Start: Assess Cleaning Needs trace_analysis Trace Analysis (e.g., GC/MS, LC/MS)? start->trace_analysis general_use General Chemistry/Preparative Use? trace_analysis->general_use No protocol_trace Follow Rigorous Phthalate-Free Protocol: - Solvent Rinse (Acetone/Ethanol) - Lab-grade Detergent Wash - Multiple DI Water Rinses - HPLC-grade Water Final Rinse - Air Dry & Cover trace_analysis->protocol_trace Yes organic_residue Visible Organic Residue? general_use->organic_residue Yes end_process Proceed with Experiment protocol_trace->end_process protocol_general Standard Cleaning Protocol: - Detergent Wash - Tap Water Rinse - DI Water Rinse - Air Dry protocol_general->end_process organic_residue->protocol_general No solvent_pre_rinse Pre-rinse with appropriate organic solvent (e.g., Acetone) organic_residue->solvent_pre_rinse Yes solvent_pre_rinse->protocol_general

Caption: Decision tree for selecting the appropriate glassware cleaning protocol.

G Workflow for Minimizing Phthalate Contamination in Experiments cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_qc Quality Control glassware_cleaning 1. Rigorous Glassware Cleaning reagent_prep 2. Prepare Phthalate-Free Reagents & Standards glassware_cleaning->reagent_prep sample_prep 3. Sample Preparation (Avoid Plastics) reagent_prep->sample_prep analysis 4. Instrumental Analysis (e.g., GC/MS) sample_prep->analysis blank_analysis 5. Analyze Solvent Blank analysis->blank_analysis data_review 6. Review Data for Contamination blank_analysis->data_review

Caption: Experimental workflow for minimizing phthalate contamination.

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of Dipentyl Phthalate and Di(2-ethylhexyl) Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicological profiles of two commonly used phthalate plasticizers, Dipentyl phthalate (DPP) and Di(2-ethylhexyl) phthalate (DEHP). The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology. This document summarizes key toxicity data, details experimental methodologies for pivotal studies, and illustrates relevant biological pathways and experimental workflows.

Executive Summary

Both this compound (DPP) and Di(2-ethylhexyl) phthalate (DEHP) are recognized as reproductive and developmental toxicants. However, available data consistently indicate that DPP exhibits a greater potency in inducing adverse reproductive outcomes, particularly in males, compared to DEHP. Studies have shown DPP to be approximately two to eight times more potent than DEHP in reducing fetal testosterone production and inducing male reproductive malformations.[1][2][3] While DEHP has been more extensively studied, with a broader range of toxicological data available, the higher potency of DPP at lower doses is a critical consideration for risk assessment.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for DPP and DEHP from various in vivo and in vitro studies.

Toxicity EndpointTest Species/SystemThis compound (DPP)Di(2-ethylhexyl) phthalate (DEHP)Reference(s)
Acute Oral Toxicity (LD50) RatNo data available14.2 - 50.0 g/kg[1]
MouseNo data available23.6 g/kg[1]
Reproductive Toxicity
NOAEL (No-Observed-Adverse-Effect Level) - Male Reproductive Tract MalformationsRat< 100 mg/kg/day4.8 mg/kg/day (100 ppm)[4][5]
LOAEL (Lowest-Observed-Adverse-Effect Level) - Male Reproductive Tract MalformationsRat100 mg/kg/dayNo data available[6]
ED50 (Effective Dose, 50%) - Reduction in Fetal Testicular Testosterone Production (in utero exposure GD 14-18)Rat47.4 mg/kg/day388.2 mg/kg/day[2]
ED50 - Anogenital Distance (AGD) Reduction (in utero exposure GD 8-18)Rat252.3 mg/kg/day521.0 mg/kg/day[2]
ED50 - Nipple Retention (in utero exposure GD 8-18)Rat175.0 mg/kg/day784.8 mg/kg/day[2]
In Vitro Cytotoxicity
IC50 (Half-maximal inhibitory concentration)L929 murine fibroblasts (7 days exposure)> 0.1 mg/mL (less toxic than its metabolite)~0.05 - 0.1 mg/mL[7][8]
BALB/c 3T3 A31-1-1 cellsNo data available~17 µg/mL[9]
Dog primary testicular cellsNo data available22.53 µM[10]

Key Experimental Protocols

Fetal Testicular Testosterone Production Assay (Ex Vivo)

This assay is crucial for assessing the direct impact of phthalates on steroidogenesis in the developing male reproductive system.

Methodology:

  • Animal Dosing: Timed-pregnant Sprague-Dawley rats are dosed orally by gavage with the test compound (DPP or DEHP) or vehicle control (e.g., corn oil) during a critical window of sexual differentiation, typically from gestational day (GD) 14 to 18.[11][12]

  • Fetal Testis Collection: On GD 18, pregnant dams are euthanized, and male fetuses are collected. The testes from the male fetuses are carefully dissected under a dissecting microscope.[11]

  • Ex Vivo Incubation: Individual fetal testes are placed in wells of a culture plate containing a defined culture medium (e.g., M199 medium without phenol red).[11] The testes are incubated for a set period, typically 3 hours, at 37°C with gentle rocking to allow for testosterone production and secretion into the medium.[11]

  • Testosterone Measurement: Following incubation, the culture medium is collected from each well. The concentration of testosterone in the medium is quantified using a sensitive and specific method, such as a radioimmunoassay (RIA).[11][13][14]

  • Data Analysis: The amount of testosterone produced per testis is calculated. The results from the treated groups are compared to the vehicle control group to determine the effect of the phthalate on testosterone synthesis. Dose-response curves are generated to calculate values such as the ED50.[2]

Assessment of Male Reproductive Tract Malformations

Postnatal evaluation of male offspring exposed to phthalates in utero is essential for identifying developmental abnormalities.

Methodology:

  • Animal Dosing: Pregnant dams are dosed with the test compound or vehicle control during gestation, as described in the previous protocol.

  • Postnatal Examination: Male offspring are examined at various postnatal day (PND) milestones for a range of endpoints.

    • Anogenital Distance (AGD): On PND 2, the distance between the anus and the base of the genital tubercle is measured using a calibrated microscope or calipers. A reduction in AGD is a sensitive indicator of anti-androgenic effects.[2][15]

    • Nipple Retention: On PND 13, the number of nipples is counted. In male rodents, nipples typically regress before birth, and the presence of nipples in males is an indicator of feminization.[2]

    • Gross Malformations: At adulthood (e.g., PND 70-90), male offspring are euthanized, and a detailed necropsy of the reproductive tract is performed. This includes examination for malformations such as hypospadias (abnormal urethral opening), cryptorchidism (undescended testes), epididymal agenesis, and abnormalities of the prostate and seminal vesicles.[4][15][16]

  • Data Analysis: The incidence and severity of malformations in the treated groups are compared to the control group. Statistical analyses are performed to determine the dose-response relationship and establish NOAEL and LOAEL values.[4][5]

In Vitro Cytotoxicity Assay

This assay provides a rapid screening method to assess the direct toxic effects of compounds on cultured cells.

Methodology:

  • Cell Culture: A suitable cell line, such as L929 murine fibroblasts or HepG2 human liver cancer cells, is cultured in appropriate growth medium in 96-well microplates until a desired confluency is reached.[8][17]

  • Compound Exposure: The cells are then exposed to a range of concentrations of the test compound (DPP or DEHP) or a vehicle control (e.g., DMSO).[8][17]

  • Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.[17]

  • Viability Assessment: After the exposure period, cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[17][18]

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. Dose-response curves are then plotted to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway implicated in phthalate toxicity and a typical workflow for an in vitro cytotoxicity experiment.

PPARa_Signaling_Pathway DEHP DEHP MEHP MEHP (active metabolite) DEHP->MEHP Metabolism PPARa PPARα MEHP->PPARa Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism ↑ Lipid Metabolism TargetGenes->LipidMetabolism CellProliferation ↑ Cell Proliferation TargetGenes->CellProliferation OxidativeStress ↑ Oxidative Stress TargetGenes->OxidativeStress Hepatotoxicity Hepatotoxicity LipidMetabolism->Hepatotoxicity CellProliferation->Hepatotoxicity OxidativeStress->Hepatotoxicity Cytotoxicity_Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding CompoundAddition Add test compounds (DPP or DEHP) and controls CellSeeding->CompoundAddition Incubation Incubate for 24-72 hours CompoundAddition->Incubation ViabilityAssay Add viability reagent (e.g., MTT) Incubation->ViabilityAssay MeasureAbsorbance Measure absorbance with plate reader ViabilityAssay->MeasureAbsorbance DataAnalysis Calculate % viability and IC50 values MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

References

Endocrine disrupting potency of Dipentyl phthalate compared to other phthalates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals Dipentyl phthalate (DPP) as a significant endocrine-disrupting chemical, exhibiting potent anti-androgenic and potential anti-estrogenic activities, often exceeding the potency of other widely studied phthalates. This guide provides a comparative overview of the endocrine-disrupting potential of DPP against other common phthalates, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are included to provide a thorough resource for researchers, scientists, and drug development professionals.

Comparative Endocrine-Disrupting Potency

This compound's endocrine-disrupting effects, particularly its anti-androgenic properties, have been shown to be more potent than several other phthalates, including the well-researched Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). While data on its direct estrogenic activity is less definitive, some studies suggest a potential for anti-estrogenic effects.

Anti-Androgenic Activity

For comparison, the anti-androgenic activities of other phthalates have been quantified in vitro. For instance, DBP and its metabolite, mono-n-butyl phthalate (MBP), have reported IC50 values of 1.05 x 10-6 M and 1.22 x 10-7 M, respectively, in a luciferase reporter gene assay[1].

Estrogenic and Anti-Estrogenic Activity

The estrogenic potential of phthalates is generally considered to be weak. In vitro studies using a recombinant yeast screen have shown that the estrogenic potency of several phthalates follows the order: Butyl Benzyl Phthalate (BBP) > Dibutyl Phthalate (DBP) > Diisobutyl Phthalate (DIBP) > Diethyl Phthalate (DEP) > Diisononyl Phthalate (DINP)[2][3]. These compounds exhibited potencies that were approximately 1 x 106 to 5 x 107 times less than 17β-estradiol[2][3]. Notably, DEHP did not show estrogenic activity in these assays[2][3].

Interestingly, some studies indicate that DPP may possess anti-estrogenic properties. One study found that DPP exhibited strong anti-estrogenic activity in MCF-7 cells[4]. Furthermore, its monoester metabolite, mono-n-pentyl phthalate (MPP), has also been suggested to have anti-estrogenic activity[5].

Effects on Steroidogenesis

Phthalates can disrupt the synthesis of steroid hormones by interfering with the expression and activity of key enzymes in the steroidogenesis pathway. In vitro studies using the H295R cell line are commonly employed to assess these effects. For example, exposure to Dimethyl phthalate (DMP), DEP, DEHP, and Di-n-octyl phthalate (DnOP) has been shown to significantly increase the estradiol to testosterone (E2/T) ratio in H295R cells[6]. Both DEHP and DINP have been found to disrupt steroidogenesis, primarily by increasing estradiol synthesis[7][8]. While specific quantitative data for DPP in the H295R assay is limited in the reviewed literature, its potent in vivo effects on testosterone production suggest a significant impact on steroidogenesis.

Quantitative Data Summary

Table 1: In Vitro Anti-Androgenic and Estrogenic Activity of Selected Phthalates

PhthalateAssay TypeEndpointCell LineResultCitation
Dibutyl phthalate (DBP)Luciferase Reporter Gene AssayAnti-androgenic activity---IC50: 1.05 x 10-6 M[1]
Mono-n-butyl phthalate (MBP)Luciferase Reporter Gene AssayAnti-androgenic activity---IC50: 1.22 x 10-7 M[1]
Dibutyl phthalate (DBP)Luciferase Reporter Gene AssayAndrogenic activity---EC50: 6.17 x 10-6 M[1]
Mono-n-butyl phthalate (MBP)Luciferase Reporter Gene AssayAndrogenic activity---EC50: 1.13 x 10-5 M[1]
Butyl Benzyl Phthalate (BBP)Recombinant Yeast ScreenEstrogenic activityYeastMore potent than DBP[2][3]
Dibutyl Phthalate (DBP)Recombinant Yeast ScreenEstrogenic activityYeastPotency relative to 17β-estradiol: ~10-6[2][3]
Diisobutyl Phthalate (DIBP)Recombinant Yeast ScreenEstrogenic activityYeastLess potent than DBP[2][3]
Diethyl Phthalate (DEP)Recombinant Yeast ScreenEstrogenic activityYeastLess potent than DIBP[2][3]
Diisononyl Phthalate (DINP)Recombinant Yeast ScreenEstrogenic activityYeastLess potent than DEP[2][3]
This compound (DPP)Cell Proliferation AssayAnti-estrogenic activityMCF-7Strong anti-estrogenic activity[4]
Mono-n-pentyl phthalate (MPP)Cell Proliferation AssayAnti-estrogenic activityMCF-7Suggested anti-estrogenic activity[5]

Table 2: Effects of Phthalates on Steroidogenesis in H295R Cells

PhthalateEffect on SteroidogenesisKey FindingsCitation
Dimethyl phthalate (DMP)Increased E2/T ratioSignificantly alters steroid hormone balance.[6]
Diethyl phthalate (DEP)Increased E2/T ratioSignificantly alters steroid hormone balance.[6]
Di(2-ethylhexyl) phthalate (DEHP)Increased E2/T ratio, Increased estradiol synthesisDisrupts steroidogenesis, favoring estrogen production.[6][7][8]
Di-n-octyl phthalate (DnOP)Increased E2/T ratioSignificantly alters steroid hormone balance.[6]
Diisononyl phthalate (DINP)Increased estradiol synthesisDisrupts steroidogenesis, favoring estrogen production.[7][8]

Experimental Protocols

A variety of in vitro and in vivo assays are utilized to assess the endocrine-disrupting properties of phthalates.

In Vitro Assays
  • Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays: These assays typically use mammalian cell lines (e.g., MCF-7 for ER, MDA-kb2 for AR) or yeast cells that have been genetically modified to contain a hormone receptor and a reporter gene (e.g., luciferase). When an endocrine-disrupting chemical binds to the receptor, it activates the transcription of the reporter gene, leading to a measurable signal (e.g., light production). The potency of a substance is often determined by calculating its EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

  • H295R Steroidogenesis Assay: This assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes required for steroidogenesis. Cells are exposed to the test chemical for a defined period (e.g., 48 hours), after which the levels of various steroid hormones (e.g., testosterone, estradiol, progesterone) in the cell culture medium are measured using techniques like ELISA or LC-MS/MS. This allows for the assessment of the chemical's impact on the overall steroid synthesis pathway.

In Vivo Assays
  • Uterotrophic Assay: This assay is used to assess the estrogenic activity of a chemical in vivo. Immature or ovariectomized female rodents are treated with the test substance for a short period (e.g., 3 consecutive days). An increase in the uterine weight relative to control animals indicates an estrogenic effect.

  • Hershberger Assay: This assay is designed to detect the androgenic and anti-androgenic activity of a chemical in vivo. Castrated male rodents are treated with the test substance, either alone (to test for androgenic activity) or in combination with a known androgen like testosterone propionate (to test for anti-androgenic activity). Changes in the weights of androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle, are measured. A significant increase in tissue weight indicates androgenic activity, while a significant decrease in the presence of testosterone indicates anti-androgenic activity.

Signaling Pathways and Mechanisms of Action

Phthalates can interfere with the endocrine system through multiple mechanisms.

  • Receptor Binding: Some phthalates can directly bind to nuclear receptors such as the estrogen receptor (ER) and the androgen receptor (AR). This binding can either mimic the natural hormone (agonistic effect) or block the natural hormone from binding (antagonistic effect), leading to altered gene expression and cellular responses.

  • Disruption of Steroidogenesis: Phthalates can inhibit or alter the activity of key enzymes involved in the synthesis of steroid hormones. This can lead to an imbalance in the levels of circulating hormones, such as a decrease in testosterone and an increase in estradiol.

Below are diagrams illustrating a generalized experimental workflow for in vitro assays and a simplified signaling pathway for androgen receptor antagonism.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (e.g., MCF-7, H295R) treatment Treatment of Cells with Test Compound cell_culture->treatment compound_prep Test Compound Preparation compound_prep->treatment reporter_assay Reporter Gene Assay (Luciferase Measurement) treatment->reporter_assay For Transactivation Assays hormone_analysis Hormone Analysis (ELISA, LC-MS/MS) treatment->hormone_analysis For Steroidogenesis Assays data_analysis Data Analysis (EC50/IC50 Calculation) reporter_assay->data_analysis hormone_analysis->data_analysis

Caption: Generalized workflow for in vitro endocrine disruptor screening assays.

androgen_antagonism_pathway Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Phthalate Phthalate (e.g., DPP) Phthalate->AR Binds & Blocks Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Male Development) Gene_Expression->Biological_Response Leads to

Caption: Simplified signaling pathway of androgen receptor antagonism by phthalates.

Conclusion

The available evidence strongly indicates that this compound is a potent endocrine disruptor, particularly with respect to its anti-androgenic activity. Its potency, which appears to surpass that of other well-known phthalates like DEHP and DBP in in vivo models, warrants careful consideration in toxicological and risk assessment studies. While further in vitro quantitative data for DPP would be beneficial for direct comparisons, the existing body of research provides a clear indication of its potential to adversely affect the endocrine system. Researchers and professionals in drug development should be aware of the significant endocrine-disrupting potential of DPP when evaluating its safety and potential applications.

References

A Comparative Guide to the Quantification of Dipentyl Phthalate: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Dipentyl phthalate (DPP) and structurally similar phthalates. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of these compounds in various matrices. The information presented is synthesized from validated methods for phthalate analysis, offering a comprehensive look at experimental protocols and performance data.

The ubiquitous nature of phthalates, including DPP, in plastics and consumer products leads to their prevalence as environmental and biological contaminants.[1] Accurate quantification is crucial for toxicological studies and regulatory monitoring. However, a significant challenge in phthalate analysis is the potential for sample contamination from laboratory equipment and solvents, which necessitates rigorous control measures.[1][2]

Comparative Analysis of Quantification Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for phthalate quantification. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data from studies using these techniques for similar phthalates, which can be considered representative for DPP analysis.

Table 1: Performance Comparison of GC-MS Based Methods for Phthalate Quantification

ParameterMethod 1: GC-MS (Environmental Water)Method 2: GC-MS (Biological Urine)Method 3: GC-ECD (Polymer Materials)
Analyte Dibutyl Phthalate (DBP)Phthalate MetabolitesVarious Phthalates
Extraction Dispersive Liquid-Liquid Microextraction (DLLME)Solid-Phase Extraction (SPE)Ultrasonic Extraction
LOD 1–8 ng/mL[3]~0.2 ng/mL[4]2.97–4.29 µg/mL[5]
LOQ 5–14 ng/mL[3]0.2-0.5 ng/mL[4]4.95-7.15 µg/mL (calculated from LOD)
Recovery 93.4%–104.5%[3]Not specified76%–100%[5]
Precision (RSD) < 9.3% (Inter-day)[3]< 5% (Repeatability)[4]0.6%–19%

Table 2: Performance Comparison of LC-MS/MS Based Methods for Phthalate Quantification

ParameterMethod 1: UPLC-MS/MS (Biological - Rat Plasma)Method 2: LC-MS/MS (Biological - Human Urine)
Analyte Monobutyl Phthalate (MBP)Phthalate Metabolites
Extraction Protein PrecipitationSolid-Phase Extraction (SPE)
LOD 6.9 ng/mL[6]Not specified
LOQ 25 ng/mL[6]0.2-0.5 ng/mL[4]
Recovery > 92%[6]Not specified
Precision (RSD) ≤ ±7.5% (Intra- and Inter-day)[6]Not specified

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. Below are representative protocols for sample preparation and instrumental analysis.

1. Protocol for GC-MS Analysis of Phthalates in Water Samples

This protocol is based on a dispersive liquid-liquid microextraction (DLLME) method.[3]

  • Sample Preparation (DLLME):

    • Take a 1 L water sample in a glass container. Adjust the pH to 5.

    • Add an internal standard solution (e.g., deuterated DBP).[7]

    • Add 200 µL of n-hexane (extraction solvent) to the sample.

    • Stir for 5 minutes, followed by 6 minutes in an ultrasonic bath to create a cloudy solution.

    • Add 15 g/L of NaCl and vortex for 10 minutes to break the emulsion.

    • Centrifuge to separate the phases.

    • Collect the upper organic layer (n-hexane) for analysis.

  • Instrumental Analysis (GC-MS):

    • GC Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (30m x 0.25 mm i.d., 0.25 µm film thickness).[1][7]

    • Injection: 1 µL in splitless mode.[7]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[7]

    • Oven Program: Start at 40°C for 2 min, ramp to 180°C at 30°C/min, hold for 3 min, ramp to 290°C at 10°C/min, and hold.[7]

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification. The primary quantification ion for many phthalates, including DBP, is m/z 149.[1][8]

2. Protocol for LC-MS/MS Analysis of Phthalate Metabolites in Biological Samples

This protocol is a generalized procedure for urine samples, often used in human biomonitoring studies.[4]

  • Sample Preparation (SPE):

    • Take 0.5 mL of urine and add isotopically labeled internal standards.

    • Add a buffer solution (e.g., ammonium acetate).

    • Perform enzymatic deconjugation (using β-glucuronidase) at 37°C for 2 hours to release the free phthalate monoesters.

    • Load the sample onto a solid-phase extraction (SPE) cartridge to extract and concentrate the analytes.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Instrumental Analysis (LC-MS/MS):

    • LC Column: A reverse-phase column such as a C18 is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate.

    • Injection Volume: 5-25 µL.[4]

    • MS/MS Detection: Operate in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Visualized Workflows and Logic

To better illustrate the processes involved in phthalate quantification, the following diagrams outline a typical experimental workflow and the logic behind method comparison.

DPP_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Urine, etc.) Spike Spike Internal Standard Sample->Spike Extract Extraction (SPE, LLE, DLLME) Spike->Extract Clean Extract Cleanup & Concentration Extract->Clean Inject GC-MS or LC-MS/MS Injection Clean->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MS/MS or SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General experimental workflow for the quantification of this compound.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_metrics Performance Metrics Method1 Method A (e.g., GC-MS) Evaluation Comparative Evaluation Method1->Evaluation Method2 Method B (e.g., LC-MS/MS) Method2->Evaluation LOD LOD / LOQ Accuracy Accuracy (Recovery %) Precision Precision (RSD %) Matrix Matrix Effects Evaluation->LOD Evaluation->Accuracy Evaluation->Precision Evaluation->Matrix

Caption: Logic for the comparative evaluation of analytical methods.

References

A Researcher's Guide to Dipentyl Phthalate Analysis: Comparing Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Dipentyl phthalate (DPP), a widely used plasticizer with potential endocrine-disrupting properties, is a critical task for environmental monitoring, food safety, and pharmaceutical quality control. The choice of analytical instrumentation, particularly the mass spectrometer, is paramount to achieving the required sensitivity, selectivity, and reliability. This guide provides an objective comparison of different mass spectrometry techniques for DPP analysis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable platform for their needs.

The two primary chromatographic techniques coupled with mass spectrometry for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] GC-MS is a well-established, robust, and cost-effective method, while LC-MS/MS has emerged as a preferred approach for its enhanced sensitivity, selectivity, and reduced need for sample derivatization.[2][3]

Performance Comparison of Mass Spectrometry Techniques

The selection of a mass spectrometer hinges on the specific requirements of the analysis, such as the complexity of the sample matrix, the required detection limits, and throughput needs. High-resolution mass spectrometry (HRMS) offers unparalleled selectivity, while triple quadrupole instruments excel in targeted quantification.

Mass Spectrometer TypeTechniqueTypical Limit of Detection (LOD) / Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)
Single Quadrupole MSGC-MS (SIM)~50 ppb[1]; Calibration range: 1-1,000 pg[4]> 0.98[5]Simple, fast, and inexpensive; robust and widely available.[6]Potential for matrix interference; many phthalates share a common fragment ion (m/z 149), complicating quantification of coeluting isomers.[3][6]
Triple Quadrupole MSGC-MS/MS (MRM)Not specified in resultsNot specified in resultsHigher selectivity and sensitivity compared to single quadrupole GC-MS; reduces interferences.Higher instrument cost and complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Triple Quadrupole MS (e.g., SCIEX QTRAP, QSight 220)LC-MS/MS (MRM)LOD: <10 ppb[3]; LLOD: 0.125 to 5 pg/µL[7]; ~1 ppb[1]> 0.99[7]High sensitivity and selectivity; suitable for complex matrices; no derivatization needed.[2][7]Pervasive background phthalate contamination from LC system components can be a major challenge.[2][8]
Quadrupole Time-of-Flight (Q-TOF) MSLC-HRMSLOD: 2 to 10 pg (for similar compounds)[9]Not specified in resultsHigh mass accuracy and resolution for confident compound identification; combines high selectivity and sensitivity.[9]Higher cost; data analysis can be more complex than triple quadrupole data.
Quadrupole-Orbitrap MS (e.g., Q Exactive)LC-HRMSNot specified in resultsNot specified in resultsUltra-high resolution and sub-ppm mass accuracy for unambiguous identification.[10][11]Highest instrument cost; may require specialized expertise for operation and data analysis.

Experimental Workflow and Protocols

A successful analysis of this compound requires meticulous attention to the entire workflow, from sample preparation to data acquisition, to minimize background contamination and ensure accurate results.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Water, Soil, Food) PrepMethod 2. Extraction SampleCollection->PrepMethod LLE Liquid-Liquid Extraction (LLE) PrepMethod->LLE Solvent Intensive SPE Solid-Phase Extraction (SPE) PrepMethod->SPE Selective Dilute Dilute and Shoot PrepMethod->Dilute Simple Matrices Cleanup 3. Cleanup & Concentration LLE->Cleanup SPE->Cleanup Chromatography 4. Chromatographic Separation (GC or LC) Dilute->Chromatography Cleanup->Chromatography MassSpec 5. Mass Spectrometry Chromatography->MassSpec DataAcquisition 6. Data Acquisition (SIM, MRM, Full Scan) MassSpec->DataAcquisition DataAnalysis 7. Quantification & Reporting DataAcquisition->DataAnalysis

References

A Comparative Guide to Method Validation for Dipentyl Phthalate Analysis Following ISO 17025 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. The validation of analytical methods according to the international standard ISO/IEC 17025 is a critical step in demonstrating the competence of a laboratory and the validity of its results. This guide provides a detailed comparison of validated methods for the analysis of Dipentyl phthalate (DPP), a commonly used plasticizer, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The validation of an analytical method provides objective evidence that the method is fit for its intended purpose.[1][2] Key performance characteristics are evaluated to ensure the method is reliable, accurate, and precise.[1] For the analysis of phthalates like DPP, both GC-MS and HPLC are widely accepted techniques, each with its own set of advantages and performance characteristics.

Comparison of Analytical Methods

The choice between GC-MS and HPLC for DPP analysis depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters for each technique based on validated methods.

Table 1: Performance Characteristics of GC-MS for Phthalate Analysis

Validation ParameterPerformance DataReference
Limit of Detection (LOD) 1 - 8 ng/mL[3]
Limit of Quantification (LOQ) 5 - 14 ng/mL[3]
Linearity (r²) > 0.9953[4]
Recovery 91.8 - 122%[5]
Precision (RSD) 1.8 - 17.8%[5]

Table 2: Performance Characteristics of HPLC-UV for Phthalate Analysis

Validation ParameterPerformance DataReference
Limit of Quantification (LOQ) < 0.64 µg/mL[6]
Linearity (r²) ≥ 0.999[6]
Recovery 94.8 - 99.6%[6]
Precision (RSD) ≤ 6.2%[6]

GC-MS generally offers higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[5] HPLC-UV provides a robust and often simpler alternative, particularly for samples with higher concentrations of the analyte.[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the analysis of DPP using GC-MS and HPLC.

GC-MS Experimental Protocol

  • Sample Preparation: A common approach for solid samples involves solvent extraction. For instance, a polymer sample can be dissolved in a suitable solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent such as methanol to isolate the phthalates in the supernatant.[8] For liquid samples, a dispersive liquid-liquid microextraction (SB-DLLME) can be employed using an extraction solvent like n-hexane.[3]

  • Instrumentation: An Agilent 7890A gas chromatograph coupled with a 5977B mass spectrometer or an equivalent system is commonly used.[9]

    • Column: A DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) or similar is suitable for separating phthalates.[9]

    • Injector: Operated in splitless mode at a temperature of 280°C.[10]

    • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped at 8°C/min to 210°C and held for 5 minutes, followed by a ramp of 20°C/min to 250°C and held for 5 minutes.[10]

    • Carrier Gas: Helium or hydrogen.

    • MS Detection: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9] Key ions for DPP would be monitored.

  • Calibration: Calibration curves are generated using a series of standard solutions of DPP in a suitable solvent, typically in the range of 5–500 ng/g.[5] An internal standard, such as benzyl benzoate, is often used to improve accuracy and precision.[5]

HPLC-UV Experimental Protocol

  • Sample Preparation: For cosmetic products like creams, a liquid-liquid extraction with a solvent such as tert-butyl methyl ether (TBME) can be used.[11] Simpler matrices may only require dilution in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector is employed.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm) is commonly used.[6][7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM KH2PO4) and an organic solvent like acetonitrile or methanol.[6][7]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[6]

    • Detection: UV detection at a wavelength of 230 nm.[6][7]

  • Calibration: Standard solutions of DPP are prepared in the mobile phase to construct a calibration curve. The linearity is typically evaluated over a concentration range relevant to the expected sample concentrations.[7]

Method Validation Workflow according to ISO 17025

The process of method validation under ISO 17025 follows a structured and logical sequence to ensure that all performance characteristics are thoroughly evaluated and documented.

ISO 17025 Method Validation Workflow start Start: Define Analytical Requirement select_method Select Appropriate Method (e.g., GC-MS, HPLC) start->select_method validation_plan Develop Validation Plan & Define Acceptance Criteria select_method->validation_plan specificity Specificity / Selectivity validation_plan->specificity Performance Characteristics linearity Linearity & Range validation_plan->linearity lod_loq LOD & LOQ validation_plan->lod_loq accuracy Accuracy / Trueness (Recovery) validation_plan->accuracy precision Precision (Repeatability & Intermediate) validation_plan->precision robustness Robustness validation_plan->robustness evaluate Evaluate Results Against Acceptance Criteria specificity->evaluate linearity->evaluate lod_loq->evaluate accuracy->evaluate precision->evaluate robustness->evaluate pass Method is Validated evaluate->pass Pass fail Method Not Validated (Review & Re-evaluate) evaluate->fail Fail documentation Prepare Validation Report pass->documentation fail->validation_plan implement Implement Validated Method documentation->implement

Caption: ISO 17025 Method Validation Workflow

This systematic approach ensures that the analytical method is thoroughly vetted and its performance characteristics are well-documented, providing confidence in the analytical results generated. By following these guidelines and selecting the appropriate analytical technique, researchers can ensure their data for this compound and other analytes meets the highest standards of quality and reliability.

References

A Comparative Analysis of the Metabolic Profiles of Dipentyl Phthalate (DPP) and Di-n-butyl Phthalate (DBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two commonly used phthalates: Dipentyl phthalate (DPP) and Di-n-butyl phthalate (DBP). Understanding the metabolic fate of these compounds is crucial for assessing their toxicological profiles and potential impact on human health. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Executive Summary

This compound (DPP) and Di-n-butyl phthalate (DBP) are industrial chemicals widely used as plasticizers. Human exposure is widespread, and their metabolism is a key determinant of their potential toxicity. Both compounds are rapidly metabolized, primarily through hydrolysis to their respective monoesters, followed by further oxidation and conjugation. While significant data exists for the metabolic profile of DBP in both rats and humans, quantitative human data for DPP is notably limited. This guide presents a comparative overview of the available data, highlighting similarities and differences in their metabolic pathways and the resulting metabolites.

Data Presentation: Quantitative Metabolic Profiles

The following tables summarize the available quantitative data on the metabolites of DPP and DBP.

Table 1: Urinary Metabolites of this compound (DPP) in Rats

MetaboliteAbbreviationMedian Urinary Concentration (µg/mL) in the first 24h
Mono-n-pentyl phthalateMPP222[1]
Mono(4-hydroxypentyl) phthalateMHPP993[1]
Mono(4-oxopentyl) phthalateMOPP47[1]
Mono(4-carboxybutyl) phthalateMCBP168[1]
Mono(3-carboxypropyl) phthalateMCPP9[1]
Mono(2-carboxyethyl) phthalateMCEP0.2[1]
Mono-n-pentenyl phthalateMPeP16[1]
Phthalic AcidPA26[1]

Data from a study on adult female Sprague-Dawley rats administered a single oral dose of 500 mg/kg bw of DPP.[1]

Table 2: Urinary Excretion and Elimination Half-Life of Di-n-butyl Phthalate (DBP) Metabolites in Humans

MetaboliteAbbreviation% of Administered Dose Excreted in Urine (24h)Elimination Half-Life (t½) in hours
Mono-n-butyl phthalateMnBP~84%[2]2.6[2]
Mono-3-hydroxy-n-butyl phthalate3-OH-MnBPPart of ~8% oxidized metabolites[2]2.9 - 6.9[2]
Mono-3-carboxypropyl phthalateMCPPPart of ~8% oxidized metabolites[2]2.9 - 6.9[2]

Data from a study on a single male volunteer after an oral dose of ~60 µg/kg bw of DnBP.[2]

Table 3: Identified Urinary Metabolites of Di-n-butyl Phthalate (DBP) in Rats

MetaboliteAbbreviation
Mono-n-butyl phthalateMBP
Mono-3-hydroxy-n-butyl phthalateMHBP
Mono-3-oxo-n-butyl phthalateMOBP
Mono-3-carboxypropyl phthalateMCPP

Metabolites identified in the urine of rats administered DBP by oral gavage.[3]

Experimental Protocols

In Vivo Metabolism Study of this compound in Rats

A study investigating the metabolism of DPP in rats followed this general protocol:

  • Animal Model: Adult female Sprague-Dawley rats were used.[1]

  • Dosing: A single oral dose of 500 mg/kg body weight of DPP was administered via gavage.[1]

  • Sample Collection: Urine samples were collected over 24-hour intervals before and after dosing (24h and 48h). Serum was collected at necropsy 48 hours after dosing.[1]

  • Sample Preparation: Urine and serum samples were extracted to isolate the metabolites.[1]

  • Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) was used to separate and detect the metabolites.[1] Identification of some metabolites was confirmed using authentic standards, while others were tentatively identified based on their mass spectrometric fragmentation patterns.[1]

In Vivo Metabolism Study of Di-n-butyl Phthalate in Humans

A human volunteer study to determine the metabolic profile of DBP involved the following protocol:

  • Participant: A single male volunteer (36 years, 87 kg) was enrolled.[2]

  • Dosing: The participant ingested a single oral dose of approximately 60 µg/kg body weight of Di-n-butyl phthalate (DnBP).[2]

  • Sample Collection: Urine was continuously collected for 48 hours post-dose.[2]

  • Analytical Method: Key monoester and oxidized metabolites were identified and quantified in the urine samples.[2] While the specific analytical details are not exhaustively described in the summary, such studies typically employ isotope dilution-high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for accurate quantification.

General Protocol for Phthalate Metabolite Analysis in Urine using HPLC-MS/MS

The following is a generalized protocol for the analysis of phthalate metabolites in urine, based on common laboratory practices:

  • Sample Pre-treatment:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Transfer a 950 µL aliquot of urine into a glass tube.

    • Add 50 µL of an internal standard mixture containing isotope-labeled versions of the target metabolites.

    • Add 5 µL of β-glucuronidase (to deconjugate glucuronidated metabolites) and 245 µL of ammonium acetate buffer.

    • Incubate the mixture at 37°C for 90 minutes in a shaking water bath.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Condition an SPE cartridge sequentially with methanol, acetonitrile, and a phosphate buffer.

    • Dilute the incubated urine sample with a phosphate buffer and load it onto the SPE column.

    • Wash the cartridge with a formic acid solution and then with water to remove interferences.

    • Dry the cartridge under negative pressure.

    • Elute the target analytes with acetonitrile followed by ethyl acetate.

  • Analysis by HPLC-MS/MS:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of acetonitrile and water.

    • Inject the reconstituted sample into an HPLC-MS/MS system for separation and detection of the individual phthalate metabolites.

Visualization of Biological Pathways and Experimental Workflows

Metabolic Pathways

The metabolic pathways of DPP and DBP share a common initial step of hydrolysis to their respective monoesters, followed by oxidative modifications.

Metabolic_Pathway cluster_DPP This compound (DPP) Metabolism cluster_DBP Di-n-butyl Phthalate (DBP) Metabolism DPP This compound (DPP) MPP Mono-n-pentyl Phthalate (MPP) DPP->MPP Hydrolysis Oxidized_DPP Oxidized Metabolites (e.g., MHPP, MOPP, MCBP) MPP->Oxidized_DPP Oxidation DBP Di-n-butyl Phthalate (DBP) MBP Mono-n-butyl Phthalate (MBP) DBP->MBP Hydrolysis Oxidized_DBP Oxidized Metabolites (e.g., 3-OH-MnBP, MCPP) MBP->Oxidized_DBP Oxidation

Caption: General metabolic pathways of DPP and DBP.

Experimental Workflow for Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of phthalate metabolites from biological samples.

Experimental_Workflow Sample_Collection Sample Collection (Urine/Serum) Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample_Collection->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE HPLC_MSMS HPLC-MS/MS Analysis SPE->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis

Caption: Workflow for phthalate metabolite analysis.

Signaling Pathways Affected by DBP

DBP and its metabolites have been shown to interfere with several key signaling pathways, including the insulin signaling pathway.

DBP_Signaling_Pathway DBP DBP Exposure PI3K PI3K DBP->PI3K Disrupts Insulin_Secretion Impaired Insulin Secretion DBP->Insulin_Secretion Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K Activates AKT AKT Phosphorylation PI3K->AKT GLUT2 GLUT-2 Expression AKT->GLUT2 GLUT2->Insulin_Secretion Glucose_Intolerance Aggravated Glucose Intolerance Insulin_Secretion->Glucose_Intolerance

Caption: DBP disruption of the insulin signaling pathway.

Discussion and Conclusion

The metabolic profiles of this compound and Di-n-butyl phthalate exhibit a primary shared pathway involving hydrolysis to their monoesters, which are considered the main active metabolites. Subsequent oxidation reactions lead to a variety of secondary metabolites that are then excreted.

A significant finding is the disparity in the availability of human metabolic data. For DBP, human studies have provided quantitative data on the urinary excretion of its primary metabolite, MnBP, and its oxidized derivatives, along with their elimination half-lives. This allows for a more robust assessment of human exposure and internal dosimetry. In contrast, quantitative human data for DPP metabolism is currently lacking in the public domain. The available data for DPP is derived from animal studies, which, while informative, may not fully replicate human metabolism. The rat study on DPP identified mono(4-hydroxypentyl) phthalate (MHPP) as the predominant urinary metabolite, suggesting that ω-1 oxidation is a major metabolic route.[1]

The disruption of key signaling pathways by DBP, such as the insulin-mediated PI3K/AKT pathway, highlights the potential for this phthalate to contribute to metabolic disorders.[4] The specific signaling pathways affected by DPP are less well-characterized, although general effects on steroidogenesis have been reported.

References

Accuracy and precision of Dipentyl phthalate measurements in proficiency testing schemes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Dipentyl phthalate (DPP), a commonly used plasticizer with potential endocrine-disrupting properties, is paramount. This guide provides a comparative overview of analytical methodologies, drawing upon available performance data from method validation and interlaboratory studies to aid in the selection of the most appropriate analytical strategy.

The determination of DPP in various matrices, from environmental samples to biological fluids, presents analytical challenges primarily due to its ubiquitous nature and the potential for sample contamination. While specific proficiency testing (PT) schemes dedicated solely to DPP are not widely documented, data from broader phthalate analysis programs and method validation studies offer valuable insights into the performance of different analytical techniques.

Comparative Analysis of Analytical Methods

The two primary analytical techniques employed for the quantification of phthalates, including DPP, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method, coupled with appropriate sample preparation, offers distinct advantages and limitations in terms of sensitivity, selectivity, and matrix compatibility.

The following table summarizes the performance characteristics of these methods based on available data for DPP and structurally similar phthalates. It is important to note that performance can vary significantly based on the matrix, instrumentation, and specific laboratory protocols.

Analytical MethodCommon Matrix TypesReported Linearity (R²)Typical Recovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesCommon Challenges
GC-MS Polymers, Toys, Environmental (water, soil), Food Contact Materials>0.99[1]76-100% in polymers[2]LOD: 3.46 - 10.10 µg/mL in polymers[2]Robust, widely available, excellent for volatile and semi-volatile compounds.Potential for thermal degradation of some phthalates, requires careful sample preparation to avoid contamination.[3]
LC-MS/MS Biological Fluids (urine, serum, follicular fluid), Environmental (water)>0.99[4]71-107% in biological fluids[4]LOD: Down to pg/µL levels[5]High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.Matrix effects can suppress or enhance ionization, requiring careful method development and validation.

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are generalized yet detailed methodologies for GC-MS and LC-MS/MS analysis of phthalates.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Polymer Matrices

This protocol is a composite based on established methods for phthalate analysis in plastics.[1][2][6]

1. Sample Preparation:

  • Accurately weigh approximately 1 gram of the homogenized polymer sample into a glass vial.
  • Add 10 mL of a suitable organic solvent (e.g., methylene chloride or a mixture of tetrahydrofuran and hexane).
  • Extract the phthalates through ultrasonication for approximately 15-30 minutes.
  • If necessary, precipitate the polymer by adding a non-solvent (e.g., hexane if THF was used for dissolution).
  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.
  • An internal standard (e.g., benzyl benzoate) is typically added at this stage.
  • The extract may be concentrated under a gentle stream of nitrogen if required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.
  • Mass Spectrometer: Agilent 5975C or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[7]
  • Injector: Split/splitless injector, operated in splitless mode at 280°C.
  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Conditions: Electron ionization (EI) at 70 eV. Data acquisition in both full scan mode (m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification. For DPP, characteristic ions such as m/z 149, 167, and 279 would be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Fluids

This protocol is a generalized procedure based on methods for phthalate metabolite analysis in urine and serum.[4][8]

1. Sample Preparation (Enzymatic Hydrolysis for Urine):

  • To 1 mL of urine sample in a glass tube, add a buffer solution (e.g., ammonium acetate) and a β-glucuronidase/sulfatase enzyme solution.
  • Incubate the mixture at 37°C for at least 2 hours to deconjugate the phthalate metabolites.
  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB). Condition the cartridge with methanol and water.
  • Load the hydrolyzed sample onto the SPE cartridge.
  • Wash the cartridge with water to remove interferences.
  • Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for injection.
  • An isotopically labeled internal standard (e.g., ¹³C₄-DPP) is typically added before hydrolysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 RRLC or equivalent.
  • Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • MS/MS Conditions: Electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DPP and its metabolites.

Selecting the Right Path: A Workflow for Method Choice

The selection of an appropriate analytical method depends on various factors including the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow to guide this decision-making process.

Workflow for this compound (DPP) Analysis Method Selection start Define Analytical Requirements (Matrix, Concentration, Purpose) matrix_check Sample Matrix Type? start->matrix_check biological Biological Fluid (Urine, Serum) matrix_check->biological Biological environmental Environmental (Water, Soil) matrix_check->environmental Environmental polymer Polymer/Solid (Toys, FCMs) matrix_check->polymer Polymer/Solid sensitivity_check High Sensitivity Required? (e.g., trace analysis) biological->sensitivity_check environmental->sensitivity_check gcms GC-MS is a Suitable Option polymer->gcms lcmsms LC-MS/MS Recommended sensitivity_check->lcmsms Yes sensitivity_check->gcms No sample_prep_lc Sample Preparation (SPE, LLE, Dilution) lcmsms->sample_prep_lc sample_prep_gc Sample Preparation (Solvent Extraction, Derivatization if needed) gcms->sample_prep_gc analysis_gc GC-MS Analysis sample_prep_gc->analysis_gc analysis_lc LC-MS/MS Analysis sample_prep_lc->analysis_lc data Data Analysis & Reporting analysis_gc->data analysis_lc->data

Caption: A decision-making workflow for selecting an appropriate analytical method for DPP.

Conclusion

The accurate and precise measurement of this compound is achievable through well-established analytical techniques like GC-MS and LC-MS/MS. While the availability of specific proficiency testing data for DPP is limited, the wealth of information from method validation studies for various phthalates provides a strong foundation for achieving reliable results. The choice of method should be guided by the specific requirements of the study, with careful consideration of the sample matrix and the need for sensitivity. Adherence to detailed and validated experimental protocols, along with rigorous quality control measures, is essential to ensure the integrity of the analytical data generated.

References

Assessing the equivalence of different sample extraction techniques for Dipentyl phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dipentyl phthalate (DPP), a widely used plasticizer with potential endocrine-disrupting properties, is of paramount importance. The initial step of sample extraction is critical and can significantly influence the reliability of analytical results. This guide provides a comparative assessment of common extraction techniques for DPP, supported by experimental data to aid in method selection.

This document delves into the methodologies of Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Ultrasonic Extraction. Each technique's performance is evaluated based on key analytical parameters such as recovery rate, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique is a trade-off between factors like sample matrix complexity, desired sensitivity, sample throughput, and solvent consumption. The following table summarizes the quantitative performance of different extraction methods for phthalates, including DPP, based on available literature.

Technique Matrix Recovery Rate (%) LOD LOQ Key Advantages Key Disadvantages
Supported Liquid Extraction (SLE) Milk>50% for DPP[1]Not SpecifiedNot SpecifiedHigh analyte recoveries, no emulsion formation, reduced sample preparation time.[1]May require specific elution strategies for optimal recovery of all analytes.[1]
Liquid-Liquid Extraction (LLE) Aqueous Samples80 - 100%[2][3]0.15 - 0.3 ng/mL[3]Not SpecifiedGenerally high recovery rates.[2]Can be labor-intensive and prone to emulsion formation.
Automated Solid-Phase Extraction (SPE) Drinking WaterHigh efficiency and recovery[4]Not SpecifiedNot SpecifiedReduced solvent consumption and labor costs, increased productivity.[4]Initial instrument cost can be high.
Solid-Phase Microextraction (SPME) WaterNot Specified0.006 - 0.17 µg/L[5]Not SpecifiedSolvent-free technique.[6]Fiber cost and limited lifespan can be a concern.[6]
Ultrasonic Extraction Polypropylene (PP)>80%[7]0.103 µg/g0.435 µg/gSimpler, uses less solvent, and is less time-consuming than Soxhlet extraction.[7]Recoveries can be dependent on the solvent and sample matrix.[8]
Dispersive Solid-Phase Extraction (DSPE) Plastic-packed liquidsNot Specified0.15–0.40 µg L−10.50–1.33 µg L−1Inexpensive sorbent, high concentration of target analytes.[9]A multi-step procedure involving both DSPE and microextraction.[9]

Experimental Workflows and Methodologies

The general workflow for the analysis of this compound in a given sample involves sample preparation, extraction, and subsequent analysis, typically by chromatography coupled with mass spectrometry.

General workflow for this compound analysis.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key extraction techniques discussed.

Supported Liquid Extraction (SLE) for Milk Samples[1]
  • Sample Preparation: Mix 1 mL of milk with 2 mL of isopropanol (IPA) in a vial containing ceramic beads.

  • Homogenization: Process the mixture using a bead mixer (e.g., BeadRuptor 24) at 6 M/s for 25 seconds, repeating the cycle twice.

  • Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge for 3 minutes at 2900 rpm.

  • Extraction: Load 1 mL of the supernatant onto an ISOLUTE® SLE+ column and allow it to equilibrate for 5 minutes.

  • Elution: Elute the analytes sequentially with 3 mL of hexane followed by 3 mL of dichloromethane.

  • Concentration: Evaporate the combined extracts under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with 1 mL of acetonitrile for analysis.

Liquid-Liquid Extraction (LLE) for Non-Alcoholic Beverages[10]
  • Sample Preparation: Place 5.00 mL of the beverage sample into a 15 mL centrifuge tube. Add an internal standard and 1.5 mL of methanol, then vortex to mix.

  • Extraction: Transfer the mixture to a separation funnel and add 15 mL of n-hexane. Shake vigorously for 7 minutes.

  • Phase Separation: Allow the phases to separate for 5 minutes. Add 0.5 mL of a 10% NaCl solution to break any emulsions.

  • Collection: Transfer the n-hexane (organic) phase to a 50 mL centrifuge tube.

  • Re-extraction: Repeat the extraction process (steps 2-4) one more time.

  • Concentration: Combine the extracts and evaporate the solvent using a rotary evaporator followed by a gentle stream of nitrogen.

Automated Solid-Phase Extraction (SPE) for Drinking Water[4]
  • System: Utilize an automated SPE instrument such as the Thermo Scientific™ Dionex™ AutoTrace™ 280 Solid-Phase Extraction instrument.

  • Cartridge/Disk Conditioning: Condition the SPE cartridge or disk according to the manufacturer's instructions, typically involving sequential washing with the elution solvent and then the sample matrix solvent (e.g., methanol followed by water).

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge or disk. The automated system controls the flow rate.

  • Washing: Wash the cartridge/disk with a solvent that removes interferences but retains the phthalates (e.g., a water/methanol mixture).

  • Elution: Elute the phthalates from the sorbent using a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Analysis: The collected eluate can be directly injected for analysis or concentrated further if necessary.

Ultrasonic Extraction for Plastic Matrices[7]
  • Sample Preparation: Weigh an appropriate amount of the plastic sample (e.g., polypropylene) into a suitable vessel.

  • Extraction: Add a specific volume of an appropriate solvent (e.g., toluene).

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 2 x 5 mL of solvent for 20 minutes each).

  • Filtration: Filter the extract to remove any solid particles.

  • Concentration: Evaporate the solvent to concentrate the extracted phthalates.

  • Analysis: Reconstitute the residue in a suitable solvent for chromatographic analysis.

Conclusion

The choice of an extraction method for this compound is highly dependent on the sample matrix, required sensitivity, and available resources. For complex matrices like milk, Supported Liquid Extraction offers an efficient alternative to traditional LLE by minimizing emulsion formation[1]. Automated Solid-Phase Extraction is well-suited for high-throughput analysis of water samples, offering reduced solvent consumption and labor[4]. For solid samples like plastics, ultrasonic extraction provides a simpler and faster alternative to more traditional methods like Soxhlet extraction[7]. Liquid-Liquid Extraction remains a viable and effective method, particularly when high recovery is paramount and sample throughput is not a major constraint[2]. Researchers should carefully consider these factors to select the most appropriate technique for their specific analytical needs.

References

Safety Operating Guide

Proper Disposal of Dipentyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of dipentyl phthalate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate care due to its potential health and environmental hazards. It is recognized as a substance that may damage fertility and the unborn child and is very toxic to aquatic life.[1][2]

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably under a chemical fume hood to avoid the generation and inhalation of vapors or aerosols.[1][3] Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE) : All personnel handling this compound must wear the following PPE:

    • Eye Protection : Chemical splash goggles are required.[3]

    • Hand Protection : Wear appropriate protective gloves to prevent skin contact.[3]

    • Body Protection : A lab coat or other protective clothing should be worn.[3]

    • Respiratory Protection : If there is a risk of exceeding exposure limits or if irritation is experienced, use a full-face respirator with an appropriate filter.[4]

Step-by-Step Disposal Procedure

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA).[5][6] It must be managed as hazardous waste and must not be disposed of down the drain or in regular trash.[1][6]

Step 1: Waste Collection

  • Collect all this compound waste, including contaminated materials, in a designated, compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Ensure the container is in good condition and can be tightly sealed.[3]

Step 2: Labeling the Waste Container

  • The waste container must be clearly labeled with the words "Hazardous Waste."[6]

  • The label must also include:

    • The full chemical name: "this compound".[6] Do not use abbreviations.[6]

    • The quantity of waste.[6]

    • The date of waste generation.[6]

    • The location of origin (e.g., laboratory, room number).[6]

    • The name and contact information of the Principal Investigator.[6]

    • Appropriate hazard pictograms.[6]

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated, secure area that is cool, dry, and well-ventilated.[2][3]

  • The storage area should be locked to restrict access to authorized personnel only.[1][2][4]

  • Segregate this compound waste from incompatible materials. It can react with strong oxidizing acids.[7]

Step 4: Managing Spills and Leaks

  • In the event of a spill, first, ensure all sources of ignition are removed from the area.[7]

  • Prevent the spill from entering drains or waterways.[1][8]

  • Contain and absorb the spill using an inert, liquid-absorbent material (e.g., Chemizorb®).[1]

  • Carefully collect the absorbent material and any contaminated soil or surfaces into a sealable container for disposal as hazardous waste.[7]

  • Clean the spill area with 60-70% ethanol, followed by a thorough wash with soap and water.[7]

  • Contaminated clothing should be removed and washed before reuse.[3]

Step 5: Arranging for Final Disposal

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]

  • Ultimate disposal must be carried out at an approved and permitted treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations.[4][9]

Quantitative and Regulatory Data

The following table summarizes key quantitative and regulatory identifiers for this compound.

IdentifierValueReference
CAS Number 131-18-0[2][3]
UN Number 3082[10]
Hazard Statements H360FD: May damage fertility. May damage the unborn child.[1] H400: Very toxic to aquatic life.[1][2]
Precautionary Statements P201, P202, P273, P280, P308+P313, P391, P405, P501[2]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[5][6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Dipentyl_Phthalate_Disposal start This compound Waste Generated spill Is it a spill? start->spill contain Contain spill & prevent entry to drains spill->contain Yes collect_routine Collect liquid waste in a designated, compatible container spill->collect_routine No absorb Absorb with inert material contain->absorb collect_spill Collect absorbed waste into a sealable container absorb->collect_spill label_container Label container as 'Hazardous Waste' with all required information collect_spill->label_container collect_routine->label_container store Store sealed container in a cool, dry, secure, and well-ventilated area label_container->store segregate Segregate from incompatible materials store->segregate arrange_pickup Contact EHS or licensed contractor for disposal segregate->arrange_pickup end_node Waste Transferred to Authorized Facility arrange_pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

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